p-Azido-L-phenylalanine
説明
RN given refers to (L)-isome
特性
IUPAC Name |
(2S)-2-amino-3-(4-azidophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMHIKRLROONTL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186829 | |
| Record name | 4-Azidophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33173-53-4 | |
| Record name | p-Azido-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33173-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Azidophenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033173534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Azidophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10186829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AZIDO-L-PHENYLALANINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Versatility of p-Azido-L-phenylalanine in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
p-Azido-L-phenylalanine (AzF) has emerged as a powerful and versatile tool in chemical biology and drug development. This unnatural amino acid, a derivative of L-phenylalanine, possesses a bioorthogonal azide (B81097) group that enables a diverse range of applications, from precise protein labeling to the elucidation of complex protein-protein interactions. This technical guide provides an in-depth overview of the core uses of AzF, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate its application in the laboratory.
Core Applications of this compound
The utility of this compound in research stems from its unique chemical properties, which allow for its site-specific incorporation into proteins and subsequent bioorthogonal reactions. The two primary applications are:
-
Bioorthogonal "Click" Chemistry: The azide moiety of AzF serves as a chemical handle for "click" chemistry reactions.[1][2] Specifically, it can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with molecules containing a terminal alkyne or a strained cyclooctyne, respectively.[3][4][5] This enables the covalent attachment of a wide array of reporter molecules, including fluorophores for imaging, biotin (B1667282) for affinity purification, and positron emission tomography (PET) tracers for in vivo studies.[3][6]
-
Photo-Crosslinking: Upon exposure to UV light, the aryl azide group of AzF is converted into a highly reactive nitrene intermediate.[7][8][9] This intermediate can then form a covalent bond with proximal molecules, including interacting proteins.[10][11] This photo-crosslinking capability is invaluable for capturing transient or weak protein-protein interactions within their native cellular context for subsequent identification and characterization.[7][12]
Quantitative Data: Incorporation Efficiency and Protein Yield
The successful application of AzF is contingent on its efficient incorporation into the protein of interest. This is typically achieved by repurposing a nonsense codon, most commonly the amber stop codon (UAG), to encode for AzF.[3][11] This process, known as amber suppression, utilizes an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for AzF.[13][14] The efficiency of this process can be quantified by measuring the suppression efficiency and the final yield of the modified protein.
| Metric | Reported Value | Experimental System |
| Suppression Efficiency (SE) | Up to 35.5% ± 0.8% | Vibrio natriegens (Vmax™ Express) expressing EYFP-AzF |
| Protein Yield | ~27 mg/L | Vibrio natriegens expressing EYFP-Y151AzF |
| Suppression Efficiency | 25% | Salmonella expressing a dual-fluorescence reporter |
| Protein Yield | 60-90 mg/L | E. coli expressing myoglobin (B1173299) with AzF |
| Protein Yield | 0.9-1.7 mg/mL | Cell-free protein synthesis (CFPS) of sfGFP with AzF |
Note: The data presented is a summary from various studies and may vary depending on the specific protein, expression system, and experimental conditions.[1][5][15]
Experimental Protocols
Site-Specific Incorporation of this compound
This protocol outlines the general steps for incorporating AzF into a target protein in E. coli.
a. Plasmid Preparation:
-
Prepare a plasmid encoding the protein of interest (POI) with an amber stop codon (TAG) at the desired incorporation site. Site-directed mutagenesis kits are commonly used for this purpose.[6]
-
Prepare a second plasmid, such as pEVOL-pAzF, that encodes the engineered aminoacyl-tRNA synthetase/tRNA pair specific for AzF.[16]
b. Transformation:
-
Co-transform both plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).
c. Cell Culture and Protein Expression:
-
Inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C.
-
The following day, dilute the starter culture into a larger volume of fresh LB medium with antibiotics and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.4-0.6.
-
Induce the expression of the synthetase/tRNA pair with an appropriate inducer (e.g., L-arabinose).
-
Add this compound to the culture medium to a final concentration of 1-2 mM.[1]
-
Induce the expression of the POI with an appropriate inducer (e.g., IPTG).
-
Incubate the culture at a reduced temperature (e.g., 18-30°C) overnight to allow for protein expression and AzF incorporation.[1]
d. Protein Purification:
-
Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).
-
Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Note that reducing agents like DTT or BME should be used with caution as they can reduce the azide group.
Bioorthogonal Labeling via Click Chemistry
This protocol describes the labeling of an AzF-containing protein with an alkyne-functionalized probe using CuAAC.
a. Reagent Preparation:
-
Prepare a stock solution of the alkyne-probe (e.g., a fluorescent dye with a terminal alkyne) in a suitable solvent like DMSO.
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO4).
-
Prepare a stock solution of a reducing agent, such as sodium ascorbate (B8700270).
-
Prepare a stock solution of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) oxidation state.
b. Labeling Reaction:
-
In a microcentrifuge tube, combine the purified AzF-containing protein (at a concentration of ~30 µM) with the alkyne-probe (at a final concentration of ~0.15 mM).[17]
-
Add the THPTA ligand to the CuSO4 solution and pre-mix for 30 minutes.[17]
-
Add the CuSO4/THPTA mixture to the protein solution to a final concentration of 0.1 mM CuSO4.[17]
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.[17]
-
Incubate the reaction at room temperature for 1 hour with gentle mixing.[17]
c. Analysis and Purification:
-
Analyze the labeling efficiency by SDS-PAGE and in-gel fluorescence imaging.
-
Remove excess reagents by size-exclusion chromatography or dialysis.
In Vivo Photo-Crosslinking of Protein-Protein Interactions
This protocol provides a general workflow for using AzF to identify protein interaction partners in mammalian cells.
a. Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T) in a suitable medium.
-
Co-transfect the cells with a plasmid encoding the POI with a TAG codon at the desired site and a plasmid encoding the AzF-specific synthetase/tRNA pair (e.g., pIRE4-Azi).[12]
b. AzF Incorporation:
-
Add AzF to the culture medium to a final concentration of 1 mM.[12]
-
Incubate the cells for 48 hours to allow for protein expression and AzF incorporation.
c. Photo-Crosslinking:
-
Place the cell culture dish on ice and irradiate with UV light (365 nm) for 20 minutes.[12]
d. Cell Lysis and Analysis:
-
Wash the cells with cold PBS and then lyse them in a suitable lysis buffer.
-
Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against the POI or an affinity tag. A higher molecular weight band corresponding to the crosslinked complex should be visible.
-
For identification of the interacting partner, perform affinity purification of the bait protein followed by mass spectrometry analysis.
Conclusion
This compound is a remarkably versatile chemical tool that has significantly advanced our ability to study and manipulate proteins. Its capacity for site-specific incorporation, coupled with its bioorthogonal reactivity, provides researchers with a powerful platform for a wide range of applications in basic research and drug development. By understanding the principles behind its use and following established protocols, scientists can effectively harness the potential of AzF to gain deeper insights into complex biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Azido-L-phenylalanine [baseclick.eu]
- 3. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an Unnatural Amino Acid Incorporation System in the Actinobacterial Natural Product Producer Streptomyces venezuelae ATCC 15439 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kjom.org [kjom.org]
- 15. Addition of this compound to the genetic code of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. addgene.org [addgene.org]
- 17. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Principle and Application of p-Azido-L-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principle of action and practical application of p-Azido-L-phenylalanine (AzF), a photo-activatable and bio-orthogonal non-canonical amino acid. AzF has emerged as a powerful tool in chemical biology and drug discovery, enabling the site-specific interrogation of protein-protein interactions and the targeted labeling of biomolecules.
Core Principle of Action
This compound is an analog of the natural amino acid L-phenylalanine, featuring an azide (B81097) (-N₃) group at the para position of the phenyl ring. This seemingly subtle modification imparts AzF with two powerful functionalities: photo-activated crosslinking and bio-orthogonal "click" chemistry.
The incorporation of AzF into a protein of interest is achieved through the expansion of the genetic code.[1] This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, typically a variant of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase/tRNA pair, which has been engineered to recognize AzF and not any of the canonical amino acids.[2] The gene encoding the protein of interest is mutated to include an amber stop codon (TAG) at the desired site of AzF incorporation.[2] When this engineered genetic machinery is present in the expression host (e.g., E. coli or mammalian cells), AzF is incorporated into the polypeptide chain in response to the amber codon.
Photo-activated Crosslinking
Upon exposure to ultraviolet (UV) light (typically around 254-310 nm), the aryl azide group of an incorporated AzF residue undergoes photolysis, extruding a molecule of dinitrogen (N₂) and generating a highly reactive singlet nitrene intermediate.[3] This nitrene can then undergo a variety of insertion reactions with neighboring molecules, including insertions into C-H, N-H, and O-H bonds, resulting in the formation of a stable covalent bond.[3] This property allows for the "capturing" of transient or weak protein-protein interactions in vivo or in vitro.
Bio-orthogonal "Click" Chemistry
The azide group of AzF is bio-orthogonal, meaning it does not react with the vast majority of functional groups found in biological systems.[4] This allows for highly specific chemical modifications of AzF-containing proteins using "click" chemistry. The two most common types of click reactions used with AzF are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In the presence of a copper(I) catalyst, the azide group of AzF reacts with a terminal alkyne to form a stable triazole linkage.[5] This reaction is highly efficient and specific.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) that reacts readily with the azide group without the need for a catalyst.[6]
These click reactions enable the attachment of a wide array of probes to the target protein, including fluorophores, biotin (B1667282) tags, and drug molecules.
Quantitative Data
The efficiency of AzF incorporation and its subsequent reactions are critical for the successful design and interpretation of experiments. The following tables summarize key quantitative data from the literature.
| Parameter | Expression System | Reported Efficiency/Yield | Reference |
| Incorporation Efficiency | E. coli | Up to 95% | [7] |
| Mammalian Cells | Generally lower than E. coli, but sufficient for many applications | [8] | |
| Protein Yield | E. coli | 3-5 mg/L (for CAP-K26AzF) | [9] |
| Azide Reduction | In vivo (E. coli) | Can be significant (40-50% reduction to amine) | [8] |
Table 1: this compound Incorporation and Expression Data.
| Reaction Type | Reactants | Second-Order Rate Constant (k) | Reference |
| SPAAC | pAzF + DBCO | ~0.1 M⁻¹s⁻¹ | [1] |
| SPAAC | Benzyl azide + [9+1]CPP | 2.2 x 10⁻³ M⁻¹s⁻¹ | [3] |
| SPAAC | Benzyl azide + [11+1]CPP | 4.5 x 10⁻⁴ M⁻¹s⁻¹ | [3] |
| CuAAC | General | 10-100 M⁻¹s⁻¹ | [10] |
Table 2: Kinetic Data for Click Chemistry Reactions with Azides. CPP: Cycloparaphenylene
| Parameter | Photo-crosslinker | Value | Reference |
| Quantum Yield (Φ) | p-Benzoyl-L-phenylalanine (pBpa) | 0.05 - 0.4 | [11] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving AzF.
Site-Directed Mutagenesis for Amber Codon (TAG) Introduction
This protocol outlines the introduction of a TAG codon at a specific site in the gene of interest using the QuikChange™ site-directed mutagenesis method.
-
Primer Design:
-
Design two complementary mutagenic primers, 25-45 bases in length, containing the desired TAG mutation in the center.
-
Ensure the primers have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%. The primers should terminate in one or more G or C bases.[12]
-
-
PCR Reaction Setup:
-
Prepare a 50 µL PCR reaction containing: 5-50 ng of template plasmid DNA, 125 ng of each primer, 1 µL of dNTP mix, 5 µL of 10x reaction buffer, and 1 µL of PfuUltra HF DNA polymerase.[12]
-
-
PCR Cycling:
-
Perform PCR with the following cycling parameters: an initial denaturation at 95°C for 30 seconds, followed by 16-18 cycles of 95°C for 30 seconds, 55°C for 1 minute, and 68°C for 1 minute/kb of plasmid length.[12]
-
-
DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[13]
-
-
Transformation:
-
Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA and plate on selective media.
-
-
Verification:
-
Isolate plasmid DNA from the resulting colonies and verify the presence of the TAG mutation by DNA sequencing.
-
Protein Expression with this compound in E. coli
This protocol describes the expression of an AzF-containing protein in E. coli.
-
Transformation:
-
Co-transform E. coli BL21(DE3) cells with the plasmid containing the gene of interest with the TAG codon and the pEVOL-pAzF plasmid, which carries the engineered aaRS/tRNA pair.[14]
-
Plate on LB agar (B569324) with the appropriate antibiotics for both plasmids.
-
-
Starter Culture:
-
Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C.
-
-
Expression Culture:
-
Inoculate 1 L of 2xYT medium containing the appropriate antibiotics with the overnight culture.[15]
-
Grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
-
Induction:
-
Add AzF to a final concentration of 1 mM.[8]
-
Induce protein expression with 1 mM IPTG and 0.02% L-arabinose (to induce the pBAD promoter on the pEVOL plasmid).
-
Reduce the temperature to 18-20°C and continue to shake for 12-16 hours.
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
-
Protein Purification:
-
Purify the AzF-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Note: Avoid the use of reducing agents like DTT or BME during purification, as they can reduce the azide group.[8]
-
In Vivo Photo-crosslinking
This protocol describes the procedure for photo-crosslinking AzF-containing proteins to their interaction partners in living cells.
-
Cell Culture and Protein Expression:
-
Express the AzF-containing protein in the desired cell line as described above.
-
-
UV Irradiation:
-
Cell Lysis and Analysis:
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
Analyze the crosslinked products by SDS-PAGE and western blotting using an antibody against the protein of interest or a tag. A higher molecular weight band corresponding to the crosslinked complex should be observed.
-
Click Chemistry Labeling (SPAAC)
This protocol describes the labeling of an AzF-containing protein with a DBCO-functionalized probe.
-
Reaction Setup:
-
Prepare a solution of the purified AzF-containing protein (typically 10-50 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a 5- to 10-fold molar excess of the DBCO-functionalized probe (e.g., DBCO-PEG4-Fluorophore).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
-
-
Removal of Excess Probe:
-
Remove the unreacted probe by size exclusion chromatography or dialysis.
-
-
Analysis:
-
Confirm the successful labeling by SDS-PAGE with in-gel fluorescence imaging or by mass spectrometry.
-
Visualizations
Signaling Pathway: GPCR-β-Arrestin Recruitment
The interaction between G protein-coupled receptors (GPCRs) and β-arrestins is a critical step in signal transduction, leading to receptor desensitization and the initiation of G protein-independent signaling pathways.[18] The transient nature of this interaction makes it an ideal system to study using AzF-mediated photo-crosslinking. By incorporating AzF into either the GPCR or β-arrestin, the transient complex can be covalently captured upon UV irradiation, allowing for its detection and characterization.
Caption: GPCR-β-Arrestin photo-crosslinking workflow.
Experimental Workflow: Mapping Protein-Protein Interactions
The following diagram illustrates a general workflow for identifying protein-protein interactions using AzF-mediated photo-crosslinking followed by mass spectrometry.
Caption: Experimental workflow for PPI mapping with AzF.
Conclusion
This compound provides a versatile and powerful platform for the study of protein interactions and for the site-specific modification of proteins. Its dual functionality as a photo-crosslinker and a bio-orthogonal chemical handle has led to its widespread adoption in various fields of biological research. While challenges such as the potential for in vivo reduction of the azide group exist, ongoing research continues to refine and expand the utility of this and other non-canonical amino acids, pushing the boundaries of protein engineering and chemical biology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient incorporation of this compound into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Site-Directed Mutagenesis [protocols.io]
- 13. assaygenie.com [assaygenie.com]
- 14. Overexpression of recombinant proteins containing non-canonical amino acids in Vibrio natriegens: this compound as coupling site for 19F-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]
- 18. 404 - Page Not Found [discoverx.com]
An In-depth Technical Guide to p-Azido-L-phenylalanine Photo-Crosslinking
This guide provides a comprehensive overview of p-Azido-L-phenylalanine (AzF) photo-crosslinking, a powerful technique for elucidating protein-protein interactions in their native cellular context. Tailored for researchers, scientists, and drug development professionals, this document details the core principles, experimental methodologies, and data analysis strategies associated with this innovative technology.
Introduction to this compound (AzF)
This compound is an unnatural amino acid (UAA) that can be site-specifically incorporated into proteins using the expanded genetic code.[1][2] Its unique properties make it an invaluable tool for mapping protein-protein interactions, a critical aspect of understanding cellular signaling and developing novel therapeutics. The key feature of AzF is its aryl azide (B81097) moiety, which upon photoactivation with UV light, forms a highly reactive nitrene intermediate capable of forming covalent bonds with proximal molecules.[3][4] This allows for the "trapping" of transient and weak protein interactions that are often difficult to detect using traditional biochemical methods.
The Mechanism of AzF Photo-Crosslinking
The utility of AzF as a photo-crosslinker hinges on a two-step process: its incorporation into a protein of interest and its subsequent photo-activation.
2.1. Site-Specific Incorporation: AzF is introduced into the proteome by reprogramming an amber stop codon (TAG) to encode for the UAA. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for AzF and does not recognize any endogenous amino acids or tRNAs.[1][2]
2.2. Photo-activation and Crosslinking: Upon irradiation with UV light, the azide group of AzF is converted into a highly reactive singlet nitrene, releasing nitrogen gas. This nitrene can then undergo a variety of reactions, including insertion into C-H, N-H, and O-H bonds of nearby amino acid residues, thereby forming a stable covalent crosslink with an interacting protein.[3]
Caption: Photo-activation mechanism of this compound.
Quantitative Data on Photo-Crosslinking
The efficiency of AzF photo-crosslinking can be influenced by several factors, including the specific protein context, the position of AzF incorporation, and the UV irradiation conditions. The following table summarizes key quantitative parameters reported in the literature.
| Parameter | Value | Context/Organism | Reference |
| Concentration of AzF in Culture Medium | 1 mM | Mammalian Cells (HEK293T) | [5] |
| 0.5 g/L | E. coli (BL21(DE3)) | [6] | |
| UV Irradiation Wavelength | ~254 nm | General for aryl azides | [3] |
| 365 nm | In vivo in S. cerevisiae | [7] | |
| UV Irradiation Duration | < 5 minutes | General recommendation | [3] |
| 10 minutes to 2 hours (optimization required) | General recommendation | [3] | |
| Reported Crosslinking Efficiency | Can readily crosslink where pBpa fails | Comparative statement | [3] |
| Can provide a 7-fold increase in efficiency for capturing RNA-protein interactions compared to conventional UV crosslinking | Comparative statement | [3] |
Experimental Protocols
A generalized workflow for an AzF photo-crosslinking experiment is depicted below. This is followed by more detailed protocols for key steps in the process.
Caption: Generalized workflow for AzF photo-crosslinking experiments.
4.1. Protocol for AzF Incorporation in E. coli
-
Plasmid Preparation:
-
Generate a mutant of the gene of interest containing an amber stop codon (TAG) at the desired position using site-directed mutagenesis.
-
Utilize a two-plasmid system: one for the expression of the TAG-mutant protein and a second (e.g., pEVOL-p-AzF) containing the orthogonal AzF-specific aminoacyl-tRNA synthetase and tRNA.[6]
-
-
Transformation:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with both plasmids.
-
Plate on LB-agar plates with appropriate antibiotics for selection (e.g., ampicillin (B1664943) and chloramphenicol).[6]
-
-
Cell Culture and Induction:
-
Inoculate a single colony into a starter culture with antibiotics and grow overnight.
-
The next day, inoculate a larger volume of LB medium containing antibiotics and 0.5 g/L of AzF.[6]
-
Grow the culture at 37°C to an OD600 of 0.5-0.7.
-
Induce protein expression with IPTG and L-arabinose (if using an arabinose-inducible promoter for the synthetase/tRNA) and grow overnight at a reduced temperature (e.g., 30°C).[6]
-
-
Harvesting:
-
Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification or crosslinking experiments.
-
4.2. Protocol for AzF Incorporation in Mammalian Cells
-
Plasmid Preparation:
-
Construct a plasmid encoding the protein of interest with a TAG codon at the desired site.
-
Use a second plasmid (e.g., pIRE4-Azi) that expresses the engineered aminoacyl-tRNA synthetase and tRNA for AzF incorporation.[5]
-
-
Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T) in a suitable medium.
-
Co-transfect the cells with the two plasmids using a suitable transfection reagent.
-
-
AzF Incorporation:
-
After transfection, replace the medium with fresh medium supplemented with 1 mM AzF.[5] The AzF stock solution should be prepared fresh and protected from light.
-
Incubate the cells for 24-48 hours to allow for protein expression and AzF incorporation.
-
-
UV Irradiation:
-
Wash the cells to remove unincorporated AzF.
-
Expose the cells to UV light. The optimal wavelength and duration should be empirically determined, but a starting point is 254 nm for a short duration (e.g., less than 5 minutes).[3] Control experiments are crucial to minimize UV-induced cell damage.
-
-
Cell Lysis and Analysis:
-
Lyse the cells and analyze the crosslinked products by SDS-PAGE and Western blotting.[3] For identification of unknown interaction partners, proceed with affinity purification followed by mass spectrometry.
-
4.3. SDS-PAGE and Western Blot Analysis
-
Sample Preparation: After cell lysis, add SDS-PAGE loading buffer to the protein samples.
-
Electrophoresis: Separate the proteins on a polyacrylamide gel. Crosslinked protein complexes will appear as higher molecular weight bands compared to the non-crosslinked protein.
-
Transfer and Immunoblotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). Probe the membrane with antibodies specific to the protein of interest and its suspected interacting partners to visualize the crosslinked complexes.
Application in Signaling Pathway Elucidation: GPCR Heterodimerization
AzF photo-crosslinking has been instrumental in studying the structure and function of G protein-coupled receptors (GPCRs), a large family of transmembrane proteins involved in a myriad of signaling pathways.[1][6][8] For instance, this technique has been used to map the interface of GPCR heterodimers, such as the serotonin (B10506) 5-HT2A receptor (5-HT2AR) and the metabotropic glutamate (B1630785) 2 receptor (mGluR2).[6] By incorporating AzF at specific positions within the transmembrane domains of mGluR2, researchers were able to identify the specific residues that mediate the interaction with 5-HT2AR upon UV irradiation.[6]
Caption: Workflow for mapping GPCR heterodimer interfaces using AzF.
Conclusion
This compound photo-crosslinking is a robust and versatile method for identifying and characterizing protein-protein interactions in their native cellular environment. The ability to site-specifically introduce a photo-activatable crosslinker provides a high degree of spatial resolution, enabling the detailed mapping of interaction interfaces. This in-depth guide provides the foundational knowledge and practical protocols for researchers to successfully implement this powerful technique in their studies of cellular signaling and for the advancement of drug discovery programs.
References
- 1. Genetically-encoded Molecular Probes to Study G Protein-coupled Receptors [jove.com]
- 2. Efficient incorporation of this compound into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: Genetically-encoded Molecular Probes to Study G Protein-coupled Receptors [jove.com]
p-Azido-L-phenylalanine (pAzF): A Technical Guide for Advanced Protein Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core properties and applications of p-Azido-L-phenylalanine (pAzF), a versatile unnatural amino acid that has become an indispensable tool in protein research. Its unique bioorthogonal properties enable a wide range of studies, from mapping protein-protein interactions to site-specific protein labeling and functionalization.
Core Properties of this compound
This compound is a derivative of the natural amino acid L-phenylalanine, featuring a chemically reactive azide (B81097) group at the para position of the phenyl ring.[1][2] This bioorthogonal handle allows for specific chemical modifications without interfering with native cellular processes.[1]
| Property | Value |
| IUPAC Name | (2S)-2-amino-3-(4-azidophenyl)propanoic acid[2] |
| Molecular Formula | C₉H₁₀N₄O₂[2] |
| Molecular Weight | 206.20 g/mol [2][3][4][5] |
| CAS Number | 33173-53-4[2][3][4][5] |
| Appearance | Off-white to brownish powder[5] |
| Solubility | Slightly soluble in acetonitrile (B52724) (0.1-1 mg/ml), sparingly soluble in DMSO (1-10 mg/ml).[4] Soluble in 80% acetic acid (5%).[5] |
| Storage Conditions | -20°C, dry[5] |
| Purity | ≥98% (HPLC)[4][5] |
| UV Absorption (Azide) | The azide group has a distinct asymmetric stretch vibration that absorbs around 2100 cm⁻¹ in the infrared spectrum.[6][7] |
Key Applications and Experimental Protocols
The versatility of pAzF stems from its ability to be genetically encoded into proteins and its subsequent reactivity. The primary applications include site-specific incorporation, photo-crosslinking to study protein-protein interactions, and bioorthogonal "click" chemistry for protein labeling and conjugation.[1][8][9]
The most common method for incorporating pAzF into a protein of interest is through the use of an expanded genetic code, specifically via amber stop codon suppression.[8][10][11] This technique utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for pAzF and does not cross-react with endogenous cellular components.[9]
Experimental Protocol: Genetic Incorporation of pAzF in E. coli
-
Plasmid Preparation:
-
Clone the gene for the protein of interest into an expression vector containing an amber stop codon (TAG) at the desired incorporation site.
-
Co-transform E. coli cells with the plasmid containing the gene of interest and a separate plasmid encoding the orthogonal pAzF-specific aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.[12]
-
-
Cell Culture and Induction:
-
Culture the transformed E. coli in a suitable growth medium.
-
When the culture reaches the mid-log phase, supplement the medium with this compound to a final concentration of 1-2 mM.
-
Induce protein expression with the appropriate inducer (e.g., IPTG).
-
-
Protein Expression and Purification:
-
Allow protein expression to proceed for the desired duration.
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the pAzF-containing protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
-
Verification:
-
Confirm the successful incorporation of pAzF into the full-length protein using techniques such as SDS-PAGE and mass spectrometry.[13]
-
The azide group of pAzF is photoreactive and, upon exposure to UV light, forms a highly reactive nitrene intermediate.[14] This nitrene can then form a covalent bond with nearby molecules, effectively "trapping" transient or weak protein-protein interactions for subsequent identification and analysis.[15][16]
Experimental Protocol: In Vivo Photo-Crosslinking
-
Protein Expression:
-
Express the protein of interest containing pAzF at a specific site within a living system (e.g., E. coli, yeast, or mammalian cells) as described in the previous protocol.
-
-
UV Irradiation:
-
Cell Lysis and Complex Purification:
-
Lyse the cells to release the protein complexes.
-
If the bait protein is tagged (e.g., with a His-tag or FLAG-tag), perform affinity purification to isolate the crosslinked complexes.
-
-
Analysis:
-
Analyze the purified complexes by SDS-PAGE and Western blotting to visualize the crosslinked products.
-
For identification of unknown interaction partners, perform mass spectrometry analysis on the excised bands corresponding to the crosslinked complexes.
-
The azide group of pAzF is a key component in "click" chemistry reactions, which are highly efficient, specific, and biocompatible.[18][19] This allows for the covalent attachment of a wide variety of molecules, such as fluorophores, biotin (B1667282) tags, or drug molecules, to the protein of interest.[1] There are two main types of click chemistry reactions used with pAzF:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of pAzF with a terminal alkyne.[20][21]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts spontaneously with the azide.[8][10][20] This method is particularly useful for in vivo labeling due to the toxicity of copper to living cells.[8]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne-containing molecule, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the copper(I) and improve reaction efficiency.[22]
-
-
Reaction Setup:
-
In a suitable buffer, combine the purified pAzF-containing protein with an excess of the alkyne-functionalized molecule.
-
Add the copper(I) source and the stabilizing ligand.
-
Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[22]
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction is typically fast and quantitative.[18]
-
-
Purification and Analysis:
-
Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or affinity purification.
-
Confirm the successful conjugation using techniques such as fluorescence imaging (if a fluorophore was attached), Western blotting, or mass spectrometry.
-
Visualizations of Workflows and Pathways
To better illustrate the experimental processes and concepts described above, the following diagrams have been generated.
Caption: General workflow for pAzF incorporation and its use in protein studies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H10N4O2 | CID 3080772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Azido-L-phenylalanine | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 4-Azido-L-phenylalanine [baseclick.eu]
- 6. Site-by-site tracking of signal transduction in an azidophenylalanine-labeled bacteriophytochrome with step-scan FTIR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP06553F [pubs.rsc.org]
- 7. Sensitive, Site-Specific, and Stable Vibrational Probe of Local Protein Environments: 4-Azidomethyl-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient incorporation of this compound into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and protein incorporation of azido-modified unnatural amino acids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An In Vivo Photo-Cross-Linking Approach Reveals a Homodimerization Domain of Aha1 in S. cerevisiae | PLOS One [journals.plos.org]
- 17. benchchem.com [benchchem.com]
- 18. interchim.fr [interchim.fr]
- 19. lumiprobe.com [lumiprobe.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Click Chemistry [organic-chemistry.org]
- 22. broadpharm.com [broadpharm.com]
The Mechanism of p-Azido-L-phenylalanine in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanisms, protocols, and applications of p-Azido-L-phenylalanine (AzF) in click chemistry, a cornerstone of modern bioconjugation and chemical biology. AzF, a non-canonical amino acid, introduces a bioorthogonal azide (B81097) group into proteins, enabling precise, site-specific modifications through highly efficient and selective click reactions. This allows for a myriad of applications, from elucidating protein function and cellular signaling pathways to developing novel therapeutics and diagnostic tools.
Introduction to this compound and Click Chemistry
This compound is an analog of the natural amino acid L-phenylalanine, featuring an azide (-N₃) group at the para position of the phenyl ring. This seemingly small modification provides a powerful chemical handle for a class of reactions known as "click chemistry". Coined by K.B. Sharpless, click chemistry refers to reactions that are high-yielding, wide in scope, create only inoffensive byproducts, are stereospecific, and require simple reaction conditions with benign solvents.[1]
The azide group of AzF is bioorthogonal, meaning it does not react with the vast majority of functional groups found in biological systems, ensuring that subsequent chemical modifications are highly specific to the engineered site.[2][3] The two primary click chemistry reactions utilized with AzF are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Staudinger Ligation.
Core Mechanisms of AzF in Click Chemistry
The utility of AzF in bioconjugation stems from the ability to incorporate it into a protein of interest at a specific site, followed by a highly selective reaction with a probe or functional molecule.
Site-Specific Incorporation of this compound
The site-specific incorporation of AzF into a protein sequence is achieved through the use of an expanded genetic code.[4][5] This process utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), and insert AzF instead of terminating protein translation.[4][5] This powerful technique allows for the precise placement of the azide handle at virtually any position within a protein.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a highly efficient and bioorthogonal reaction between an azide and a strained alkyne, such as a cyclooctyne (B158145) derivative (e.g., dibenzocyclooctyne, DBCO).[] The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed rapidly at physiological temperatures and without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo applications.[7][8][9] The product of this [3+2] cycloaddition is a stable triazole linkage.[]
Staudinger Ligation
The Staudinger ligation is another bioorthogonal reaction that couples an azide with a phosphine (B1218219), typically a triarylphosphine bearing an ortho-ester or thioester.[2][10] The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to form a stable amide bond.[10] A key advantage of the "traceless" Staudinger ligation is that the phosphine oxide byproduct is cleaved away, leaving a native amide bond in the final product.[10] While generally slower than SPAAC, the Staudinger ligation is highly specific and has been instrumental in protein engineering and surface immobilization.[11][12]
Quantitative Data on AzF Click Chemistry Reactions
The choice between SPAAC and the Staudinger ligation often depends on the specific application, balancing the need for rapid kinetics against other experimental considerations. The following table summarizes key quantitative data for these reactions.
| Reaction Type | Reactants | Catalyst | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages & Disadvantages |
| Staudinger Ligation | Azide + Phosphine | None | ~0.001 | Advantages: High biocompatibility; traceless version forms a native amide bond.[13] Disadvantages: Slow kinetics; phosphine reagents are prone to oxidation.[13] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO) | None | 10⁻³ - 1 | Advantages: Excellent biocompatibility, ideal for live-cell and in vivo imaging.[13] Disadvantages: Slower than CuAAC; bulky cyclooctynes can be difficult to incorporate.[13] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | Copper(I) | 10¹ - 10⁴ | Advantages: Very fast reaction rates and high efficiency.[13] Disadvantages: Copper catalyst is toxic to living cells, limiting in vivo applications.[13] |
Table 1: Comparison of key bioorthogonal reactions used with this compound. Data compiled from multiple sources.[13][14]
Reaction Yields:
-
SPAAC: Yields for SPAAC reactions are generally high, often exceeding 90% under optimized conditions with sufficient reaction time and a slight molar excess of the cyclooctyne reagent.[15]
-
Staudinger Ligation: Immobilization yields of >50% have been reported in under a minute for the Staudinger ligation of an azido-protein to a phosphinothioester-derivatized surface.[11] For peptide ligation in solution, yields of around 35% have been documented, with the potential for optimization.[10][16] More recent developments have reported nearly quantitative yields for the ligation of nonglycyl azides.[12]
Experimental Protocols
Protocol for Site-Specific Incorporation of AzF into Proteins in E. coli
This protocol outlines a general method for expressing a protein containing AzF at a specific site using an amber suppressor plasmid system.
-
Plasmid Preparation: Co-transform E. coli expression strains (e.g., BL21(DE3)) with two plasmids:
-
A plasmid encoding the gene of interest with an in-frame amber (TAG) codon at the desired insertion site.
-
An amber suppressor plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for AzF (e.g., pEVOL-pAzF).
-
-
Culture Growth:
-
Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics for both plasmids. Grow overnight at 37°C with shaking.
-
The next day, use the starter culture to inoculate 1 L of fresh LB medium with antibiotics.
-
Add AzF to the culture medium to a final concentration of 1 mM.
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
-
Protein Expression:
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. If using the pEVOL plasmid, also add L-arabinose to a final concentration of 0.02% (w/v) to induce expression of the synthetase.
-
Continue to culture the cells overnight at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.
-
-
Cell Harvest and Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the AzF-containing protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Protocol for SPAAC Labeling of an AzF-Containing Protein with a DBCO-Functionalized Probe
This protocol describes the labeling of a purified AzF-containing protein with a DBCO-functionalized molecule (e.g., a fluorophore).
-
Reagent Preparation:
-
Prepare the purified AzF-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve the DBCO-functionalized probe in a compatible solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
-
Labeling Reaction:
-
To the protein solution, add the DBCO-probe stock solution to achieve a final molar excess of the probe (typically 5-20 fold excess over the protein). The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The reaction time may need to be optimized depending on the protein and probe concentrations.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted DBCO-probe using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Analysis:
-
Confirm successful labeling by methods such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent probe was used), mass spectrometry, or UV-Vis spectroscopy by monitoring the disappearance of the DBCO absorbance peak (~309 nm).
-
Protocol for Staudinger Ligation of an AzF-Containing Peptide
This protocol provides a general procedure for the ligation of an AzF-containing peptide with a phosphinothioester.
-
Reagent Preparation:
-
Dissolve the AzF-containing peptide and the phosphinothioester peptide in a 3:1 mixture of THF/water.
-
-
Ligation Reaction:
-
Mix the two peptide solutions.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Acidify the reaction with 2 N HCl.
-
Remove the solvents under reduced pressure.
-
Purify the ligated peptide product by chromatography on silica (B1680970) gel.
-
Visualizing Mechanisms and Workflows
Signaling Pathway: Probing GPCR Activation with AzF
This compound can be incorporated into G protein-coupled receptors (GPCRs) to serve as an infrared probe. The azide's vibrational frequency is sensitive to its local electrostatic environment, allowing for the detection of conformational changes upon receptor activation.[5][17]
Experimental Workflow: Proteomics Application of AzF
This workflow illustrates the general steps for using AzF in a chemical proteomics experiment to identify protein-protein interactions or post-translational modifications.[1][2][18][19][20]
Logical Relationship: SPAAC vs. Staudinger Ligation
This diagram outlines the key decision-making factors when choosing between SPAAC and the Staudinger ligation for a bioconjugation experiment involving AzF.
Conclusion
This compound, in conjunction with the powerful tools of click chemistry, has revolutionized the field of protein science. The ability to site-specifically introduce a bioorthogonal azide handle into proteins opens up a vast landscape of possibilities for researchers in basic science and drug development. From mapping protein interactions in living cells to constructing novel antibody-drug conjugates, the applications of AzF are continually expanding. This guide provides the foundational knowledge of the mechanisms, quantitative aspects, and practical protocols to empower scientists to effectively utilize this versatile chemical tool in their research endeavors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Site-specific protein immobilization by Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Staudinger ligation of alpha-azido acids retains stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. impactproteomics.com [impactproteomics.com]
Unveiling the Interactome: A Technical Guide to Discovering Protein Interactions with p-Azido-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular function, the dynamic network of protein-protein interactions (PPIs) governs nearly every biological process. Elucidating these interactions is paramount for understanding disease mechanisms and developing targeted therapeutics. p-Azido-L-phenylalanine (AzF), a photo-activatable and bio-orthogonally reactive unnatural amino acid, has emerged as a powerful tool for capturing and identifying protein interactions in their native cellular context. This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows for utilizing AzF to unravel the protein interactome.
The core principle of this technique lies in the site-specific incorporation of AzF into a "bait" protein in response to an amber stop codon (TAG) through the use of an expanded genetic code system.[1][2] The incorporated AzF possesses two key functionalities: a photo-activatable aryl azide (B81097) group and a bio-orthogonal azide handle. Upon exposure to UV light, the aryl azide forms a highly reactive nitrene intermediate that covalently crosslinks with interacting "prey" proteins in close proximity.[3][4] The bio-orthogonal azide then serves as a chemical handle for the attachment of reporter tags, such as biotin (B1667282), via "click chemistry."[5] This enables the selective enrichment of crosslinked protein complexes for subsequent identification by mass spectrometry.
Data Presentation: Quantitative Insights into AzF-Mediated Protein Interaction Discovery
The efficiency of each step in the AzF workflow is critical for the successful identification of protein interactions. The following tables summarize key quantitative data from various studies, providing a reference for expected yields and efficiencies.
Table 1: this compound Incorporation Efficiency
| Expression System | Protein | Suppression Efficiency (%) | Full-Length Protein Yield (mg/L) | Reference |
| E. coli | Enhanced Yellow Fluorescent Protein (EYFP) | 35.5 ± 0.8 | 26.7 ± 0.7 | [6] |
| E. coli | MlaC | > E. coli BL21 levels | Not reported | [6] |
| E. coli | Dihydrofolate Reductase (DHFR) | ~50 | ~15 | |
| Mammalian (HEK293T) | Not specified | Not reported | Not reported | [7] |
Table 2: Photo-Crosslinking and Enrichment Efficiency
| Photo-Crosslinker | Target System | Crosslinking Efficiency (%) | Enrichment Method | Reference |
| This compound (AzF) | Gal4-Gal80 interaction in yeast | Readily crosslinked where pBpa failed | Not specified | [1] |
| p-Benzoyl-L-phenylalanine (pBpa) | Protein subunits | 50 to >50 | Not specified | [1] |
| Azide-tagged crosslinker | Cytochrome c | High efficiency (inter-linked product was major) | Staudinger ligation-based affinity purification | [5] |
| Biotinylated crosslinker (sulfo-SBED) | Neurotensin | Product and side products observed | Monomeric avidin (B1170675) affinity separation | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in an AzF-based protein interaction discovery workflow.
Site-Specific Incorporation of this compound
Objective: To express a bait protein with AzF incorporated at a specific site.
Principle: An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is used to recognize the amber stop codon (TAG) and incorporate AzF instead of terminating translation.
Methodology for E. coli Expression:
-
Plasmid Construction:
-
Introduce an amber stop codon (TAG) at the desired position in the gene of the bait protein using site-directed mutagenesis.
-
Co-transform an E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the bait protein gene and a second plasmid encoding the orthogonal AzF-specific aaRS/tRNA pair (e.g., pEVOL-pAzF).
-
-
Cell Culture and Induction:
-
Grow the transformed E. coli in a minimal medium to an optical density at 600 nm (OD600) of 0.6-0.8.
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.2 mM.
-
Simultaneously, add this compound to the culture medium to a final concentration of 1-2 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-20°C) overnight.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or a French press.
-
Purify the AzF-containing bait protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
In Vivo Photo-Crosslinking
Objective: To covalently link the AzF-containing bait protein to its interacting partners within living cells.
Principle: UV irradiation of the aryl azide group on AzF generates a reactive nitrene that forms a covalent bond with nearby molecules.
Methodology for Mammalian Cells:
-
Cell Culture and Transfection:
-
Culture mammalian cells (e.g., HEK293T) to the desired confluency.
-
Co-transfect the cells with a plasmid encoding the bait protein with a TAG codon and a plasmid for the AzF-specific aaRS/tRNA pair.
-
Supplement the culture medium with 1 mM AzF.
-
-
UV Irradiation:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Place the cells on ice and irradiate with a UV lamp (e.g., 365 nm) for 5-15 minutes.[9] The optimal irradiation time and distance from the UV source should be empirically determined.
-
-
Cell Lysis:
-
After irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Bio-orthogonal Labeling with Click Chemistry
Objective: To attach a biotin tag to the AzF-labeled and crosslinked protein complexes for enrichment.
Principle: The azide group of AzF reacts specifically with an alkyne-containing biotin probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).
Methodology for CuAAC:
-
Reaction Setup:
-
To the cell lysate containing the crosslinked complexes, add the following components:
-
Biotin-alkyne probe
-
Copper(I) sulfate (B86663) (CuSO4)
-
A copper(I)-stabilizing ligand (e.g., TBTA)
-
A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to Cu(I).
-
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Removal of Excess Reagents:
-
Remove excess biotin-alkyne and copper catalyst by protein precipitation (e.g., with acetone) or buffer exchange.
-
Enrichment of Biotinylated Proteins
Objective: To isolate the biotin-labeled crosslinked protein complexes from the total cell lysate.
Principle: The high-affinity interaction between biotin and streptavidin is utilized to capture the biotinylated proteins on streptavidin-coated beads.
Methodology:
-
Bead Preparation:
-
Wash streptavidin-conjugated magnetic beads or agarose (B213101) resin with a suitable wash buffer (e.g., PBS with 0.1% Tween-20).
-
-
Binding:
-
Incubate the cell lysate containing the biotinylated complexes with the prepared streptavidin beads for 1-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. This may include buffers with high salt concentrations, detergents, and denaturants (e.g., urea).
-
-
Elution/On-Bead Digestion:
-
Elution: Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer containing excess free biotin.
-
On-Bead Digestion: For mass spectrometry analysis, it is often preferable to perform proteolytic digestion (e.g., with trypsin) directly on the beads. This minimizes sample loss and contamination.
-
Mass Spectrometry and Data Analysis
Objective: To identify the crosslinked proteins and map the interaction sites.
Methodology:
-
Sample Preparation:
-
The enriched and digested peptides are desalted and concentrated using C18 spin tips.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Employ a data-dependent acquisition (DDA) method to acquire MS/MS spectra of the most abundant peptide ions.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant with the XlinkX node, pLink, or MeroX) to identify the crosslinked peptides from the complex MS/MS data.[10]
-
The software searches for pairs of peptides that are linked by the mass of the crosslinker after fragmentation.
-
The identified crosslinked peptides reveal the identity of the interacting proteins and the specific amino acid residues at the interaction interface.
-
Visualizing Protein Interaction Networks and Workflows
Graphviz diagrams are used to visualize complex relationships and workflows.
Caption: Experimental workflow for AzF-based protein interaction discovery.
Case Study: Elucidating GPCR Signaling Pathways
This compound has been successfully employed to map the interactions of G protein-coupled receptors (GPCRs) with their signaling partners, providing valuable insights into their activation mechanisms. For example, by incorporating AzF at specific positions within a GPCR, researchers can identify direct binding sites for G proteins and arrestins.[11][12][13]
Caption: Mapping GPCR interactions with G proteins and β-arrestin using AzF.
Conclusion
The use of this compound in combination with photo-crosslinking and mass spectrometry provides a robust and versatile platform for the discovery and characterization of protein-protein interactions in their native cellular environment. The ability to site-specifically incorporate this unnatural amino acid allows for precise mapping of interaction interfaces, offering a level of detail that is often unattainable with traditional methods. By following the detailed protocols and leveraging the quantitative insights provided in this guide, researchers can effectively employ this powerful technology to unravel the complex web of protein interactions that underpin cellular life and disease, ultimately paving the way for novel therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An In Vivo Photo-Cross-Linking Approach Reveals a Homodimerization Domain of Aha1 in S. cerevisiae | PLOS One [journals.plos.org]
- 5. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overexpression of recombinant proteins containing non-canonical amino acids in Vibrio natriegens: this compound as coupling site for 19F-tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectrometric detection of affinity purified crosslinked peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pharmazie.uni-greifswald.de [pharmazie.uni-greifswald.de]
- 11. Site-Specific Incorporation of Genetically Encoded Photo-Crosslinkers Locates the Heteromeric Interface of a GPCR Complex in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Investigation of p-Azido-L-phenylalanine (pAzF) in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a significant advancement in chemical biology, enabling precise control over protein structure and function. Among these, p-Azido-L-phenylalanine (pAzF) has emerged as a powerful tool for investigating complex biological processes within mammalian cells. This technical guide provides an in-depth overview of the core principles, experimental protocols, and applications of pAzF, designed for professionals in research and drug development.
pAzF is a non-canonical amino acid that can be genetically encoded into a protein of interest at a specific site.[1][2] Its key feature is the bioorthogonal azide (B81097) group, which allows for highly specific chemical modifications inside or on the surface of living cells without interfering with native biological processes.[3] This is primarily achieved through "click chemistry," most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which avoids the cellular toxicity associated with copper catalysts.[1][4] The ability to introduce a unique chemical handle into a target protein opens up a myriad of applications, from mapping protein-protein interactions to developing novel antibody-drug conjugates.[3][5]
Core Principle: Genetic Code Expansion
The incorporation of pAzF into a target protein in mammalian cells is made possible by the expansion of the genetic code.[5] This technique relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair, which function independently of the host cell's endogenous translational machinery.[6][7]
The process involves two key components:
-
Engineered Aminoacyl-tRNA Synthetase (aaRS): A synthetase is evolved to specifically recognize and charge pAzF onto its partner tRNA.[8] For mammalian cells, an engineered E. coli tyrosyl-tRNA synthetase (TyrRS) is often used.[9]
-
Orthogonal Suppressor tRNA: This tRNA possesses an anticodon that recognizes a nonsense codon, typically the amber stop codon (UAG), which is introduced at the desired site in the gene of the protein of interest (POI) via site-directed mutagenesis.[10][11]
When these components are introduced into a mammalian cell and pAzF is supplied in the culture medium, the orthogonal system hijacks the ribosome at the UAG codon. Instead of terminating translation, it incorporates pAzF into the growing polypeptide chain, resulting in a full-length protein containing the UAA at a predetermined position.[1][10]
Experimental Workflow for pAzF Incorporation and Labeling
The general procedure for utilizing pAzF in mammalian cells involves several key stages, from genetic manipulation to final analysis. The workflow ensures the specific incorporation of pAzF and its subsequent modification for downstream applications.
Key Applications and Methodologies
Site-Specific Protein Labeling for Cellular Imaging
pAzF serves as a versatile chemical handle for attaching fluorescent dyes or other imaging agents to a protein of interest, enabling detailed studies of its localization, trafficking, and dynamics in live cells.[1][2]
Experimental Protocol: SPAAC Labeling of pAzF-Containing Proteins
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T, CHO) in a suitable culture vessel.[12][13]
-
Co-transfect cells with two plasmids: one encoding the protein of interest with an in-frame amber (TAG) codon at the desired labeling site, and another encoding the orthogonal pAzF-specific aaRS/tRNA pair (e.g., pMAH vector).[1]
-
Allow cells to incubate for 6-8 hours post-transfection for optimal efficiency.[1]
-
-
pAzF Incorporation:
-
Prepare a stock solution of pAzF (e.g., 100 mM in DMSO or NaOH-adjusted media).
-
Replace the existing culture medium with fresh medium supplemented with pAzF. The final concentration typically ranges from 100 µM to 2 mM.[1][12]
-
Incubate the cells for an additional 16-48 hours to allow for protein expression and pAzF incorporation.[1][12]
-
-
Strain-Promoted Click Chemistry (SPAAC):
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove residual pAzF.
-
Prepare a labeling solution by diluting a fluorescent probe functionalized with a strained alkyne (e.g., DBCO-Fluor 488) in serum-free medium. The final probe concentration is typically 10-50 µM.[12]
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.[12]
-
-
Analysis:
-
Wash the cells three times with PBS to remove the unbound probe.
-
For imaging, fix the cells (e.g., with 4% paraformaldehyde) and perform fluorescence microscopy.[12]
-
For biochemical validation, lyse the cells and analyze the lysate via SDS-PAGE. Successful labeling is confirmed by in-gel fluorescence, where a fluorescent band corresponds to the molecular weight of the target protein, which can be verified by a parallel Western blot.[1]
-
Mapping Protein-Protein Interactions via Photo-Crosslinking
The azide group on pAzF is photoreactive. Upon exposure to UV light (~365 nm), it forms a highly reactive nitrene intermediate that can covalently crosslink with nearby interacting molecules, effectively trapping transient or weak protein-protein interactions (PPIs).[14][15]
Experimental Protocol: Photo-Crosslinking
-
pAzF Incorporation: Follow steps 1 and 2 from the labeling protocol above to express the pAzF-containing protein of interest.
-
UV Irradiation:
-
Wash the cells with PBS.
-
Expose the cells to UV light (365 nm) on ice for a duration ranging from 5 to 60 minutes to induce crosslinking.[14] The optimal duration must be determined empirically.
-
-
Analysis of Crosslinked Complexes:
-
Lyse the cells and immunoprecipitate the protein of interest using a specific antibody.
-
Analyze the precipitated complexes by SDS-PAGE and Western blotting. A higher molecular weight band compared to the non-irradiated control indicates a successful crosslinking event.
-
For identification of the interacting partner(s), the crosslinked band can be excised and analyzed by mass spectrometry.[16]
-
Quantitative Data and Experimental Parameters
The efficiency of pAzF incorporation and subsequent reactions can be influenced by several factors. The following tables summarize typical parameters and potential outcomes.
| Parameter | Typical Range | Notes | Reference |
| pAzF Concentration | 100 µM - 2 mM | Higher concentrations can improve incorporation but may lead to toxicity. Optimization is crucial. | [1][12] |
| Incorporation Time | 16 - 48 hours | Dependent on the expression rate of the protein of interest. | [1][12] |
| Probe Concentration (SPAAC) | 10 - 50 µM | Higher concentrations can increase labeling speed but also background signal. | [12] |
| SPAAC Reaction Time | 30 - 60 minutes | Sufficient for most SPAAC reactions at 37°C. | [12] |
| UV Exposure (Crosslinking) | 5 - 60 minutes | Must be optimized to maximize crosslinking while minimizing cellular damage. | [14] |
| Analysis Metric | Expected Result | Interpretation | Reference |
| Incorporation Efficiency | 20% - 80% | Percentage of full-length protein containing pAzF. Varies by expression system and protein. | [8] |
| Labeling Specificity | High | Fluorescence signal should co-localize with the protein of interest and be absent in controls without pAzF. | [1] |
| Crosslinking Yield | Variable (1-15%) | Typically low and dependent on the proximity and reactivity of the binding partner. | [14] |
| Azide Reduction | 50% - 60% | The azide group can be reduced to an amine (pAF) in the cellular environment, reducing yield. | [3][17] |
Application in Signaling Pathways: The NF-κB Example
pAzF has been instrumental in dissecting complex signaling networks. For instance, it has been used to study the conformational dynamics and interactions of the transcription factor NF-κB.[16] By incorporating pAzF at specific sites within the NF-κB subunits (RelA and p50), researchers can probe interactions with its inhibitor IκBα or its DNA response elements.
The diagram below illustrates the canonical NF-κB signaling pathway. pAzF could be incorporated into RelA or IκBα to map their interaction interface or into the DNA-binding domain of NF-κB to identify other regulatory proteins that bind in close proximity upon activation.
References
- 1. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient viral delivery system for unnatural amino acid mutagenesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (pAzF) | GCE4All Knowledge Base [gce4all.org]
- 10. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Probing the Interactome: An In-Depth Technical Guide to Exploratory Studies Using p-Azido-L-phenylalanine (pAzF) for In Vivo Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis for utilizing the photo-activatable amino acid, p-Azido-L-phenylalanine (pAzF), for in vivo crosslinking studies. This powerful technique allows for the capture of transient and stable protein-protein interactions within their native cellular environment, offering invaluable insights into complex biological processes and aiding in the identification of novel therapeutic targets.
Introduction to pAzF-Mediated In Vivo Crosslinking
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular function. In vivo photo-crosslinking using genetically encoded non-canonical amino acids (ncAAs) has emerged as a robust method to identify and map these interactions.[1] this compound (pAzF), an analog of phenylalanine, can be site-specifically incorporated into a protein of interest (the "bait") using an expanded genetic code.[2][3] Upon exposure to UV light, the azido (B1232118) group of pAzF is converted into a highly reactive nitrene, which can form a covalent bond with proximal molecules, effectively "trapping" interacting partners (the "prey").[2][4] This method provides temporal control and captures interactions that might be missed by traditional techniques like co-immunoprecipitation.[2][5]
The general workflow for pAzF-mediated in vivo crosslinking involves the co-expression of a plasmid containing the gene for the bait protein with an amber (TAG) stop codon at the desired crosslinking site, and a second plasmid encoding an engineered aminoacyl-tRNA synthetase/tRNA pair that is specific for pAzF.[2][6] The cells are cultured in the presence of pAzF, allowing for its incorporation into the bait protein. Subsequent UV irradiation initiates the crosslinking reaction, and the resulting covalent complexes can be analyzed by various methods, including SDS-PAGE, Western blotting, and mass spectrometry, to identify the interacting proteins.[1][7]
Quantitative Data on Photo-Crosslinking Agents
The choice of photo-crosslinker is critical for the success of an in vivo crosslinking experiment. While pAzF is a widely used tool, its performance characteristics should be considered in the context of other available agents. The following table summarizes key quantitative and qualitative data for pAzF and a common alternative, p-benzoyl-L-phenylalanine (pBpa).
| Photo-Crosslinking Agent | Class | Activation Wavelength | Reactive Species | Key Characteristics & Considerations |
| This compound (pAzF) | Aryl azide | ~254 nm[4] | Nitrene[4] | Irreversible photoactivation; the reactive nitrene will either react with a nearby molecule or be quenched by the solvent. Can readily crosslink where pBpa may fail in certain protein contexts.[1] |
| p-Benzoyl-L-phenylalanine (pBpa) | Benzophenone | ~350-365 nm[8] | Diradical[8] | Reversible photoactivation allows for continuous irradiation, potentially increasing the probability of capturing transient interactions.[1] Reported crosslinking efficiency can be high, from 50% to >50% for protein subunits.[1] |
Experimental Protocols
This section provides a generalized protocol for the site-specific incorporation of pAzF into a protein of interest in E. coli and subsequent in vivo photo-crosslinking. This protocol should be optimized for the specific protein and interaction being studied.[2]
Materials
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a TAG codon at the desired site
-
Plasmid for the orthogonal pAzF-specific aminoacyl-tRNA synthetase/tRNA pair (e.g., pDULE2)[2]
-
This compound (pAzF)
-
Luria-Bertani (LB) or M9 minimal media[9]
-
Appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose (if using an arabinose-inducible promoter for the synthetase/tRNA)[9]
-
UV crosslinking apparatus (e.g., Stratalinker)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and reagents
-
Antibodies against the protein of interest and potential interacting partners
Methodology
-
Transformation: Co-transform the E. coli expression strain with the plasmid encoding the protein of interest and the plasmid for the pAzF synthetase/tRNA pair. Plate on selective media and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of selective media and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of M9 minimal media with the overnight starter culture.[9] Grow at 37°C with shaking until the OD600 reaches 0.6–0.8.
-
pAzF Incorporation: Add pAzF to the culture to a final concentration of 1 mM. Induce protein expression with IPTG (e.g., 0.2 mM) and expression of the synthetase/tRNA with L-arabinose (e.g., 0.02%) if applicable.[9] Incubate the culture at a lower temperature (e.g., 18-20°C) for 16-20 hours to improve protein folding and pAzF incorporation.[9]
-
Cell Harvest and Preparation: Harvest the cells by centrifugation. Wash the cell pellet multiple times with ice-cold PBS to remove unincorporated pAzF.
-
In Vivo Photo-Crosslinking: Resuspend the cell pellet in PBS. Expose the cell suspension to UV light (e.g., 254 nm) on ice for a duration determined by optimization (typically 5-15 minutes).[1][4] Include a non-irradiated control.
-
Cell Lysis: Pellet the irradiated cells and lyse them using a suitable lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation.
-
Analysis of Crosslinked Products: Analyze the protein lysate by SDS-PAGE and Western blotting using an antibody against the bait protein. Crosslinked complexes will appear as higher molecular weight bands. For identification of unknown interacting partners, affinity purification of the bait protein followed by mass spectrometry analysis can be performed.[1]
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualizing protein partnerships in living cells and organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Photo-Cross-Linking Using p-Azido-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Azido-L-phenylalanine (AzF) is a non-canonical amino acid that serves as a powerful tool for in vivo photo-cross-linking studies.[1] Its integration into proteins via genetic code expansion allows for the formation of covalent bonds with interacting molecules upon photoactivation, enabling the capture of transient and stable protein-protein interactions within their native cellular environment.[2][3] The azide (B81097) group on AzF is converted into a highly reactive nitrene upon UV irradiation, which can then insert into C-H, N-H, or O-H bonds of nearby molecules.[4] This technique is invaluable for mapping protein interaction interfaces, validating drug targets, and elucidating complex signaling pathways.[5][6]
Key Features of this compound
-
Site-Specific Incorporation: Genetic code expansion allows for the precise placement of AzF at any desired position within a protein of interest.[3]
-
In Vivo Application: Cross-linking can be initiated in living cells, preserving the natural context of protein interactions.[7]
-
Short-Range Cross-Linking: The reactive nitrene has a short half-life, ensuring that cross-linking occurs only with molecules in close proximity.
-
Bio-orthogonal Reactivity: The azide group is chemically inert within the cell until activated by UV light, minimizing off-target effects.[8]
Quantitative Data Summary
A critical aspect of any cross-linking experiment is its efficiency. The following table summarizes key quantitative parameters associated with the use of this compound and a common alternative, p-benzoyl-L-phenylalanine (Bpa), for in vivo photo-cross-linking.
| Parameter | This compound (AzF) | p-Benzoyl-L-phenylalanine (Bpa) | References |
| Activation Wavelength | ~254 nm, ~350-365 nm | ~350-365 nm | [9][10] |
| Reactive Species | Nitrene | Diradical | [9][11] |
| Cross-linking Efficiency | Can be effective where Bpa fails. | Reported up to >50% for subunits. | [11] |
| Key Characteristics | Irreversible photoactivation. | Reversible photoactivation allows for continuous irradiation. | [11] |
| Concentration in Media | 1 mM (in HEK293T cells) | 0.5 - 1 mM | [9][12] |
| UV Irradiation Time | 30 minutes (in E. coli) | 10 - 30 minutes | [9][13] |
Experimental Protocols
Genetic Code Expansion for AzF Incorporation
This protocol outlines the general steps for incorporating AzF into a target protein in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector for the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
pEVOL-pAzF plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair for AzF.[14]
-
LB medium and agar (B569324) plates
-
Appropriate antibiotics
-
This compound (AzF)
-
IPTG for induction
Procedure:
-
Co-transform the E. coli expression strain with the target protein expression vector and the pEVOL-pAzF plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics and grow overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger culture (e.g., 500 mL) of LB medium with the overnight culture to an OD600 of ~0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add AzF to a final concentration of 1 mM. For optimal dissolution, AzF can be dissolved in a small amount of 1 M NaOH before adding to the culture medium.[12]
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and AzF incorporation.
-
Harvest the cells by centrifugation.
In Vivo Photo-Cross-Linking
Materials:
-
Cell pellet containing the expressed protein with incorporated AzF
-
Phosphate-buffered saline (PBS), ice-cold
-
UV lamp (365 nm)
-
Petri dish or other suitable container for irradiation
Procedure:
-
Resuspend the cell pellet in ice-cold PBS.
-
Transfer the cell suspension to a petri dish and place it on ice.
-
Irradiate the cells with a 365 nm UV lamp. The duration of irradiation may need to be optimized but is typically in the range of 10-30 minutes.[7][9] The distance from the lamp to the cells should also be standardized.[13]
-
After irradiation, harvest the cells by centrifugation. The cell pellet can now be processed for downstream analysis.
Analysis of Cross-Linked Products by Mass Spectrometry
Materials:
-
Cell pellet with cross-linked proteins
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
Coomassie blue stain or silver stain
-
In-gel digestion kit (Trypsin)
-
LC-MS/MS system
Procedure:
-
Lyse the cells using the appropriate lysis buffer and sonication or other disruption methods.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie blue or silver stain to visualize the protein bands. Cross-linked products will appear as higher molecular weight bands.
-
Excise the bands of interest from the gel.
-
Perform in-gel digestion of the proteins using trypsin.
-
Extract the peptides from the gel slices.
-
Analyze the extracted peptides by LC-MS/MS to identify the cross-linked peptides and the site of cross-linking.
Visualizations
Signaling Pathway Diagram
Caption: In vivo photo-cross-linking of a receptor-ligand interaction.
Experimental Workflow Diagram
Caption: Workflow for identifying protein interactions using AzF.
Logical Relationship Diagram
Caption: Principle of AzF-mediated photo-cross-linking.
References
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Addition of this compound to the genetic code of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Sensitive, Site-Specific, and Stable Vibrational Probe of Local Protein Environments: 4-Azidomethyl-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. addgene.org [addgene.org]
Application Notes and Protocols: Mapping Protein-Protein Interactions Using p-Azido-L-phenylalanine (pAzF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise mapping of protein-protein interactions (PPIs) is fundamental to understanding cellular signaling, disease pathogenesis, and for the development of targeted therapeutics. p-Azido-L-phenylalanine (pAzF) is a photo-activatable, non-canonical amino acid that can be genetically incorporated into a protein of interest. Upon exposure to UV light, the azido (B1232118) group of pAzF is converted into a highly reactive nitrene, which forms a covalent bond with interacting molecules in close proximity. This "freezing" of transient and stable interactions in their native cellular environment allows for their capture, enrichment, and subsequent identification by mass spectrometry. These application notes provide a comprehensive overview, detailed protocols, and data interpretation guidelines for utilizing pAzF in PPI mapping.
Principle of pAzF-Mediated Photo-Crosslinking
The use of pAzF for PPI mapping is a powerful technique that involves the site-specific incorporation of this unnatural amino acid into a "bait" protein in response to an amber stop codon (TAG). This is achieved through the co-expression of the bait protein containing a TAG codon at the desired position, along with an engineered aminoacyl-tRNA synthetase/tRNA pair that is specific for pAzF. Once incorporated, the cells are irradiated with UV light, activating the pAzF and inducing covalent crosslinking to nearby "prey" proteins. The resulting crosslinked complexes can then be purified and analyzed by mass spectrometry to identify the interacting partners.
Data Presentation
Quantitative Comparison of Photo-Crosslinking Agents
The choice of photo-crosslinker can significantly impact the efficiency of PPI capture. The following table summarizes a comparison between this compound (pAzF) and another commonly used photo-crosslinker, p-Benzoyl-L-phenylalanine (pBpa).
| Photo-Crosslinker | Class | Activation Wavelength | Reactive Intermediate | Reported Crosslinking Efficiency/Yield | Key Characteristics & Considerations |
| This compound (pAzF) | Aryl azide | ~254 nm | Nitrene | Can readily crosslink where pBpa may fail.[1] | Irreversible photoactivation; the reactive nitrene will either form a covalent bond with a nearby molecule or be quenched by the solvent.[1] |
| p-Benzoyl-L-phenylalanine (pBpa) | Benzophenone | ~365 nm | Diradical | Can achieve >50% crosslinking of protein subunits. | Reversible photoactivation allows for continuous irradiation, which can increase the probability of capturing transient interactions. |
pAzF Incorporation and Crosslinking Parameters
Successful pAzF-mediated crosslinking depends on optimizing several experimental parameters. The following table provides a summary of typical conditions.
| Parameter | Value/Range | Organism/Cell Type | Notes |
| pAzF Concentration in Media | 1-2 mM | E. coli, Mammalian Cells | Higher concentrations may be toxic. |
| UV Irradiation Wavelength | ~254 nm | General | Shorter wavelength compared to pBpa. |
| UV Irradiation Time | 5 minutes or less | General | Shorter duration is often sufficient and minimizes potential cell damage.[1] |
| UV Source | Handheld UV lamp, UV crosslinker | General | Ensure even distribution of UV light across all samples. |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of pAzF and In Vivo Photo-Crosslinking in Mammalian Cells
This protocol outlines the general steps for incorporating pAzF into a protein of interest (POI) in mammalian cells and subsequent photo-crosslinking to capture interacting partners.
Materials:
-
Plasmid encoding the POI with an amber (TAG) codon at the desired crosslinking site.
-
Plasmid encoding the engineered pAzF-specific aminoacyl-tRNA synthetase/tRNA pair.
-
Mammalian cell line (e.g., HEK293T).
-
Cell culture medium supplemented with pAzF (1 mM).
-
Phosphate-buffered saline (PBS).
-
UV crosslinker with a 254 nm light source.
-
Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors).
Procedure:
-
Plasmid Construction and Transfection:
-
Prepare a plasmid encoding the protein of interest (POI) with an amber stop codon (TAG) at the desired crosslinking site.
-
Co-transfect the POI-TAG plasmid and the pAzF synthetase/tRNA plasmid into the target mammalian cell line using a suitable transfection reagent.
-
-
Cell Culture and pAzF Incorporation:
-
Culture the transfected cells in a suitable medium.
-
24-48 hours post-transfection, replace the medium with fresh medium supplemented with 1 mM pAzF.
-
Incubate for another 24 hours to allow for expression of the POI and incorporation of pAzF.
-
-
UV Irradiation:
-
Wash the cells with ice-cold PBS to remove unincorporated pAzF.
-
Expose the cells to UV light at approximately 254 nm for a duration of 5 minutes or less.[1]
-
-
Cell Lysis:
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Downstream Analysis:
-
Analyze the crosslinked products by SDS-PAGE and Western blotting to confirm crosslinking.
-
For identification of unknown interacting partners, perform affinity purification of the bait protein followed by mass spectrometry analysis.
-
Protocol 2: Affinity Purification and Mass Spectrometry Analysis of Crosslinked Complexes
Materials:
-
Cell lysate containing crosslinked protein complexes.
-
Affinity purification resin (e.g., anti-FLAG M2 affinity gel).
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl).
-
Elution buffer (e.g., 3xFLAG peptide solution).
-
SDS-PAGE gels.
-
In-gel digestion reagents (trypsin, dithiothreitol, iodoacetamide).
-
LC-MS/MS system.
Procedure:
-
Affinity Purification:
-
Incubate the cell lysate with the affinity resin to capture the bait protein and its crosslinked partners.
-
Wash the resin extensively with wash buffer to remove non-specific binders.
-
Elute the purified complexes from the resin.
-
-
SDS-PAGE and In-Gel Digestion:
-
Separate the eluted complexes on an SDS-PAGE gel.
-
Excise the protein bands corresponding to the crosslinked complexes.
-
Perform in-gel digestion of the proteins with trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the digested peptides by LC-MS/MS.
-
Utilize specialized software for the identification of crosslinked peptides (e.g., MeroX, pLink, MaxLynx).
-
Database searching should include the mass modification corresponding to the remnant of the pAzF crosslinker on the crosslinked amino acid.
-
Visualizations
Caption: Mechanism of pAzF-mediated photo-crosslinking for PPI mapping.
Caption: Experimental workflow for in vivo pAzF photo-crosslinking.
Applications in Drug Development
The identification of novel PPIs is a critical step in modern drug discovery. Many disease pathways are driven by aberrant or dysregulated protein interactions, making these interfaces attractive targets for therapeutic intervention.
-
Target Identification and Validation: pAzF-mediated crosslinking can be used to identify the cellular binding partners of a protein implicated in a disease. This allows for the validation of novel drug targets and provides a deeper understanding of the protein's function in a pathological context.
-
Elucidation of Drug Mechanism of Action: By incorporating pAzF into a drug target, researchers can identify which protein interactions are modulated by a small molecule inhibitor or stabilizer. This provides valuable insights into the drug's mechanism of action.
-
Screening for PPI Modulators: While not a direct screening method, pAzF can be used to validate hits from high-throughput screens designed to identify small molecules that disrupt or stabilize a specific PPI.
Conclusion
This compound is a versatile and powerful tool for the in vivo mapping of protein-protein interactions. The ability to covalently capture both stable and transient interactions in their native cellular environment provides a significant advantage over traditional methods. The detailed protocols and workflows presented here offer a robust framework for researchers to successfully implement this technology, leading to novel insights into complex biological systems and accelerating the discovery of new therapeutic targets.
References
Application Notes and Protocols for Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) using Amber Suppression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Genetic code expansion through amber codon suppression is a powerful technique for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins.[1] This methodology repurposes the UAG (amber) stop codon to encode for an ncAA, enabling the introduction of novel chemical functionalities, such as bioorthogonal handles for downstream modifications.[1][2] One of the most widely used ncAAs is p-azido-L-phenylalanine (pAzF), which contains an azide (B81097) moiety that can be used for "click chemistry" reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), for site-specific protein labeling and conjugation.[2] This technology relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA pair, which are engineered to uniquely charge the suppressor tRNA with pAzF and deliver it to the ribosome in response to an amber codon.[1] These application notes provide a comprehensive overview and detailed protocols for the incorporation of pAzF into proteins in both E. coli and mammalian cell systems.
Mechanism of Amber Suppression for pAzF Incorporation
The core of this technology is the introduction of an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is specific for pAzF.[1] The engineered aaRS recognizes and charges the suppressor tRNA with pAzF. This charged tRNA has an anticodon that recognizes the UAG (amber) stop codon in the mRNA sequence of the protein of interest. When the ribosome encounters the UAG codon, instead of terminating translation, it incorporates pAzF into the growing polypeptide chain, leading to the production of a full-length protein containing the ncAA at the desired position.[1]
Data Presentation
The efficiency of pAzF incorporation and the yield of the modified protein can be influenced by several factors, including the expression system, the specific protein, the site of incorporation, the choice of orthogonal pair, and the concentration of pAzF.
Table 1: Quantitative Data on pAzF Incorporation in E. coli
| Parameter | Condition | Result | Reference |
| Protein Yield | EYFP-Y151AzF in V. natriegens (Vmax) | 13.4 ± 0.3 mg/L | [3] |
| EYFP-Y151AzF in E. coli (BL21) | 24.6 ± 0.5 mg/L | [3] | |
| Suppression Efficiency | pEVOL-pAzF in Vmax | 15.5 ± 0.8% | [3] |
| pEVOL-pAzFRS.2.t1 in Vmax | 35.5 ± 0.8% | [3] | |
| pEVOL-pAzF in BL21 | 61.4 ± 2.7% | [3] | |
| pEVOL-pAzFRS.2.t1 in BL21 | 8.2 ± 0.3% | [3] | |
| Effect of pAzF Concentration | 1 mM pAzF on sfGFP-1TAG expression | ~70% of wildtype GFP | [4] |
| Increasing pAzF to 2.5-5 mM | Increased overall protein production | [4] | |
| Incorporation Fidelity | Top-down Mass Spectrometry of sfGFP with 1, 3, and 5 pAzF sites | >95% | [4] |
Table 2: Optimization of pAzF Incorporation in Mammalian Cells
| Parameter | Condition | Observation | Reference |
| Plasmid Ratio (tRNA:aaRS:POI) | 1:1:1 for eGFPT39AzF in HEK293T | Moderate expression | [3] |
| 2:1:1 for eGFPT39AzF in HEK293T | Higher expression | [5] | |
| 4:1:1 for eGFPT39AzF in HEK293T | Highest expression | [5] | |
| pAzF Concentration | 0-1000 µM for eGFPT39AzF | Expression increases with concentration up to 500 µM | [3] |
| tRNA Copy Number | Higher copy number of tRNACUA expression cassettes | Enhances UAA incorporation | [5] |
Experimental Protocols
Protocol 1: pAzF Incorporation in E. coli
This protocol is adapted for the expression of a target protein containing pAzF using the pEVOL-pAzF plasmid system in BL21(DE3) E. coli.
Materials:
-
BL21(DE3) E. coli strain
-
Expression plasmid for the protein of interest with a TAG codon at the desired site (e.g., in a pET vector with ampicillin (B1664943) resistance)
-
pEVOL-pAzF plasmid (encoding the pAzF-specific aminoacyl-tRNA synthetase and suppressor tRNA; chloramphenicol (B1208) resistance)
-
This compound (pAzF)
-
LB agar (B569324) plates with ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL)
-
LB medium with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-arabinose
Procedure:
-
Transformation: Co-transform the expression plasmid and the pEVOL-pAzF plasmid into chemically competent BL21(DE3) E. coli cells. Plate the transformation mixture on LB agar plates containing ampicillin and chloramphenicol and incubate overnight at 37°C.[6]
-
Starter Culture: Pick a single colony and inoculate a 10 mL starter culture of LB medium containing ampicillin and chloramphenicol. Grow overnight at 37°C with shaking.[6]
-
Expression Culture: Inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[6]
-
Induction:
-
Protein Expression: Incubate the culture at a reduced temperature, typically 18-25°C, for 16-24 hours with shaking.[6]
-
Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further processing.[6]
-
Verification of Incorporation:
-
SDS-PAGE and Western Blot: Perform SDS-PAGE on lysates from cultures grown with and without pAzF. A full-length protein band should only be visible in the sample containing pAzF.[6]
-
Mass Spectrometry: For definitive confirmation, purify the protein and analyze it by mass spectrometry to detect the mass shift corresponding to the incorporation of pAzF.[4][7]
-
Protocol 2: pAzF Incorporation in Mammalian Cells (e.g., HEK293T)
This protocol describes the transient transfection of HEK293T cells for the expression of a protein containing pAzF.
Materials:
-
HEK293T cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Expression vector for the protein of interest with an in-frame amber (TAG) codon.
-
Expression vector for the orthogonal pAzF-RS/tRNA pair (e.g., pMAH vector).[1]
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (pAzF) stock solution (100 mM in 0.1 M NaOH)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection:
-
Co-transfect the cells with the expression vectors for the protein of interest and the orthogonal pAzF-RS/tRNA pair. An optimized plasmid ratio (e.g., 4:1 for tRNA:aaRS) can improve expression.[5]
-
Follow the manufacturer's protocol for the chosen transfection reagent.
-
-
pAzF Supplementation: 6-8 hours post-transfection, replace the medium with fresh complete medium supplemented with pAzF at a final concentration of 0.5-2 mM.[1]
-
Protein Expression: Incubate the cells for an additional 24-48 hours to allow for protein expression and pAzF incorporation.[1]
-
Harvesting:
-
For intracellular proteins, wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
For secreted proteins, collect the culture medium.
-
-
Verification of Incorporation:
-
Western Blot: Analyze cell lysates or culture supernatants by Western blot using an antibody against the protein of interest or an affinity tag. A band corresponding to the full-length protein should be detected only in the presence of pAzF.[1]
-
Click Chemistry and Fluorescence: If the protein is successfully expressed with pAzF, it can be labeled with a fluorescent probe containing a strained alkyne (e.g., DBCO-Fluor 545) via SPAAC. The labeled protein can then be visualized by in-gel fluorescence or fluorescence microscopy.[8][9]
-
Mass Spectrometry: Purify the protein and perform mass spectrometry analysis to confirm the incorporation of pAzF.[7]
-
Mandatory Visualizations
Experimental Workflow for pAzF Incorporation in E. coli
Experimental Workflow for pAzF Incorporation in Mammalian Cells
References
- 1. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overexpression of recombinant proteins containing non-canonical amino acids in Vibrio natriegens: this compound as coupling site for 19F-tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Code Expansion in Mammalian Cells: a Plasmid System Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with p-Azido-L-phenylalanine (pAzF)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.[][2] This copper-free click chemistry reaction involves a strained cyclooctyne (B158145) reacting with an azide (B81097) to form a stable triazole linkage.[] A powerful application of this chemistry involves the genetic incorporation of the non-canonical amino acid p-azido-L-phenylalanine (pAzF) into a protein of interest (POI).[3] This technique provides a site-specific azide handle on the protein, which can then be precisely modified with a cyclooctyne-bearing molecule, such as a fluorophore, a drug payload, or a PET imaging agent.[3]
Due to its biocompatibility and high specificity, the pAzF-SPAAC methodology has become an indispensable tool in drug development for creating antibody-drug conjugates (ADCs), in proteomics for protein labeling and identification, and in cellular biology for in vivo imaging.[3][4] These notes provide a comprehensive overview, quantitative data, and detailed protocols for the successful implementation of SPAAC with pAzF.
Principle of the Method
The overall process involves two key stages:
-
Genetic Incorporation of pAzF: An orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate pAzF into a target protein at a specific site in response to an amber stop codon (TAG) engineered into the protein's gene.[4] This is achieved by co-transfecting cells with plasmids encoding the POI (with the amber mutation) and the orthogonal synthetase/tRNA pair. The cells are then cultured in a medium supplemented with pAzF.[5]
-
SPAAC Ligation: The expressed protein, now containing a bioorthogonal azide group, is reacted with a molecule functionalized with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[3] The inherent ring strain of the cyclooctyne drives the [3+2] cycloaddition with the azide, forming a stable covalent bond without the need for a cytotoxic copper catalyst.[]
Applications in Research and Drug Development
The versatility of SPAAC with pAzF has led to its adoption in numerous applications:
-
Antibody-Drug Conjugates (ADCs): SPAAC enables the site-specific attachment of cytotoxic drugs to antibodies, resulting in homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and an improved therapeutic index.[4]
-
In Vitro and In Vivo Imaging: Fluorophores or PET imaging agents can be conjugated to proteins to track their location, dynamics, and interactions within live cells or whole organisms.[3]
-
Proteomics and Glycomics: The bioorthogonal handle allows for the labeling and subsequent identification of proteins and glycans in their native cellular environment, providing insights into their function.[4]
-
Targeted Drug Delivery: Targeting ligands like peptides or antibodies can be conjugated to drug-loaded nanoparticles or other delivery vehicles to enhance their specificity and efficacy.[]
Quantitative Data
The efficiency of the SPAAC reaction is influenced by several factors, including the specific cyclooctyne used, buffer conditions, pH, and temperature.
Table 1: SPAAC Reaction Kinetics
This table summarizes second-order rate constants for the reaction between various azides and cyclooctynes. Higher values indicate faster reactions.
| Azide Compound | Cyclooctyne | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Source |
| This compound (pAzF) | DBCO-PEG | ~0.1 | Not Specified | [6] |
| p-azidomethyl-L-phenylalanine (pAMF) | DBCO-PEG | ~0.7 | Not Specified | [6] |
| Benzyl Azide | [9+1]CPP | 2.2 x 10⁻³ | DMSO, 25°C | [7] |
| Benzyl Azide | [11+1]CPP | 4.5 x 10⁻⁴ | DMSO, 25°C | [7] |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.55 - 1.22 | HEPES (pH 7), 25-37°C | [8] |
| 3-azido-L-alanine | sulfo-DBCO-amine | 0.32 - 0.85 | PBS (pH 7), 25-37°C | [8] |
Note: The reaction rate for p-azidomethyl-L-phenylalanine (pAMF) was found to be approximately 7-fold higher than for pAzF, suggesting that the methylene (B1212753) spacer reduces potential electron-withdrawing effects from the phenyl ring.[6]
Table 2: Factors Influencing SPAAC Reaction Rates
Summary of how different experimental conditions can affect reaction kinetics.
| Factor | Effect on Reaction Rate | Notes | Source |
| pH | Higher pH (7-8.5) generally increases rates. | This effect can be buffer-dependent; rates in HEPES buffer were an exception. | [5][8] |
| Temperature | Increasing temperature (e.g., 25°C to 37°C) accelerates the reaction. | Thermal stability of the biomolecules must be considered. | [5][8] |
| Buffer | Reaction rates are buffer-dependent. | HEPES (pH 7) showed the highest rate constants, while PBS (pH 7) showed among the lowest. | [8] |
| PEG Linker | Can increase reaction rates. | A PEG spacer on a DBCO-modified antibody enhanced reaction rates by an average of 31 ± 16%. | [8] |
| Azide Electronics | Electron-donating groups on the azide can increase the rate. | 1-azido-1-deoxy-β-D-glucopyranoside reacts faster than 3-azido-L-alanine. | [8] |
Table 3: Protein Labeling Efficiencies
Reported yields for protein labeling using SPAAC with genetically encoded non-canonical amino acids (ncAAs).
| System | Labeling Reaction | Labeling Yield | Notes | Source |
| In vitro (sfGFP) | SPAAC (pAzF) | > 50% | Labeling of purified superfolder GFP. | [9] |
| In vivo (E. coli) | SPAAC (pAzF) | > 90% | Labeling of sfGFP within live E. coli cells. | [9] |
Note: The higher efficiency observed in vivo may be due to the partitioning effects of proteins and reagents within the cellular environment.[9]
Experimental Protocols
Protocol 1: Site-Specific Incorporation of pAzF in Mammalian Cells
This protocol outlines the expression of a protein of interest (POI) containing pAzF at a designated site.[3][4]
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Plasmid encoding the POI with an amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pAzF (e.g., pMAH vector for mammalian cells).[3]
-
This compound (pAzF)
-
Cell culture medium (e.g., DMEM) and supplements
-
Transfection reagent (e.g., Lipofectamine)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture mammalian cells in the appropriate medium to the desired confluency (typically 70-90%) for transfection.
-
Transfection: Co-transfect the cells with the POI-TAG plasmid and the pAzF synthetase/tRNA plasmid according to the manufacturer's protocol for the transfection reagent.
-
pAzF Supplementation: After 24 hours, replace the culture medium with fresh medium containing 1 mM pAzF.[5]
-
Protein Expression: Incubate the cells for an additional 24-48 hours to allow for expression of the POI and incorporation of pAzF.[5]
-
Cell Lysis (for downstream purification):
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Clarify the lysate by centrifugation to remove cell debris. The supernatant now contains the pAzF-modified protein.
-
Protocol 2: General SPAAC Labeling of a pAzF-Containing Protein
This protocol describes the conjugation of a cyclooctyne-functionalized molecule to the pAzF-modified protein.[4]
Materials:
-
Purified pAzF-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Cyclooctyne-functionalized molecule (e.g., DBCO-fluorophore, BCN-drug).
-
Anhydrous DMSO.
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassette).
Procedure:
-
Preparation of Reagents:
-
Ensure the azide-modified protein is purified and its concentration is accurately determined.
-
Prepare a stock solution of the cyclooctyne-functionalized molecule (e.g., 10 mM) in anhydrous DMSO.[4]
-
-
Reaction Setup:
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4] The optimal time and temperature may need to be determined empirically depending on the reactivity of the specific cyclooctyne.
-
Purification: Remove the unreacted cyclooctyne reagent and byproducts using SEC, dialysis, or spin filtration to obtain the purified protein conjugate.[4]
Protocol 3: Characterization of the Conjugate
A. SDS-PAGE Analysis:
-
Purpose: To confirm successful conjugation. The conjugated protein will have a higher molecular weight than the unconjugated protein, although this shift may not always be visible depending on the size of the attached molecule. If a fluorescent probe was used, in-gel fluorescence can confirm labeling.
-
Procedure:
-
Run samples of the unlabeled protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.[10]
-
For fluorescent conjugates, visualize the gel using a fluorescence imager at the appropriate wavelength before staining.[10] A fluorescent band should appear only in the lanes corresponding to the successful reaction.[3]
-
Stain the gel with Coomassie Brilliant Blue to visualize all protein bands.[10]
-
B. Mass Spectrometry (MS):
-
Purpose: To precisely determine the molecular weight of the conjugate and confirm the success and specificity of the labeling reaction.
-
Procedure:
-
Analyze the purified conjugate using ESI-MS or MALDI-TOF MS.
-
The resulting spectrum should show a mass peak corresponding to the theoretical molecular weight of the protein plus the mass of the cyclooctyne probe. The absence of the unlabeled protein peak confirms high reaction efficiency.
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low pAzF Incorporation | - Inefficient transfection.- Low fidelity of the synthetase/tRNA pair.- Degradation of pAzF in the medium. | - Optimize transfection conditions (reagent-to-DNA ratio, cell confluency).- Use an evolved synthetase/tRNA pair for higher efficiency.[11]- Prepare fresh pAzF-containing medium for each experiment. |
| Low SPAAC Reaction Yield | - Insufficient molar excess of the cyclooctyne probe.- Short incubation time.- Steric hindrance around the pAzF site.- Reduced azide due to cellular environment.[9] | - Increase the molar excess of the cyclooctyne probe (e.g., up to 50-fold).- Increase incubation time or temperature (e.g., 37°C if protein is stable).- If possible, re-engineer the protein to place the pAzF at a more accessible surface location.- Use freshly expressed protein for the reaction. |
| Non-specific Labeling | - Impurities in reagents.- Highly reactive cyclooctyne leading to off-target reactions (rare). | - Ensure high purity of the protein and cyclooctyne probe.- Use a less reactive cyclooctyne if specificity is a major concern.[4] |
| Precipitation of Protein | - High concentration of organic solvent (e.g., DMSO).- Protein instability under reaction conditions. | - Keep the final DMSO concentration below 10% (v/v).[4]- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
References
- 2. What is SPAAC? | AxisPharm [axispharm.com]
- 3. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Machinery: A Guide to Fluorescent Protein Imaging with p-Azido-L-phenylalanine
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to visualize proteins within their native cellular environment is paramount to understanding complex biological processes and for the development of novel therapeutics. The use of p-Azido-L-phenylalanine (AzPhe), a non-canonical amino acid, offers a powerful and versatile method for the site-specific labeling and fluorescent imaging of proteins.[1][2][3] This technology overcomes some limitations of traditional fluorescent protein tags (e.g., GFP), such as their large size, which can interfere with protein function and localization.[1][4]
This application note provides a comprehensive overview and detailed protocols for the incorporation of AzPhe into a protein of interest (POI) and its subsequent fluorescent labeling via "click chemistry". The core of this technique lies in the genetic incorporation of AzPhe at a specific site within the POI through amber stop codon suppression.[5][6] The incorporated azide (B81097) group then serves as a bio-orthogonal handle for covalent attachment of a fluorescent probe through a highly specific and efficient strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[5][6] This method is compatible with both prokaryotic and eukaryotic expression systems and is suitable for a wide range of imaging applications, including in living cells.[5][6][7]
Principle of the Method
The workflow for fluorescently labeling a protein with AzPhe can be summarized in two main stages:
-
Site-Specific Incorporation of this compound: An amber stop codon (TAG) is introduced at the desired labeling site in the gene encoding the protein of interest. This modified gene is co-expressed with a plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. This engineered aaRS/tRNA pair specifically recognizes the amber codon and incorporates AzPhe, which is supplied in the culture medium, into the polypeptide chain.[5][8]
-
Fluorescent Labeling via Click Chemistry: The azide group on the incorporated AzPhe allows for a highly specific covalent reaction with a fluorescent dye that has been modified with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[5] This "click" reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), proceeds efficiently under biocompatible conditions without the need for a toxic copper catalyst, making it ideal for live-cell imaging.[5][6]
Below is a diagram illustrating the overall experimental workflow.
Caption: Experimental workflow for fluorescent protein imaging using this compound.
Quantitative Data
The efficiency of AzPhe incorporation and subsequent protein yield are critical parameters for successful fluorescent labeling. The following tables summarize reported quantitative data from various expression systems.
Table 1: this compound Incorporation Efficiency and Protein Yield
| Metric | Reported Value | Experimental System |
| Suppression Efficiency (SE) | Up to 35.5% ± 0.8% | Vibrio natriegens (Vmax™ Express) expressing EYFP-AzF[3] |
| Suppression Efficiency | 25% | Salmonella expressing a dual-fluorescence reporter[3] |
| Protein Yield | ~27 mg/L | Vibrio natriegens expressing EYFP-Y151AzF[3] |
| Protein Yield | 60-90 mg/L | E. coli expressing various proteins[3] |
Note: Suppression efficiency and protein yield can vary significantly depending on the protein of interest, the expression system, and the specific orthogonal translation system used.
Experimental Protocols
The following are detailed protocols for the incorporation of AzPhe into proteins in both E. coli and mammalian cells, followed by fluorescent labeling.
Protocol 1: Incorporation of this compound in E. coli
This protocol outlines the steps for expressing a protein containing AzPhe in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with an amber (TAG) codon at the desired site.
-
Plasmid for the orthogonal aaRS/tRNA pair (e.g., pEVOL-p-AzF).
-
Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotics.
-
This compound (AzPhe).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
L-arabinose.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the TAG codon) and the plasmid encoding the orthogonal synthetase/tRNA pair (e.g., pEVOL-p-AzF).
-
Starter Culture: Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C. The following day, inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.[5]
-
Large-Scale Culture: Inoculate 1 L of LB medium containing antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3]
-
Induction and AzPhe Addition: Add AzPhe to the culture to a final concentration of 1-2 mM.[3][9] Induce protein expression by adding IPTG (final concentration depends on the expression vector, typically 0.1-1 mM) and L-arabinose (e.g., 0.02% w/v if using an arabinose-inducible promoter for the synthetase).
-
Protein Expression: Reduce the temperature to 18-20°C and continue to incubate the culture overnight with shaking to allow for protein expression and incorporation of AzPhe.[3]
-
Cell Harvest and Lysis: Harvest the cells by centrifugation (e.g., 4000 x g for 30 minutes at 4°C).[5] The cell pellet can be stored at -80°C or processed immediately. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells using standard methods (e.g., sonication, French press).
-
Protein Purification: Purify the AzPhe-containing protein from the cell lysate using an appropriate chromatography method (e.g., affinity chromatography, size-exclusion chromatography).
Protocol 2: Incorporation of this compound in Mammalian Cells
This protocol describes the transient transfection method for expressing a protein with AzPhe in mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Expression plasmid for the protein of interest with an in-frame amber (TAG) codon.
-
Plasmid encoding the orthogonal aaRS/tRNA pair for mammalian cells.
-
Transfection reagent (e.g., Lipofectamine).
-
This compound (AzPhe).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed the mammalian cells in a suitable culture vessel (e.g., 6-well plate) to be 70-90% confluent at the time of transfection.
-
Co-transfection: Co-transfect the cells with the plasmid for your protein of interest (containing the TAG codon) and the plasmid for the orthogonal aaRS/tRNA pair using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells at 37°C in a 5% CO2 incubator for 6-8 hours to allow for efficient transfection.[5]
-
AzPhe Addition: Prepare a stock solution of AzPhe (e.g., 100 mM in deionized water, pH adjusted to ~9-10 with NaOH for solubility).[5] Dilute the AzPhe stock solution in fresh, pre-warmed complete culture medium to a final concentration of 1-2 mM.[5]
-
Protein Expression: After the initial 6-8 hour incubation, replace the existing medium with the AzPhe-containing medium. Continue to incubate the cells for another 16-24 hours to allow for protein expression and AzPhe incorporation.[5]
-
Cell Lysis and Protein Analysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer. The cell lysate can then be used for downstream applications such as Western blotting to confirm protein expression or for protein purification.
Protocol 3: Fluorescent Labeling of AzPhe-Containing Proteins via SPAAC
This protocol describes the general procedure for labeling a purified AzPhe-containing protein with a fluorescent dye.
Materials:
-
Purified protein containing this compound.
-
Fluorescent dye conjugated to a strained alkyne (e.g., DBCO-fluorophore).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
DMSO or DMF for dissolving the alkyne-fluorophore.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your purified AzPhe-containing protein in the reaction buffer.
-
Prepare a stock solution of the alkyne-fluorophore in DMSO or DMF (e.g., 10 mM).
-
-
Labeling Reaction: Add the alkyne-fluorophore stock solution to the protein solution to achieve a final molar excess of the fluorophore over the protein (typically a 5- to 20-fold molar excess).[3]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[3] The optimal time and temperature may need to be determined empirically.
-
Removal of Excess Dye: Remove the unreacted fluorophore using a suitable method such as size-exclusion chromatography (e.g., spin desalting column) or dialysis.
-
Confirmation of Labeling: Confirm the successful labeling of your protein by methods such as SDS-PAGE with in-gel fluorescence scanning or by measuring the absorbance of the protein and the fluorophore.
Below is a diagram illustrating the SPAAC reaction.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for protein labeling.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low protein yield | Inefficient amber suppression. | Optimize AzPhe concentration. Use a different orthogonal aaRS/tRNA pair. Ensure the health of the expression host. |
| Toxicity of the expressed protein. | Lower the induction temperature and/or IPTG concentration. | |
| No or low labeling efficiency | Incomplete incorporation of AzPhe. | Verify AzPhe incorporation by mass spectrometry. |
| Inactive alkyne-fluorophore. | Use a fresh stock of the fluorophore. Check the quality of the reagent. | |
| Steric hindrance at the labeling site. | Choose a more accessible site for AzPhe incorporation. | |
| High background fluorescence | Insufficient removal of excess dye. | Optimize the purification method after labeling (e.g., increase the number of washes or use a different column). |
| Non-specific binding of the dye. | Include a blocking step or use a different fluorophore. |
Conclusion
The use of this compound for site-specific fluorescent labeling of proteins is a robust and versatile technique with broad applications in cell biology and drug discovery. The bio-orthogonal nature of the azide-alkyne cycloaddition allows for highly specific labeling in complex biological environments, including live cells. By following the detailed protocols and considering the troubleshooting advice provided in this application note, researchers can successfully implement this powerful tool to gain deeper insights into the function and dynamics of their proteins of interest.
References
- 1. Using unnatural amino acids to selectively label proteins for cellular imaging: a cell biologist viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Improved fluorescent amino acids for cellular imaging | Penn Today [penntoday.upenn.edu]
- 5. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Site-Specific Incorporation of p-Azido-L-phenylalanine for Advanced Protein Engineering
References
- 1. benchchem.com [benchchem.com]
- 2. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addition of this compound to the genetic code of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient incorporation of this compound into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overexpression of recombinant proteins containing non-canonical amino acids in Vibrio natriegens: this compound as coupling site for 19F-tags - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF) in E. coli and Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of the non-canonical amino acid p-Azido-L-phenylalanine (pAzF) into proteins in both Escherichia coli and mammalian cells. This powerful technique enables the introduction of a bioorthogonal azide (B81097) group into a protein of interest, facilitating a wide range of applications, including protein labeling, engineering, and the study of protein-protein interactions through "click" chemistry.
Introduction
The genetic incorporation of unnatural amino acids (UAAs) has revolutionized protein science by allowing the introduction of novel chemical functionalities into proteins.[1][2][3] this compound (pAzF) is a phenylalanine analog containing an azide group, which can be used for bioorthogonal reactions, most notably the Staudinger ligation and copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition ("click" chemistry).[4] This enables the site-specific attachment of various probes, such as fluorophores, biotin, or polyethylene (B3416737) glycol (PEG), to a protein of interest.
The most common method for incorporating pAzF is through the suppression of an amber stop codon (UAG).[1][2] This is achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for pAzF and does not cross-react with endogenous cellular components.[1][5] This document provides a comparative analysis of pAzF incorporation in E. coli and mammalian cells, including quantitative data, detailed protocols, and workflow diagrams.
Comparison of pAzF Incorporation: E. coli vs. Mammalian Cells
While the fundamental principle of amber suppression is the same in both systems, there are significant differences in the efficiency, methodology, and applications of pAzF incorporation in E. coli versus mammalian cells.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for pAzF incorporation in E. coli and mammalian cells based on published data. It is important to note that yields and efficiencies can vary significantly depending on the protein of interest, the specific orthogonal pair used, and the experimental conditions.
Table 1: Comparison of pAzF Incorporation Parameters
| Parameter | E. coli | Mammalian Cells | Key Considerations |
| Protein Yield | Typically higher (mg/L of culture) | Generally lower (µg to low mg/L of culture) | E. coli offers rapid growth and high-density cultures. Mammalian cells have slower growth and lower transfection/transduction efficiencies. |
| Suppression Efficiency | Can be high (up to 88% in cell-free systems) | Generally lower, but can be improved with engineered components (e.g., 5- to 7-fold improvement with engineered eRF1)[6] | Competition with release factor 1 (RF1) in E. coli and eRF1 in mammalian cells is a major limiting factor.[1][6] |
| Fidelity | High, but mis-incorporation of natural amino acids can occur. | Generally high, but context-dependent. | The sequence context surrounding the amber codon can influence suppression efficiency and fidelity in both systems.[7][8] |
| Cost | Relatively low | Significantly higher | Media and reagents for mammalian cell culture are more expensive. |
| Post-Translational Modifications | Lacks most eukaryotic modifications. | Capable of performing complex eukaryotic PTMs. | Critical for the function of many therapeutic proteins.[1] |
Table 2: Reported Protein Yields with pAzF Incorporation in E. coli
| Protein | Expression System | Yield | Reference |
| sfGFP | Cell-free | >500 µg/mL | [9] |
| Various proteins | Whole-cell | 8-12 mg/L | [10] |
| EYFP | Vibrio natriegens | ~27 mg/L | [11] |
Note: Data for mammalian cells is often reported as relative improvements rather than absolute yields, making direct comparison challenging.
Signaling Pathways and Experimental Workflows
Genetic Incorporation of pAzF via Amber Codon Suppression
The core of this technology relies on an orthogonal translation system. The workflow involves introducing a plasmid encoding the pAzF-specific aminoacyl-tRNA synthetase (pAzFRS) and its cognate suppressor tRNA (tRNAPylCUA or tRNATyrCUA) into the host cell. The target protein's gene is mutated to contain an in-frame amber (TAG) codon at the desired incorporation site.
Caption: Workflow for pAzF incorporation via amber codon suppression.
Experimental Protocols
pAzF Incorporation in E. coli
This protocol is a general guideline for expressing a protein with a site-specifically incorporated pAzF in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a TAG codon at the desired site.
-
Plasmid encoding the orthogonal pAzFRS and tRNACUA (e.g., pEVOL-pAzF).[5]
-
LB or 2xYT medium.
-
Appropriate antibiotics.
-
This compound (pAzF).
-
Inducers (e.g., IPTG, L-arabinose).
Protocol:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-pAzF plasmid. Plate on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB or 2xYT medium with antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume (e.g., 1 L) of 2xYT medium containing antibiotics with the starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
pAzF Addition: Add pAzF to a final concentration of 1 mM.
-
Induction: Induce protein expression according to the specific promoters on the plasmids. For a typical pET vector and pEVOL plasmid, add IPTG (e.g., 0.2-1 mM) and L-arabinose (e.g., 0.02-0.2%).
-
Expression: Reduce the temperature to 18-25°C and continue to shake for 16-24 hours.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
-
Purification and Analysis: Purify the protein using standard chromatography techniques. Confirm pAzF incorporation by mass spectrometry.
Caption: Experimental workflow for pAzF incorporation in E. coli.
pAzF Incorporation in Mammalian Cells
This protocol provides a general framework for pAzF incorporation in mammalian cells (e.g., HEK293T).
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Plasmid for the target protein with a TAG codon.
-
Plasmid encoding the mammalian-optimized orthogonal pAzFRS and tRNACUA (e.g., pMAH).
-
Transfection reagent.
-
This compound (pAzF).
Protocol:
-
Cell Seeding: Seed the mammalian cells in a culture plate to be 70-90% confluent at the time of transfection.
-
Transfection: Co-transfect the cells with the target protein plasmid and the pAzFRS/tRNA plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
pAzF Addition: 4-6 hours post-transfection, replace the medium with fresh medium containing pAzF at a final concentration of 0.5-1 mM.
-
Expression: Incubate the cells for 48-72 hours to allow for protein expression.
-
Harvesting: Harvest the cells by scraping or trypsinization.
-
Lysis and Analysis: Lyse the cells and analyze the protein expression by Western blot and confirm pAzF incorporation by mass spectrometry or click chemistry-based labeling followed by in-gel fluorescence.
Caption: Experimental workflow for pAzF incorporation in mammalian cells.
Key Considerations and Troubleshooting
-
Toxicity: pAzF can exhibit some cytotoxicity, particularly in mammalian cells. It is advisable to determine the optimal concentration for your specific cell line.
-
Orthogonal System Efficiency: The choice of the orthogonal aaRS/tRNA pair is crucial for efficient incorporation. Several engineered versions with improved efficiency and fidelity are available.[1][6]
-
Reduction of Azide: The azide group of pAzF can be reduced to an amine in the reducing environment of the cell, particularly in E. coli.[12] This can be minimized by using appropriate expression strains and purification conditions.
-
Context Dependence: The nucleotides flanking the amber codon can significantly impact suppression efficiency.[7][8] If low yields are obtained, consider mutating the surrounding codons.
Conclusion
The site-specific incorporation of pAzF is a versatile and powerful tool for protein research and development. While E. coli offers a cost-effective and high-yield system for producing pAzF-containing proteins, mammalian cells provide the advantage of correct post-translational modifications, which is often essential for the functionality of therapeutic proteins. The choice between these two systems will depend on the specific research goals and the nature of the protein being studied. The protocols and data presented here provide a solid foundation for researchers to successfully implement this technology in their own laboratories.
References
- 1. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 2. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. — Department of Pharmacology [pharm.ox.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amber suppression in mammalian cells dependent upon expression of an Escherichia coli aminoacyl-tRNA synthetase gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. kjom.org [kjom.org]
- 11. Efficient incorporation of this compound into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The genetic incorporation of p-azidomethyl-l-phenylalanine into proteins in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing p-Azido-L-phenylalanine (AzF) Incorporation
Welcome to the technical support center for p-Azido-L-phenylalanine (AzF) incorporation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency of incorporating this non-canonical amino acid into proteins.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind this compound (AzF) incorporation into proteins?
The incorporation of this compound (AzF) into proteins is achieved through the use of an expanded genetic code.[1] This technique relies on an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA).[2][3][4] The engineered aaRS is specifically designed to recognize AzF and attach it to the orthogonal tRNA. This charged tRNA then recognizes a nonsense codon, typically the amber stop codon (UAG), that has been introduced at a specific site in the gene of interest.[5][6] When the ribosome encounters the UAG codon during translation, instead of terminating protein synthesis, it incorporates AzF into the growing polypeptide chain.[7]
Q2: What are the essential components required for successful AzF incorporation?
To successfully incorporate AzF, you will need:
-
A target protein expression plasmid: This plasmid contains the gene of your protein of interest with an in-frame amber (UAG) codon at the desired incorporation site.
-
An expression plasmid for the orthogonal aminoacyl-tRNA synthetase (aaRS): This synthetase is engineered to specifically charge AzF onto the orthogonal tRNA.[8][9]
-
An expression plasmid for the orthogonal tRNA: This tRNA is engineered to recognize the amber stop codon and be charged by the orthogonal aaRS.[8][9]
-
This compound (AzF): The non-canonical amino acid to be incorporated.
-
A suitable expression host: This can be bacteria (like E. coli), yeast, or mammalian cells.[5][10]
Q3: How can I detect the efficiency of AzF incorporation?
The efficiency of AzF incorporation can be assessed using several methods:
-
Western Blotting: By including a C-terminal tag on your protein of interest, you can differentiate between the full-length protein (containing AzF) and any truncated products resulting from translation termination at the amber codon.[8] The ratio of full-length to truncated protein can provide a semi-quantitative measure of incorporation efficiency.
-
Mass Spectrometry: This is a highly accurate method to confirm the precise mass of the expressed protein, thereby verifying the incorporation of AzF.[10]
-
"Click" Chemistry: The azide (B81097) group on the incorporated AzF allows for a bio-orthogonal "click" reaction with an alkyne-containing probe (e.g., a fluorescent dye or biotin).[7][11] The subsequent detection of the fluorescent signal or biotin (B1667282) tag can be used to quantify the amount of protein containing AzF.
Q4: Is this compound toxic to cells?
Yes, AzF can exhibit some level of toxicity, particularly at high concentrations.[12] The azide group can interfere with cellular respiration.[12] It is crucial to determine the optimal AzF concentration for your specific cell line and experimental conditions to maximize incorporation while minimizing cytotoxic effects.[13]
Troubleshooting Guide
Low or no incorporation of AzF is a common issue. The following guide provides potential causes and solutions to troubleshoot your experiments.
| Problem | Potential Cause | Recommended Solution |
| No or Low Yield of Full-Length Protein | Suboptimal Plasmid Ratio: Incorrect ratios of the target protein, aaRS, and tRNA plasmids can limit incorporation efficiency. | Optimize the ratio of the expression plasmids. For mammalian cells, a 10:9:1 or 10:9.5:0.5 ratio of target protein:tRNA:aaRS has been shown to be effective.[8] |
| Inefficient Transfection: The choice of transfection reagent can significantly impact plasmid delivery and subsequent protein expression. | Test different transfection reagents. For example, JetPrime has been reported to yield good results in HEK293 cells.[8] | |
| Incorrect AzF Concentration: The concentration of AzF in the culture medium is critical. Too low, and it will be the limiting factor; too high, and it can be toxic to the cells. | Perform a dose-response experiment to determine the optimal AzF concentration, typically in the range of 50-400 µM for mammalian cells.[8] | |
| Poor Cell Health: Unhealthy or slow-growing cells will have lower rates of protein synthesis. | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[14] | |
| Suboptimal Expression Time: The time allowed for protein expression can influence the final yield. | Harvest cells at different time points post-transfection (e.g., 24h, 48h, 72h) to determine the optimal expression duration. 48 hours has been found to be optimal in some cases.[8] | |
| Cell Line Variability: Different cell lines can have varying efficiencies for non-canonical amino acid incorporation. | If possible, test different cell lines. HEK293 cells are a commonly used and often effective choice.[8] | |
| Competition with Release Factor 1 (RF1): In E. coli, RF1 recognizes the UAG stop codon and can lead to premature termination of translation. | Use an E. coli strain where the gene for RF1 (prfA) has been deleted. This eliminates competition and can significantly improve incorporation efficiency.[3][4] | |
| Instability of the Azide Moiety: The azide group on AzF can be reduced to an amine group under physiological conditions, which prevents its use in "click" chemistry. | This reduction can decrease the yield of functional AzF-containing proteins to 50-60% per azide.[15] While challenging to prevent, being aware of this can help in the interpretation of downstream experiments. | |
| High Background in Detection Assays (e.g., "Click" Chemistry) | Non-specific Binding of Probe: The alkyne-containing probe may bind non-specifically to other cellular components. | Increase the number and duration of wash steps after the "click" reaction.[14] Include a mild detergent like Tween-20 in the wash buffer.[14] |
| Inadequate Blocking: Insufficient blocking can lead to high background signal. | Increase the blocking time and/or use a different blocking agent. |
Experimental Protocols
Key Experimental Parameters for Optimizing AzF Incorporation in Mammalian Cells
The following table summarizes key quantitative data from a study optimizing AzF incorporation in HEK293 cells.[8]
| Parameter | Optimal Condition | Notes |
| Cell Line | HEK293 | Showed higher incorporation efficiency compared to other tested lines. |
| Transfection Reagent | JetPrime | Resulted in higher yields compared to other reagents. |
| Plasmid Ratio (target:tRNA:aaRS) | 10:9:1 or 10:9.5:0.5 | An equal amount of target protein and aaRS plasmid was also found to be effective in another study.[8] |
| AzF Concentration | 50-400 µM | Higher concentrations can lead to toxicity. |
| Harvest Time | 48 hours post-transfection | Provided the highest yield of the target protein. |
Protocol: AzF Incorporation in Mammalian Cells (HEK293)
This protocol is a general guideline and may require optimization for your specific protein and experimental setup.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Expression plasmid for the target protein (with UAG codon)
-
Expression plasmid for the orthogonal AzF-tRNA synthetase (AzF-RS)
-
Expression plasmid for the orthogonal tRNA
-
Transfection reagent (e.g., JetPrime)
-
This compound (AzF) stock solution (e.g., 100 mM in 200 mM NaOH and 15% DMSO, stored at -20°C)[16]
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a culture plate at a density that will result in 70-90% confluency on the day of transfection.
-
Preparation of Transfection Mix:
-
Prepare a working solution of AzF (e.g., 25 mM by diluting the stock with 1 M HEPES/KOH, pH 7.5).[16]
-
In a sterile tube, dilute the plasmids (target protein, aaRS, and tRNA) in a serum-free medium according to the optimized ratio.
-
In a separate tube, dilute the transfection reagent in a serum-free medium according to the manufacturer's instructions.
-
Combine the diluted plasmids and the diluted transfection reagent, mix gently, and incubate at room temperature for the time recommended by the manufacturer.
-
-
Transfection:
-
Aspirate the old medium from the cells and replace it with a fresh complete growth medium containing the desired final concentration of AzF (e.g., 100 µM).
-
Add the transfection complex dropwise to the cells.
-
-
Expression: Incubate the cells at 37°C in a CO2 incubator for 48 hours (or the optimized expression time).
-
Harvesting:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the cells.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet the cell debris.
-
-
Analysis: Collect the supernatant containing the soluble protein fraction for downstream analysis (e.g., Western blotting, mass spectrometry, or "click" chemistry).
Visualizations
Signaling Pathway for Amber Suppression-based AzF Incorporation
Caption: Workflow of AzF incorporation via amber suppression.
Troubleshooting Logic Flow
References
- 1. Efficient incorporation of this compound into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kjom.org [kjom.org]
- 3. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]
- 4. Advances in Biosynthesis of Non-canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins[v1] | Preprints.org [preprints.org]
- 5. Addition of this compound to the genetic code of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of mammalian cell logic gates controlled by unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sonybiotechnology.com [sonybiotechnology.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.6. Incorporation of unnatural amino acids into proteins [bio-protocol.org]
Technical Support Center: Troubleshooting Low Yield of pAzF-Containing Proteins
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for improving the expression yield of proteins containing the non-canonical amino acid p-azido-L-phenylalanine (pAzF).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind incorporating pAzF into proteins?
A1: The incorporation of pAzF relies on the amber suppression technology.[1][2][3] A stop codon, typically the amber codon (UAG), is introduced at a specific site in the gene of interest through site-directed mutagenesis.[3] An orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, often derived from a different species like Methanocaldococcus jannaschii, is used to specifically recognize pAzF and charge it onto a suppressor tRNA (tRNACUA).[1][4] This charged tRNA then recognizes the UAG codon during translation and incorporates pAzF into the growing polypeptide chain, rather than terminating translation.[1]
Q2: I am not getting any full-length protein. What is the first thing I should check?
A2: The absence of full-length protein is often due to a failure in the amber suppression system. The first step is to perform a side-by-side expression comparison with and without the addition of pAzF to the culture medium.[3] If you observe your protein of interest only in the culture supplemented with pAzF, it confirms that the suppression is pAzF-dependent and that the system is, in principle, working.[3] If no protein is observed even with pAzF, you should verify the integrity of your expression plasmid and the pEVOL plasmid encoding the synthetase and tRNA.
Q3: My full-length protein yield is very low, and I see a lot of truncated product. What are the common causes?
A3: Low yield of the full-length protein and a high amount of truncated product indicate inefficient amber suppression. This can be caused by several factors:
-
Competition with Release Factor 1 (RF1): In standard E. coli strains, RF1 recognizes the UAG stop codon and terminates translation, competing with the pAzF-charged tRNACUA.[5]
-
Suboptimal pAzF Concentration: Insufficient intracellular concentration of pAzF can limit the charging of the suppressor tRNA.
-
Inefficient Aminoacyl-tRNA Synthetase (aaRS): The synthetase may not be efficiently charging the tRNA with pAzF.[6][7]
-
Codon Context: The nucleotides surrounding the UAG codon can significantly influence suppression efficiency.[5][8][9]
-
Toxicity of pAzF: High concentrations of pAzF or the synthetase can be toxic to the cells, leading to poor growth and reduced protein expression.
Troubleshooting Guides
Issue 1: Inefficient Amber Suppression
This section provides strategies to improve the efficiency of pAzF incorporation at the amber codon.
Caption: Workflow for troubleshooting low amber suppression efficiency.
-
Use an RF1-Deficient E. coli Strain:
-
Problem: Release Factor 1 (RF1) competes with the suppressor tRNA for binding to the UAG codon, leading to premature termination.[5]
-
Solution: Utilize a genomically recoded E. coli strain, such as C321.ΔA, which lacks RF1.[5] This eliminates the competition and can significantly increase the efficiency of pAzF incorporation.[5]
-
Protocol: Transform your expression plasmid and the pEVOL-pAzF plasmid into chemically competent C321.ΔA cells and follow your standard expression protocol.
-
-
Optimize the Codon Context:
-
Problem: The nucleotides immediately upstream and downstream of the UAG codon can affect suppression efficiency.[5][8][9] Purine-rich sequences, particularly at the +4 position (the nucleotide immediately following the UAG codon), have been shown to enhance incorporation in prokaryotes.[5]
-
Solution: If possible, use site-directed mutagenesis to introduce synonymous mutations in the codons flanking the UAG site to create a more favorable context.
-
Data:
Upstream Codon Context Downstream Nucleotide Relative Suppression Efficiency Random Random Baseline NNN C Can have a stimulatory effect[9] | Optimized Sequence | Purine (A/G) | 3 to 5-fold increase[5] |
-
-
Titrate pAzF Concentration:
-
Problem: The optimal concentration of pAzF can vary depending on the protein being expressed and the permeability of the cell membrane.[10] Too low a concentration will limit incorporation, while too high a concentration can be toxic.
-
Solution: Perform a titration experiment to determine the optimal pAzF concentration for your specific protein.
-
Protocol:
-
Set up parallel cultures for your protein expression.
-
Supplement the cultures with a range of pAzF concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM).
-
Induce protein expression and grow the cells as you normally would.
-
Analyze the yield of full-length protein from each culture by SDS-PAGE and Western blot to determine the optimal concentration.
-
-
-
Enhance pAzF Uptake with Organic Solvents:
-
Problem: Low uptake of pAzF due to the cell membrane's mass transfer resistance can lead to premature termination of translation.[10]
-
Solution: A study has shown that using organic solvents can improve cell permeability and increase the uptake of pAzF, leading to a higher yield of the full-length protein.[10]
-
Note: This method should be approached with caution as it may affect cell viability and protein folding. Optimization of the solvent type and concentration is crucial.
-
Issue 2: Low Overall Protein Expression
Even with efficient pAzF incorporation, the overall yield of the target protein might be low. This could be due to issues with protein folding, stability, or general expression conditions.
Caption: Decision tree for troubleshooting low overall protein expression.
-
Optimize Expression Conditions:
-
Problem: Standard expression conditions may not be optimal for your specific pAzF-containing protein.
-
Solution: Systematically vary the induction temperature (e.g., 18°C, 25°C, 37°C) and the concentration of the inducer (e.g., IPTG). Lower temperatures often improve protein folding and solubility.[11]
-
Protocol:
-
Set up a matrix of expression experiments with varying temperatures and inducer concentrations.
-
Grow the cultures to an OD600 of 0.6-0.8 before induction.
-
Add pAzF and the inducer, then incubate for a set period (e.g., 16 hours).
-
Analyze the total and soluble protein fractions by SDS-PAGE to identify the optimal conditions.
-
-
-
Optimize Growth Media:
-
Problem: The choice of growth media can impact protein yield.
-
Solution: Some studies have found that using a rich medium like 2xYT can facilitate the expression of proteins containing unnatural amino acids compared to other media.[1]
-
Protocol: Compare protein expression in your standard medium versus 2xYT medium, keeping all other parameters constant.
-
-
Utilize a C-terminal Tag:
-
Problem: Inefficient suppression leads to truncated proteins. If your purification tag (e.g., His-tag) is at the N-terminus, you will co-purify both full-length and truncated products.
-
Solution: Place the purification tag at the C-terminus of your protein. This ensures that only the full-length, pAzF-containing protein is purified.[3]
-
-
Assess and Mitigate pAzF Reduction:
-
Problem: The azide (B81097) group of pAzF can be unstable in the reducing environment of the cell's cytoplasm and can be reduced to an amino group, forming p-amino-L-phenylalanine (pAF).[12] This reduces the efficiency of downstream "click" chemistry reactions.
-
Solution: While challenging to prevent in vivo, being aware of this possibility is crucial. If downstream applications are affected, consider in vitro methods to restore the azide group. A pH-tunable diazotransfer reaction has been shown to convert pAF back to pAzF with high efficiency.[12]
-
Verification Protocol (Mass Spectrometry):
-
Purify your pAzF-containing protein.
-
Perform intact protein mass spectrometry or digest the protein and perform LC-MS/MS analysis.
-
Look for mass shifts corresponding to the presence of both pAzF (mass addition of 44.03 Da compared to phenylalanine) and pAF (mass addition of 16.03 Da compared to phenylalanine).
-
-
Summary of Key Optimization Parameters
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| E. coli Strain | Competition from Release Factor 1 | Use an RF1-deficient strain (e.g., C321.ΔA) | Increased suppression efficiency |
| Codon Context | Inefficient recognition of the UAG codon | Mutate flanking codons to be purine-rich | 3-5 fold increase in yield |
| pAzF Concentration | Suboptimal intracellular levels or toxicity | Titrate pAzF from 0.5 mM to 5 mM | Identify optimal concentration for maximum yield |
| Expression Temperature | Poor protein folding and solubility | Test a range of temperatures (18°C - 37°C) | Improved soluble protein yield |
| Purification Tag Location | Co-purification of truncated products | Move tag to the C-terminus | Purification of only full-length protein |
| pAzF Stability | Reduction of azide to amine in vivo | Verify by mass spectrometry; consider chemical restoration | Ensure functionality for click chemistry |
References
- 1. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fine-tuning interaction between aminoacyl-tRNA synthetase and tRNA for efficient synthesis of proteins containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of Orthogonal Aminoacyl tRNA Synthetase Mutant with Enhanced Incorporation Ability with Para-azido-L-phenylalanine [bbe.or.kr]
- 8. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 9. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient incorporation of this compound into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing UV Activation for p-Azido-L-phenylalanine (pAzF) Crosslinking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing UV activation for p-Azido-L-phenylalanine (pAzF) crosslinking experiments.
Troubleshooting Guides
Low or no crosslinking yield is a common issue in pAzF-based experiments. The following table outlines potential causes and recommended solutions to troubleshoot and improve your experimental outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crosslinking Yield | Insufficient UV Exposure: The duration or intensity of UV irradiation may be inadequate for efficient activation of the pAzF azide (B81097) group. | Incrementally increase the UV exposure time. Ensure the UV lamp is as close as possible to the sample without causing excessive heat. Use a UV source with a higher intensity if available. |
| Suboptimal UV Wavelength: The wavelength of the UV source may not be optimal for activating pAzF. | Use a UV lamp that emits at or near the optimal wavelength of approximately 254 nm.[1] | |
| Incorrect Buffer Composition: The presence of primary amines (e.g., Tris-based buffers) or other nucleophiles in the reaction buffer can quench the reactive nitrene intermediate generated upon UV activation.[2] | Use buffers that do not contain primary amines, such as phosphate-buffered saline (PBS) or HEPES.[2] | |
| Reduction of pAzF to p-amino-L-phenylalanine (pAF): The azide group of pAzF can be reduced to an amine, rendering it inactive for photocrosslinking. This can occur during protein expression and purification.[3] | Minimize exposure of pAzF-containing proteins to reducing agents. If significant reduction is suspected, consider methods to restore the azide group.[3] | |
| Low Incorporation of pAzF: Inefficient incorporation of pAzF into the protein of interest will result in a low concentration of the photo-crosslinker. | Optimize the expression conditions for the pAzF-containing protein. Confirm incorporation using mass spectrometry. | |
| Non-Specific Crosslinking | Excessive UV Exposure: Prolonged exposure to UV light can lead to non-specific crosslinking and damage to proteins.[1] | Titrate the UV exposure time to find the minimum duration required for efficient crosslinking of the specific interaction.[1] |
| High Protein Concentrations: Overly concentrated protein samples can result in random proximity-based crosslinking. | Optimize the concentrations of the interacting proteins to better reflect physiological conditions. | |
| Protein Precipitation | Over-crosslinking: Excessive crosslinking can alter the protein's net charge and solubility, leading to precipitation. | Reduce the UV exposure time or the concentration of the pAzF-containing protein. |
| Buffer Incompatibility: The buffer composition may not be suitable for maintaining protein solubility after the crosslinking reaction. | Screen different buffer conditions, including pH and ionic strength, to improve protein stability. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength and exposure time for pAzF activation?
A1: The optimal UV wavelength for activating this compound is approximately 254 nm.[1] The recommended exposure time is typically short, often 5 minutes or less, to maximize crosslinking efficiency while minimizing potential photodamage to the biological sample.[1] However, the ideal exposure time can vary depending on the specific protein system, the distance between the crosslinker and its target, and the intensity of the UV source. Therefore, it is crucial to empirically determine the optimal time for each new experimental setup.
Q2: What are the most common side reactions to be aware of with pAzF?
A2: The most significant side reaction is the reduction of the aryl azide group of pAzF to a primary amine, forming p-amino-L-phenylalanine (pAF).[3] This reduction renders the amino acid incapable of photo-crosslinking. Studies have shown that a substantial percentage of pAzF can be reduced during protein expression in E. coli.[3] Another potential issue is the reaction of the highly reactive nitrene intermediate, formed upon UV activation, with buffer components or solvent molecules if a suitable reaction partner is not in close proximity.
Q3: How can I prevent the reduction of pAzF to pAF?
A3: Minimizing the exposure of your pAzF-containing protein to reducing environments throughout the expression and purification process is key. While complete prevention can be challenging, careful handling and the use of fresh, high-quality reagents can help. For applications where the presence of pAF is a significant concern, chemical methods have been developed to restore the azide group from the amine.[3]
Q4: Which buffers are compatible with pAzF crosslinking?
A4: It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they can react with the activated nitrene intermediate and quench the crosslinking reaction.[2] Recommended buffers include phosphate-buffered saline (PBS) and HEPES-based buffers.[2] Always check the composition of your buffers and any additives for the presence of interfering compounds.
Q5: How can I confirm that my crosslinking experiment was successful?
A5: A common method for analyzing the results of a pAzF crosslinking experiment is through SDS-PAGE followed by Western blotting.[4] A successful crosslinking event will result in a new band of higher molecular weight, corresponding to the complex of the two crosslinked proteins. The identity of this new band can be confirmed using antibodies specific to each of the interacting proteins. For more detailed analysis, mass spectrometry can be employed to identify the specific crosslinked peptides and pinpoint the site of interaction.
Quantitative Data Summary
The efficiency of pAzF crosslinking can be influenced by various experimental parameters. Below is a summary of key quantitative data to consider when designing and optimizing your experiments.
| Parameter | Recommended Value/Range | Notes |
| UV Activation Wavelength | ~254 nm[1] | Shorter wavelengths provide higher energy for activation but may also increase the risk of photodamage. |
| UV Exposure Time | 1 - 5 minutes[1] | This should be optimized for each specific protein-protein interaction and experimental setup. |
| pAzF Concentration in Media | 1-2 mM[5] | For incorporation into proteins expressed in cell culture. |
| pAzF Reduction to pAF | Can be 35-45% during expression[3] | This is a significant factor that can reduce the yield of active crosslinker. |
| Crosslinking Distance | ~3-5 Å | The approximate distance the activated nitrene can reach to form a covalent bond. |
Experimental Protocols
General Protocol for UV Crosslinking with pAzF in Mammalian Cells
This protocol provides a general framework for in vivo photo-crosslinking using pAzF incorporated into a protein of interest in mammalian cells.
-
Cell Culture and Transfection:
-
Co-transfect mammalian cells with two plasmids: one encoding the protein of interest with an amber stop codon (TAG) at the desired crosslinking site, and a second plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for pAzF.
-
-
pAzF Incorporation:
-
Culture the transfected cells in a suitable medium supplemented with 1-2 mM pAzF.
-
Incubate for 24-48 hours to allow for expression of the protein of interest and incorporation of pAzF.
-
-
UV Irradiation:
-
Wash the cells with PBS to remove unincorporated pAzF.
-
Expose the cells to UV light at approximately 254 nm. Place the UV source as close to the cells as possible to maximize light intensity. Perform this step on ice to minimize cellular stress.
-
The duration of exposure should be optimized, typically starting with 1-5 minutes.
-
Include a control plate of cells that are not exposed to UV light.
-
-
Cell Lysis and Analysis:
-
After UV irradiation, lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Analyze the crosslinked products by SDS-PAGE and Western blotting.
-
Protocol for Analysis by SDS-PAGE and Western Blot
-
Sample Preparation:
-
Mix the cell lysate with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples for 5-10 minutes at 95-100°C.
-
-
SDS-PAGE:
-
Load the prepared samples onto a polyacrylamide gel of an appropriate percentage to resolve the proteins of interest and their crosslinked products.
-
Run the gel according to standard procedures.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to one of the proteins in the expected crosslinked complex, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing steps to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an appropriate imaging system. A successful crosslink will appear as a band at a higher molecular weight than the individual protein components.
-
Visualizations
Caption: UV activation pathway of this compound (pAzF).
Caption: Troubleshooting workflow for low pAzF crosslinking yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 5. Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: p-Azido-L-phenylalanine (AzF) Labeling
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of p-Azido-L-phenylalanine (AzF) for site-specific protein labeling and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AzF) and how is it used for protein labeling?
A1: this compound (AzF) is an unnatural amino acid (UAA) that is an analog of L-phenylalanine.[1] It contains a bioorthogonal azide (B81097) group, which means it does not react with native cellular components.[1] This azide group serves as a handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the specific attachment of various molecules like fluorophores or biotin (B1667282) tags.[1][2][3] The site-specific incorporation of AzF into a target protein is achieved by using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific codon, often an amber stop codon (UAG).[1][2][4]
Q2: What are the primary causes of off-target or nonspecific labeling with AzF?
A2: Off-target labeling with AzF can arise from several factors:
-
Reduction of the azide group: The azide moiety of AzF is unstable under physiological conditions and can be reduced to an amine group, forming p-amino-L-phenylalanine (pAF).[5] This reduction can occur intracellularly and leads to a heterogeneous protein product, reducing the efficiency of subsequent click chemistry reactions.[5]
-
Promiscuous recognition by aminoacyl-tRNA synthetases: The orthogonal aminoacyl-tRNA synthetase designed to incorporate AzF might promiscuously recognize and charge the tRNA with natural amino acids, leading to their incorporation at the target site.[4]
-
Nonspecific binding of labeling reagents: The alkyne-probes used for click chemistry might nonspecifically bind to other proteins or cellular components, especially in complex mixtures like cell lysates.
Q3: How can I minimize the reduction of the AzF azide group?
A3: While it is challenging to completely prevent the intracellular reduction of AzF, you can address this issue post-purification.[5] A recently developed method involves a pH-tunable diazotransfer reaction that can convert the reduced p-amino-phenylalanine (pAF) back to pAzF with high efficiency (>95%) in purified proteins.[5] This restoration of the azide moiety allows for more homogenous functionalization of the protein.[5]
Q4: Is this compound toxic to cells?
A4: High concentrations of phenylalanine and its analogs can be toxic to some cell lines.[6][7] The toxicity of AzF should be empirically determined for your specific cell line and experimental conditions.[8] It is recommended to perform a dose-response analysis to find the highest non-toxic concentration.[8] For example, studies on unmodified L-phenylalanine have shown that concentrations in the millimolar range can decrease cell viability and induce oxidative stress in astrocytes.[7]
Q5: How can I improve the incorporation efficiency of AzF into my target protein?
A5: Low incorporation efficiency can be due to poor uptake of AzF by the cells. One reported method to improve uptake is to increase cell permeability using organic solvents, which has been shown to significantly increase the yield of the full-length protein.[9] Additionally, ensuring the concentration of AzF in the culture medium is optimized is crucial for efficient incorporation.[1][5]
Q6: What is the best way to dissolve AzF for use in cell culture?
A6: The solubility of AzF, similar to phenylalanine, is pH-dependent, increasing significantly at pH values below 2 or above 10.[10] A common method is to dissolve AzF in a small volume of 0.1M NaOH or 0.2N HCl and then neutralize the solution before adding it to the buffered cell culture medium.[10]
Troubleshooting Guide
| Symptom/Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of full-length target protein | 1. Inefficient AzF incorporation due to low cellular uptake.[9] 2. Toxicity of AzF at the concentration used.[6][7][8] 3. Suboptimal concentration of AzF in the culture medium.[1] 4. Early termination of translation.[9] | 1. Increase cell permeability by adding organic solvents to the culture medium.[9] 2. Perform a dose-response experiment to determine the optimal, non-toxic concentration of AzF for your cell line.[8] 3. Titrate the AzF concentration in the media; typical starting concentrations are 1-2 mM.[1] 4. Ensure the orthogonal tRNA synthetase/tRNA pair is efficiently expressed. |
| High background or nonspecific labeling | 1. Nonspecific binding of the alkyne-probe to other proteins or cellular components. 2. Off-target modifications by reactive labeling reagents.[1] | 1. After the labeling reaction, remove excess, unreacted probe using size-exclusion chromatography, dialysis, or spin filtration.[1] 2. Use strain-promoted azide-alkyne cycloaddition (SPAAC) for live-cell imaging, as the copper catalyst used in CuAAC can be toxic to cells.[2] 3. Ensure the use of a truly bioorthogonal reaction. |
| Decreased cell viability after AzF addition | 1. AzF concentration is too high for the specific cell line.[8] 2. The incubation time with AzF is too long. | 1. Conduct a dose-response analysis to identify the maximum non-toxic concentration.[8] Use multiple viability assays (e.g., MTT and Trypan Blue) for confirmation.[8] 2. Reduce the incubation time with AzF. Perform a time-course experiment to find the optimal labeling duration.[8] |
| Incomplete labeling of the target protein | 1. Reduction of the AzF azide group to an amine (pAF).[5] 2. Insufficient concentration or reactivity of the alkyne-probe. 3. Suboptimal reaction conditions for the click chemistry reaction. | 1. For purified proteins, use a diazotransfer reaction to chemically restore the azide group from pAF.[5] 2. Use a 5- to 20-fold molar excess of the alkyne-probe over the protein.[1] 3. Optimize the click chemistry reaction time (typically 1-4 hours at room temperature or 37°C, or overnight at 4°C) and buffer conditions.[1] |
Quantitative Data Summary
Table 1: Recommended Concentrations for AzF Incorporation
| Organism/Cell Type | Recommended AzF Concentration | Reference |
| E. coli | 1-2 mM | [1] |
| E. coli (for sfGFP expression) | 1 mM | [5] |
| Mammalian Cells | Should be determined empirically | [8] |
Table 2: Cytotoxicity Data for Unmodified L-Phenylalanine (for reference)
| Cell Line | Concentration (mM) | Effect on Cell Viability | Reference |
| Rat Astrocytes | 0.5, 1.0, 1.5 | Induced cell damage | [7] |
| SH-SY5Y (human neuroblastoma) | 6 | ~17% reduction in viability | [6] |
| SH-SY5Y (human neuroblastoma) | 12 | ~31% reduction in viability | [6] |
| SH-SY5Y (human neuroblastoma) | 24 | ~52% reduction in viability | [6] |
| Note: This data is for unmodified L-Phenylalanine and serves as a general reference. The cytotoxicity of this compound should be determined empirically for each cell line.[8] |
Experimental Protocols
Protocol 1: Incorporation of AzF into a Target Protein in E. coli
-
Transformation: Transform an appropriate E. coli expression strain with the plasmid(s) encoding the target protein (with an amber stop codon at the desired site) and the orthogonal pAzF-specific aminoacyl-tRNA synthetase (pAzFRS)/tRNA pair.[1]
-
Cell Culture: Grow the transformed cells in a minimal medium to an optimal density (e.g., OD600 of 0.6-0.8).[1]
-
Induction and AzF Addition: Induce protein expression (e.g., with IPTG) and add this compound to the culture medium to a final concentration of 1-2 mM.[1]
-
Protein Expression: Incubate the culture at a reduced temperature (e.g., 18-20°C) overnight to allow for protein expression and incorporation of AzF.[1]
-
Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[1]
Protocol 2: Labeling of AzF-Containing Protein with an Alkyne-Probe via Click Chemistry
-
Reagent Preparation:
-
Labeling Reaction: Add the alkyne-probe stock solution to the protein solution to a final concentration that is typically in a 5- to 20-fold molar excess over the protein.[1]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can also be performed at 4°C overnight.[1]
-
Removal of Excess Probe: After the reaction is complete, remove the unreacted probe using size-exclusion chromatography, dialysis, or spin filtration.[1]
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase during the assay.[8]
-
Treatment: Replace the medium with fresh medium containing a serial dilution of AzF. Include untreated and vehicle-treated controls.[8]
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. Cell viability is proportional to the absorbance.
Visualizations
Caption: Workflow for AzF incorporation and subsequent labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenylalanine induces oxidative stress and decreases the viability of rat astrocytes: possible relevance for the pathophysiology of neurodegeneration in phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Efficient incorporation of this compound into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming p-Azido-L-phenylalanine (pAzF) Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with p-Azido-L-phenylalanine (pAzF) cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (pAzF) and why is it used in cell culture?
A1: this compound (pAzF) is a non-canonical amino acid (ncAA) that can be site-specifically incorporated into proteins during translation.[1][2] Its key feature is the azide (B81097) group, which serves as a bioorthogonal handle. This allows for a highly specific chemical reaction, known as "click chemistry," to attach probes, dyes, or other molecules to the protein of interest without interfering with native cellular processes.[1][3] This technique is widely used for applications such as protein labeling, imaging, and studying protein interactions.[1][3]
Q2: What are the common cell lines used for pAzF incorporation?
A2: pAzF has been successfully incorporated into proteins in a variety of host systems, including bacteria (E. coli), yeast, and mammalian cells such as HEK293 and CHO cells.[1][4][5][6] The choice of cell line often depends on the specific protein being expressed and the downstream application.
Q3: What causes pAzF cytotoxicity?
A3: While the precise mechanisms of pAzF cytotoxicity are not fully elucidated, potential causes include:
-
Metabolic Stress: The introduction of a non-native amino acid and the activation of the orthogonal translation machinery can place a burden on cellular metabolism.
-
Endoplasmic Reticulum (ER) Stress: The expression of a modified protein may lead to misfolding and accumulation in the ER, triggering the unfolded protein response (UPR) and potentially leading to apoptosis.[7][8][9]
-
Apoptosis Induction: High concentrations of pAzF or the resulting modified protein may trigger programmed cell death (apoptosis) through intrinsic or extrinsic pathways. While not directly demonstrated for pAzF, this is a common cellular response to stress.[10][11][12][13]
Q4: What is the typical concentration range for pAzF in cell culture?
A4: The optimal concentration of pAzF can vary significantly depending on the cell line, the specific protein, and the efficiency of the orthogonal synthetase/tRNA pair. Typical starting concentrations range from 0.5 mM to 2 mM in mammalian cell culture.[1] For E. coli, concentrations around 1 mM are common.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration that maximizes incorporation efficiency while minimizing cytotoxicity for your specific system.
Q5: I am observing a lower molecular weight band in my western blot, suggesting a truncated protein. What could be the cause?
A5: A truncated protein product is often a sign of inefficient amber codon suppression. This can be due to competition between the pAzF-loaded tRNA and cellular release factors that recognize the stop codon and terminate translation. To improve full-length protein yield, consider using an E. coli strain deficient in release factor 1 (RF1) or optimizing the expression of the orthogonal translation machinery.
Troubleshooting Guides
Problem 1: High Cell Death or Low Viability After pAzF Addition
This is a common issue indicating pAzF cytotoxicity. The following steps can help mitigate this problem.
Troubleshooting Workflow: High Cytotoxicity
Caption: A workflow for troubleshooting high cytotoxicity observed with pAzF.
Detailed Steps:
-
Optimize pAzF Concentration: The first and most critical step is to determine the lowest effective concentration of pAzF.
-
Experiment: Perform a dose-response curve by treating your cells with a range of pAzF concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.0 mM).
-
Assessment: Measure cell viability using a standard method like the MTT or LDH assay after a fixed time point (e.g., 24 or 48 hours).
-
Goal: Identify the concentration that provides a balance between acceptable cell viability and sufficient incorporation of pAzF into your target protein.
-
-
Time-Course Experiment: Cytotoxicity can be time-dependent.
-
Experiment: Using the optimized pAzF concentration, monitor cell viability at multiple time points (e.g., 12, 24, 48, 72 hours) post-induction.
-
Goal: Determine the optimal incubation time to maximize protein expression before significant cell death occurs.
-
-
Reduce Induction/Expression Time and Temperature: High levels of protein expression, especially of a modified protein, can be toxic.
-
Action: Decrease the duration of induction or the overall protein expression time. For inducible systems, you can also lower the concentration of the inducing agent.
-
Action: Lower the incubation temperature (e.g., from 37°C to 30°C) to slow down protein synthesis and potentially improve proper folding.
-
-
Consider a Different Expression System: The promoter strength of your expression vector can influence the rate of protein synthesis.
-
Action: If using a strong constitutive promoter, consider switching to an inducible promoter or a promoter with lower basal activity to have better control over the expression levels.
-
-
Use of Apoptosis Inhibitors: If apoptosis is confirmed as the primary mode of cell death, the use of pan-caspase inhibitors like Z-VAD-FMK may help to increase viable cell density. However, this should be carefully evaluated as it may also impact protein quality.
Problem 2: Low Yield of pAzF-Containing Protein
Low yields can be due to poor incorporation efficiency, protein degradation, or protein aggregation.
Troubleshooting Workflow: Low Protein Yield
Caption: A workflow for troubleshooting low yield of pAzF-containing protein.
Detailed Steps:
-
Confirm pAzF Incorporation: First, verify that pAzF is being incorporated at the target site.
-
Method: The most definitive method is mass spectrometry analysis of the purified protein.
-
-
Optimize pAzF Concentration: As with cytotoxicity, the concentration of pAzF is key for incorporation efficiency. A suboptimal concentration can lead to low yields.
-
Use an Evolved Aminoacyl-tRNA Synthetase (aaRS)/tRNA Pair: The efficiency of pAzF incorporation is highly dependent on the specificity and activity of the orthogonal aaRS/tRNA pair.
-
Action: Utilize aaRS/tRNA pairs that have been specifically evolved for efficient pAzF incorporation in your expression system (e.g., mammalian cells or E. coli).
-
-
For E. coli Expression, Use an RF1-Deficient Strain: To minimize competition from release factor 1 at the amber stop codon, use an E. coli strain in which the gene for RF1 has been deleted.
-
Optimize Codon Context: The nucleotides surrounding the amber (TAG) codon can influence suppression efficiency. Research the optimal codon context for your expression system and, if possible, modify the sequence accordingly.
-
Check for Protein Insolubility: Overexpression of modified proteins can lead to misfolding and aggregation into inclusion bodies.
-
Action: After cell lysis, analyze both the soluble and insoluble (pellet) fractions by SDS-PAGE and Western blot to determine if your protein of interest is in the insoluble fraction. If so, you may need to optimize expression conditions (lower temperature, slower induction) or employ protein refolding techniques.
-
-
Prevent Protein Degradation: Ensure that the low yield is not due to degradation of the protein after expression.
-
Action: Add a protease inhibitor cocktail to your lysis buffer.
-
Problem 3: Heterogeneous Product due to pAzF Reduction
The azide group of pAzF can be reduced to an amine group (-NH2) in the reducing environment of the cell's cytoplasm, resulting in the incorporation of p-aminophenylalanine (pAF).[14] This leads to a heterogeneous protein product that will not react in "click chemistry" reactions.
Mitigation and Solution:
-
In-Culture Mitigation: Preventing reduction within the cell is challenging due to the fundamental reducing nature of the cytoplasm.[14]
-
Post-Purification Chemical Restoration: A highly effective solution is to chemically restore the amine back to an azide after protein purification.
Quantitative Data on pAzF Cytotoxicity
While specific IC50 values for pAzF are not widely published and can be highly cell-line and context-dependent, the following table provides a template for generating and presenting your own dose-response data.
Table 1: Representative Template for pAzF Dose-Response Data
| pAzF Concentration (mM) | % Cell Viability (24h) | Standard Deviation (24h) | % Cell Viability (48h) | Standard Deviation (48h) |
| 0 (Control) | 100 | 5.2 | 100 | 6.1 |
| 0.1 | 98 | 4.8 | 95 | 5.5 |
| 0.25 | 95 | 5.1 | 88 | 6.3 |
| 0.5 | 90 | 6.0 | 75 | 7.2 |
| 1.0 | 82 | 6.5 | 60 | 8.1 |
| 2.0 | 65 | 7.8 | 45 | 8.9 |
| 5.0 | 40 | 8.2 | 25 | 9.5 |
| Data are representative and should be replaced with experimental results. |
Experimental Protocols
Protocol 1: Determining the Optimal pAzF Concentration
This protocol outlines the use of the MTT assay to determine the optimal pAzF concentration that balances protein expression and cell viability.
Materials:
-
Your mammalian cell line of interest (e.g., HEK293, CHO)
-
Complete culture medium
-
96-well plates
-
pAzF stock solution (e.g., 100 mM in sterile water, pH adjusted to ~7.4)
-
Transfection reagents and expression plasmids (for your protein of interest and the orthogonal translation machinery)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not reach confluency during the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight.
-
Transfection (if applicable): If you are co-transfecting plasmids for your protein and the orthogonal system, do so according to your standard protocol.
-
pAzF Treatment: Prepare serial dilutions of pAzF in complete culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.0 mM). Replace the medium in the wells with the pAzF-containing medium. Include a "no pAzF" control.
-
Incubation: Incubate the plate for your desired time points (e.g., 24 and 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no pAzF" control. Plot the % viability against the pAzF concentration to generate a dose-response curve.
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
Materials:
-
Cells treated with and without pAzF
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells (including any floating cells in the medium) after treatment with pAzF.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways in Cell Cytotoxicity
While a specific signaling pathway exclusively triggered by pAzF has not been definitively identified, cellular stress often leads to apoptosis through the intrinsic or extrinsic pathways.
Potential Apoptosis Signaling Pathways
Caption: General overview of intrinsic and extrinsic apoptosis pathways.
-
Intrinsic Pathway: Often triggered by intracellular stress, such as protein misfolding in the ER. This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9, a key initiator caspase.[11][12][13]
-
Extrinsic Pathway: Initiated by extracellular signals binding to death receptors on the cell surface, leading to the activation of caspase-8.
-
Execution Phase: Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates, resulting in the characteristic morphological changes of apoptosis.
To investigate which pathway might be involved in pAzF-induced cytotoxicity, researchers can perform western blots to look for the cleavage (activation) of key caspases like caspase-9 and caspase-8.
References
- 1. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors Affecting the Expression of Recombinant Protein and Improvement Strategies in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino acid deprivation and endoplasmic reticulum stress induce expression of multiple activating transcription factor-3 mRNA species that, when overexpressed in HepG2 cells, modulate transcription by the human asparagine synthetase promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polychlorinated biphenyl quinone induces endoplasmic reticulum stress, unfolded protein response, and calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppressive effects of 4-phenylbutyrate on the aggregation of Pael receptors and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oligomerization and activation of caspase-9, induced by Apaf-1 CARD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apaf-1 and caspase-9 accelerate apoptosis, but do not determine whether factor-deprived or drug-treated cells die - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solution structure of Apaf-1 CARD and its interaction with caspase-9 CARD: A structural basis for specific adaptor/caspase interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-9 activation and Apaf-1 cleavage by MMP-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
preventing reduction of p-Azido-L-phenylalanine azide group
Welcome to the technical support center for p-Azido-L-phenylalanine (AzF). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful use of AzF in your experiments, with a core focus on maintaining the integrity of the crucial azide (B81097) functional group.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AzF)?
A1: this compound (AzF) is an unnatural amino acid (UAA) that is structurally similar to phenylalanine but contains a bioorthogonal azide group.[1][2] This azide group allows for specific chemical modifications of proteins through reactions like copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry") and photo-crosslinking to study protein-protein interactions.[1][3][4]
Q2: My AzF powder is not dissolving well in my culture medium. What should I do?
A2: The solubility of AzF in neutral aqueous solutions is limited. To improve dissolution, you can prepare a stock solution by dissolving AzF in a small volume of 0.1M NaOH or 0.1M HCl, followed by neutralization.[5] Ensure your final culture medium is well-buffered to handle the addition of the acidic or basic stock solution.[5]
Q3: What are the most common reasons for the failure of my click chemistry reaction with an AzF-containing protein?
A3: The most common reason for click chemistry failure is the unintentional reduction of the azide group on AzF to an amine (forming p-amino-phenylalanine, pAF).[3] This reduction can happen in vivo after the protein is made or in vitro during purification and handling, especially if reducing agents are present.[3]
Q4: Can the azide group of AzF be reduced during protein expression?
A4: Yes, the reduction of AzF to p-amino-phenylalanine (pAF) has been reported to occur post-translationally within expression hosts like E. coli, yeast, and mammalian cells.[3] This intracellular reduction can lead to a heterogeneous protein population where only a fraction of the incorporated UAA contains the desired azide group.[3]
Troubleshooting Guide: Preventing Azide Group Reduction
This guide addresses specific issues related to the stability of the AzF azide group.
Problem 1: Low or no signal in downstream azide-specific labeling (e.g., click chemistry).
-
Possible Cause: The azide group has been reduced to an amine.
-
Troubleshooting Steps:
-
Review Your Purification Protocol: Did you use any standard reducing agents such as Dithiothreitol (DTT), β-mercaptoethanol (BME), or Tris(2-carboxyethyl)phosphine (TCEP)?[6] These reagents are used to prevent disulfide bond formation but are known to reduce azides.
-
Check Your Buffers: Ensure all buffers used for lysis, washing, elution, and storage are free from reducing agents.
-
Mass Spectrometry Analysis: If possible, analyze your purified protein with mass spectrometry to confirm the presence of AzF (and the potential presence of pAF). A mass shift of -26 Da (N₂ vs. NH₂) will indicate reduction.
-
Consider In Vivo Reduction: Be aware that a significant portion of AzF (up to 40-50%) can be reduced to pAF inside the E. coli expression host.[3] If yields are consistently low, this may be the primary cause.
-
Problem 2: My protein requires a reducing agent for proper folding/solubility, but I need to preserve the azide.
-
Possible Cause: Incompatibility between the need for reducing conditions and azide stability.
-
Troubleshooting Steps:
-
Avoid Reducing Agents if Possible: The simplest solution is to perform the entire purification in the absence of reducing agents.
-
Use TCEP with Caution and Minimally: While all common reducing agents can affect the azide, TCEP is a phosphine-based reductant and is often considered a strong reducing agent.[7] One protocol notes the in vitro reduction of p-AzF by 5 mM TCEP. If a reducing agent is absolutely necessary, use the lowest effective concentration of TCEP for the shortest possible time, ideally at a low temperature (4°C).
-
Purify First, Reduce Later: If the protein is stable enough, purify it first in the absence of reducing agents to perform the click chemistry reaction. Then, introduce the reducing agent in subsequent steps if needed.
-
Post-Purification Azide Restoration: For advanced users, a chemical method has been described to convert the reduced pAF back to AzF on the purified protein using a diazotransfer reaction.[3]
-
Logical Flow for Troubleshooting Azide Reduction
Caption: Troubleshooting workflow for diagnosing and addressing azide group reduction.
Quantitative Data Summary
| Reagent | Chemical Class | Compatibility with AzF | Recommended Use |
| Dithiothreitol (DTT) | Thiol | Not Recommended | Strong reductant; known to reduce azides. Avoid use.[8] |
| β-mercaptoethanol (BME) | Thiol | Not Recommended | Strong reductant; known to reduce azides. Avoid use.[8] |
| TCEP-HCl | Phosphine | Use with Extreme Caution | Powerful, thiol-free reductant.[6][9] Shown to reduce AzF in vitro. If essential, use minimal concentration for minimal time at low temperature. |
| EDTA | Chelating Agent | Fully Compatible | Not a reducing agent. Can be used to inhibit metal-catalyzed oxidation.[7] |
Experimental Protocols
Protocol 1: Expression and Purification of AzF-Containing Proteins (Reducing Agent-Free)
This protocol is designed to minimize the risk of in vitro azide reduction.
-
Transformation & Expression:
-
Co-transform E. coli cells (e.g., BL21(DE3)) with your expression plasmid (containing the gene of interest with a TAG codon at the desired site) and the plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for AzF incorporation (e.g., pEVOL-pAzF).
-
Grow the culture in LB medium with appropriate antibiotics to an OD₆₀₀ of 0.6-0.8.
-
Add this compound to a final concentration of 1-5 mM.[3]
-
Induce protein expression (e.g., with IPTG and L-arabinose) and incubate overnight at a reduced temperature (e.g., 18-20°C).[1][4]
-
-
Cell Lysis (Mechanical):
-
Harvest cells by centrifugation (e.g., 5,000 x g, 15 min, 4°C).[10]
-
Resuspend the cell pellet in a lysis buffer without any reducing agents (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors).[10]
-
Lyse cells by sonication or high-pressure homogenization on ice.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g, 30 min, 4°C).[10]
-
-
Affinity Purification (e.g., Ni-NTA for His-tagged proteins):
-
Equilibrate the Ni-NTA resin with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the resin with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange and Storage:
-
Immediately exchange the buffer of the purified protein into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.
-
Confirm protein concentration and purity (e.g., via SDS-PAGE).
-
For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
Workflow for AzF Protein Production and Labeling
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. store.p212121.com [store.p212121.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: pAzF-Mediated Photo-Crosslinking
Welcome to the technical support center for p-Azido-L-phenylalanine (pAzF)-mediated photo-crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges of using this powerful technique to study protein-protein interactions.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your pAzF-mediated photo-crosslinking experiments in a question-and-answer format.
Issue 1: Low or No Yield of pAzF-Containing Protein
-
Question: I am observing very low or no expression of my full-length protein after inducing expression in the presence of pAzF. What are the possible causes and solutions?
-
Answer: Low yield of the desired protein is a common issue that can stem from several factors related to both pAzF incorporation and general protein expression.
-
Poor pAzF Incorporation: The efficiency of the orthogonal aminoacyl-tRNA synthetase/tRNA pair (o-aaRS/o-tRNA) is crucial. Ensure you are using a validated and optimized o-aaRS for pAzF.[1] Increasing the copy number of the suppressor tRNA plasmid can sometimes enhance yields.[1]
-
Insufficient pAzF Concentration or Uptake: The concentration of pAzF in the culture medium is critical. For E. coli, a typical concentration is around 200 mg/L.[2] However, low cell permeability can limit the intracellular concentration of pAzF.[3] To improve uptake, you can try using organic solvents to increase cell permeability.[3]
-
Toxicity of pAzF: Although generally well-tolerated, pAzF can exhibit some cytotoxicity, which may impact protein expression. It is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
-
Suboptimal Expression Conditions: Standard protein expression optimization is still necessary. Factors such as induction time, temperature, and media composition can significantly affect the yield. For instance, after adding pAzF and inducing, cultures are often grown at a lower temperature (e.g., 18°C) for an extended period (e.g., 16 hours).[2]
-
Plasmid Integrity: Verify the integrity of your expression plasmid and the pEVOL plasmid (or equivalent) encoding the o-aaRS/o-tRNA pair. Ensure that the amber (TAG) codon is correctly introduced at the desired site in your gene of interest.[4]
-
Issue 2: Inefficient or No Photo-Crosslinking
-
Question: I have successfully expressed my pAzF-containing protein, but I don't see any crosslinked products after UV irradiation. What could be wrong?
-
Answer: A lack of crosslinking despite successful protein expression points to issues with the photo-activation and crosslinking reaction itself.
-
UV Irradiation Parameters: The wavelength, duration, and intensity of UV light are critical. pAzF is typically activated by UV light at around 254 nm.[5] The duration of exposure may need optimization, ranging from minutes to hours.[6] It is crucial to perform a titration of the UV dose to find the balance between efficient crosslinking and potential UV-induced cellular stress or damage.[6]
-
Proximity of Interaction Partners: pAzF is a zero-length crosslinker, meaning it will only react with molecules in its immediate vicinity upon activation.[4] If the pAzF residue is not located at the protein-protein interaction interface, crosslinking will not occur. It may be necessary to test several different incorporation sites.
-
Reactivity of the Nitrene Intermediate: Upon photoactivation, pAzF forms a highly reactive nitrene intermediate. This species can be quenched by solvent molecules if it does not encounter a reactive partner.[6] The local chemical environment can therefore influence crosslinking efficiency.
-
Reduction of pAzF to p-Amino-L-phenylalanine (pAF): The azide (B81097) group of pAzF can be reduced to an amine group within the reducing environment of the cell cytoplasm, rendering it unable to participate in photo-crosslinking.[7] This post-translational modification can be a significant source of inefficiency.[7] Mass spectrometry can be used to check for the presence of pAF in your purified protein.[7]
-
Issue 3: High Levels of Non-Specific Crosslinking or Aggregation
-
Question: My Western blot shows high molecular weight smears or bands that are not at the expected size for my specific protein-protein interaction. How can I reduce this non-specific crosslinking?
-
-
Optimize UV Exposure: Excessive UV irradiation can lead to the formation of random crosslinks and protein aggregation. Reduce the UV exposure time or intensity.
-
Control Experiments are Key: Always include proper controls in your experiment. A "no UV" control, where the cells are not exposed to UV light, is essential to ensure that any observed higher molecular weight bands are UV-dependent.[6] A wild-type control (protein without pAzF) exposed to UV light will help identify any non-specific, UV-induced protein damage.[6]
-
Reduce Protein Concentration: If performing crosslinking in vitro with purified proteins, high protein concentrations can promote random collisions and non-specific crosslinking. Try reducing the concentration of your bait and prey proteins.
-
Buffer Composition: For in vitro crosslinking, ensure your buffer does not contain components that could react with the activated nitrene. Simple buffers are often preferred.[8]
-
Issue 4: Difficulty in Detecting and Analyzing Crosslinked Products
-
Question: I suspect I have crosslinking, but I'm having trouble detecting the products or identifying the interaction partners. What are the best methods for analysis?
-
Answer: Detection and analysis of crosslinked products often require sensitive and specialized techniques.
-
Sensitive Detection Methods: If your protein of interest is tagged (e.g., with GFP or a His-tag), in-gel fluorescence or Western blotting can be highly sensitive methods for detecting the crosslinked complex, which will appear as a band of higher molecular weight.[4]
-
Mass Spectrometry for Identification: To definitively identify unknown interaction partners and map the crosslinking site, mass spectrometry (MS) is the gold standard.[9][10] Affinity purification of the bait protein followed by MS analysis of the co-purified proteins is a common workflow.[11]
-
Challenges in MS Analysis: The analysis of crosslinked peptides by MS can be complex due to the presence of two peptide chains in the product.[9] Specialized software and search strategies, such as open-modification searches, can be employed to identify these species.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the main difference between pAzF and other photo-crosslinkers like pBpa?
A1: The primary difference lies in their photoactivation and reactivity. pAzF contains an aryl azide group, which upon UV activation, irreversibly forms a highly reactive nitrene.[6] This nitrene can insert into a wide range of chemical bonds. In contrast, p-benzoyl-L-phenylalanine (pBpa) contains a benzophenone (B1666685) group that forms a diradical upon activation. This activation is reversible, which can potentially increase the probability of capturing transient interactions with continuous irradiation.[6] The choice between them can depend on the specific system being studied, as one may be more efficient than the other in certain protein contexts.[6]
Q2: Can pAzF be used for applications other than studying protein-protein interactions?
A2: Yes. The azide group on pAzF is a bioorthogonal handle that can be used for "click chemistry" reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC).[12][13] This allows for the site-specific labeling of proteins with a variety of probes, including fluorophores for imaging or biotin (B1667282) tags for purification.[12][13][14]
Q3: Is the UV irradiation step harmful to the cells?
A3: Yes, UV irradiation can induce a cellular stress response, which is a potential off-target effect.[6] This can lead to changes in gene expression and potentially alter the protein-protein interactions you are trying to study.[6] It is crucial to minimize the UV dose to the lowest level that still provides efficient crosslinking.[6]
Q4: How do I choose the best site to incorporate pAzF in my protein of interest?
A4: The ideal location for pAzF incorporation is at the interface of the protein-protein interaction. If the structure of the complex is known, you can make an informed decision. If not, a common strategy is to choose several solvent-exposed residues in the putative interaction domain and test each one empirically. It is important to avoid residues that are critical for protein folding, stability, or function.
Quantitative Data Summary
| Parameter | Typical Value/Range | System | Reference |
| pAzF Concentration in Media | 200 mg/L (1 mM) | E. coli | [2] |
| UV Irradiation Wavelength | ~254 nm or ~365 nm | In vivo / In vitro | [5][6] |
| UV Irradiation Duration | 10 min - 2 hours | In vivo | [6] |
| Post-Induction Temperature | 18°C | E. coli | [2] |
| Post-Induction Duration | 16 hours | E. coli | [2] |
| pAzF Reduction to pAF | 35% - 45% | E. coli | [7] |
Experimental Protocols & Workflows
General Workflow for pAzF-Mediated Photo-Crosslinking
This diagram illustrates the overall experimental pipeline from plasmid preparation to data analysis.
Caption: General workflow for pAzF-mediated photo-crosslinking experiments.
Troubleshooting Logic for Low Crosslinking Efficiency
This decision tree helps diagnose the root cause of poor crosslinking efficiency.
Caption: Troubleshooting decision tree for low crosslinking efficiency.
References
- 1. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 2. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient incorporation of this compound into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing SPAAC Reaction Efficiency with p-Azidophenylalanine (pAzF)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving the non-canonical amino acid p-Azidophenylalanine (pAzF).
Troubleshooting Guides
This section addresses specific issues that may be encountered during SPAAC experiments with pAzF, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Labeling Efficiency or Poor Yield
Q1: My SPAAC reaction is slow, or the final yield of the conjugated product is low. What are the common causes and how can I improve it?
Several factors can contribute to inefficient SPAAC reactions. Below is a step-by-step guide to troubleshoot this issue.
Potential Causes & Recommended Solutions:
-
Suboptimal Reactant Concentration: The rate of a SPAAC reaction is directly proportional to the concentration of both the azide (B81097) (pAzF-containing protein) and the cyclooctyne (B158145) probe.[1]
-
Solution: Increase the concentration of one or both reactants. A 1.5 to 10-fold molar excess of the cyclooctyne reagent is often used to drive the reaction to completion.[2] For labeling applications, titrating the cyclooctyne concentration is recommended to find the optimal balance between efficiency and potential off-target effects.[1]
-
-
Poor pAzF Incorporation Efficiency: Low incorporation of pAzF into the target protein will naturally lead to a low yield of the final conjugate.
-
Solution:
-
Optimize Expression Conditions: Adjust induction time, temperature (e.g., 18°C for 16 hours), and concentrations of pAzF (e.g., 200 mg/L in minimal media), IPTG, and L-arabinose.[3]
-
Enhance Orthogonal Translation System (OTS): Use plasmids that co-express the tRNA/synthetase pair and necessary release factors to improve incorporation efficiency.[4]
-
Consider In Silico Simulation: Computational tools can help select the optimal site for pAzF incorporation to maximize expression and accessibility.[4]
-
-
-
Inherent Reactivity of Cyclooctyne: Not all cyclooctynes are created equal. Their ring strain and electronic properties significantly impact reaction kinetics.
-
Solution: Consider switching to a more reactive cyclooctyne derivative. For instance, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) derivatives can be around 100-fold more reactive than unmodified cyclooctyne.[5]
-
-
Steric Hindrance: Bulky groups near the azide on the protein or on the cyclooctyne probe can physically impede the reaction.[6]
-
Solution: If possible, choose a different pAzF incorporation site that is more sterically accessible. Alternatively, use a cyclooctyne with a longer linker arm (e.g., PEG spacer) to reduce steric clash.[7]
-
-
Suboptimal Reaction Conditions (pH, Temperature, Buffer):
-
Solution:
-
pH: A pH range of 7.0-8.5 is generally a good starting point for protein labeling.[2] Some studies indicate that higher pH values (up to 10) can accelerate SPAAC rates, though protein stability must be considered.[2]
-
Temperature: Increasing the temperature from room temperature (25°C) to 37°C can increase the reaction rate, provided the biomolecule is thermally stable.[2][6]
-
Buffer: The choice of buffer can influence reaction kinetics. For example, HEPES buffer has been shown to result in higher rate constants compared to PBS in some cases.[6] Crucially, ensure all buffers are free of sodium azide, as it will quench the cyclooctyne.[1]
-
-
-
Reduction of pAzF to p-Aminophenylalanine (pAF): The azide group of pAzF is susceptible to reduction to an amine in the cellular environment, rendering it unreactive in SPAAC.[8][9] This can decrease the yield of active pAzF residues to 50-60%.[8][9]
Issue 2: High Background Signal or Non-Specific Labeling
Q2: I'm observing a high background signal or non-specific labeling in my experiments. What could be the cause and how can I minimize it?
High background can obscure specific signals and lead to false-positive results. Here are common causes and mitigation strategies.
Potential Causes & Recommended Solutions:
-
Hydrophobic Interactions: The cyclooctyne probe, especially if it contains a fluorescent dye, can non-specifically bind to proteins or cellular membranes through hydrophobic interactions.[7]
-
Reactive Impurities: Impurities in the cyclooctyne reagent could potentially react non-specifically with other cellular components.
-
Solution: Ensure the use of high-purity reagents. If non-specific reactivity is suspected, consider purifying the cyclooctyne probe.
-
-
Excessive Concentration of Cyclooctyne: While a molar excess of the cyclooctyne is often used to drive the reaction, excessively high concentrations can lead to increased non-specific binding.[1]
-
Solution: Perform a titration experiment to determine the lowest effective concentration of the cyclooctyne that provides a sufficient signal-to-noise ratio.[1]
-
Frequently Asked Questions (FAQs)
Q3: How do I choose the right cyclooctyne for my experiment with pAzF?
The choice of cyclooctyne depends on several factors, including the desired reaction rate, solubility requirements, and the nature of the downstream application.
-
For rapid kinetics: Bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) and their derivatives offer significantly faster reaction rates compared to cyclooctyne.[5] Some research suggests that para-azidomethyl-L-phenylalanine (pAMF) can react up to 7-fold faster than pAzF with DBCO, so optimizing the azide-bearing amino acid is also a consideration.[10]
-
For aqueous solubility: If working in aqueous buffers without organic co-solvents, consider cyclooctynes functionalized with sulfonate groups (e.g., DBCO-Sulfo) or polyethylene (B3416737) glycol (PEG) linkers.
-
For spatiotemporal control: "Caged" cyclooctynes that are activated by light can be used for applications requiring precise control over the conjugation reaction.[11]
Q4: Can I monitor the progress of my SPAAC reaction?
Yes, several methods can be used to monitor the reaction:
-
UV-Vis Spectroscopy: Some cyclooctynes, like DBCO, have a characteristic absorbance (around 309 nm) that disappears as the reaction proceeds. This change can be monitored over time with a spectrophotometer.[1]
-
SDS-PAGE: For protein labeling, the addition of a probe to the protein results in a shift in its molecular weight, which can be visualized on an SDS-PAGE gel. If the probe is fluorescent, the gel can be imaged directly.[12]
-
Mass Spectrometry (LC-MS): This technique can be used to accurately determine the mass of the starting materials and the final conjugate, providing a definitive confirmation of the reaction's success.
Q5: What are the optimal storage and handling conditions for pAzF and cyclooctyne reagents?
-
pAzF: Store as a solid at -20°C, protected from light. Prepare fresh solutions in an appropriate solvent before use.
-
Cyclooctyne Reagents: Storage conditions vary by manufacturer, but they are typically stored at -20°C, protected from light and moisture. Stock solutions are often prepared in anhydrous DMSO or DMF.[7]
Data Presentation
Table 1: Comparison of Cyclooctyne Reactivities in SPAAC
| Cyclooctyne Derivative | Relative Reaction Rate | Key Features |
| Cyclooctyne | Baseline | The original strained alkyne. |
| Bicyclo[6.1.0]nonyne (BCN) | ~100x faster than cyclooctyne | High reactivity, good stability.[5] |
| Dibenzocyclooctyne (DBCO) | ~100x faster than cyclooctyne | High reactivity, fluorescent properties.[5] |
| Aza-dibenzocyclooctyne (DIBAC/ADIBO) | Very high | Excellent kinetics, often used in live-cell imaging. |
| DIFO | High | Fluorinated cyclooctyne with good reaction rates. |
Note: Relative reaction rates are approximate and can vary depending on the specific azide, solvent, and temperature.
Table 2: Recommended Reaction Conditions for SPAAC with pAzF-Proteins
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | Can be increased to 9-10 if the protein is stable.[2] |
| Temperature | 4°C to 37°C | 4°C for overnight reactions; 25-37°C for faster kinetics (4-12 hours).[2] |
| Cyclooctyne Molar Excess | 1.5 to 10-fold | Higher excess drives the reaction to completion.[2] |
| Protein Concentration | 1 - 10 mg/mL | A good starting range for many proteins.[2] |
| Organic Co-solvent (e.g., DMSO) | < 10-15% | Keep low to avoid protein precipitation.[1] |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Labeling of a pAzF-Containing Protein
-
Preparation of Reagents:
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 5 to 10-fold) of the cyclooctyne-probe stock solution to the protein solution. Add the DMSO stock dropwise while gently vortexing to prevent protein precipitation.[2]
-
Incubate the reaction at room temperature (25°C) for 4-12 hours or at 4°C overnight, protected from light.[2] For faster kinetics, the temperature can be increased to 37°C if the protein is stable.[2]
-
-
Purification:
-
Remove the excess, unreacted cyclooctyne-probe using an appropriate method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or affinity chromatography if the protein has a tag.
-
-
Analysis:
-
Analyze the purified conjugate by SDS-PAGE to confirm the molecular weight shift and by UV-Vis spectroscopy or fluorescence imaging to confirm the presence of the probe.
-
Protocol 2: Site-Specific Incorporation of pAzF into a Protein in E. coli
-
Plasmid Transformation:
-
Cell Culture and Induction:
-
Grow the transformed cells in a minimal medium (e.g., M9) at 37°C until the OD₆₀₀ reaches 0.6-0.8.[3]
-
Cool the culture on ice, then supplement with pAzF (e.g., to a final concentration of 200 mg/L).[3]
-
Induce protein expression with IPTG and the expression of the orthogonal system with L-arabinose.[3]
-
Continue to grow the culture at a lower temperature (e.g., 18°C) for 16 hours or overnight.[3]
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the pAzF-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Visualizations
Caption: The SPAAC reaction between a pAzF-containing protein and a strained cyclooctyne.
Caption: A logical workflow for troubleshooting low SPAAC reaction efficiency.
Caption: A decision tree for selecting the appropriate cyclooctyne for a given experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Amber Codon Suppression for p-Azido-L-phenylalanine (pAzF) Incorporation
Welcome to the technical support center for p-Azido-L-phenylalanine (pAzF) incorporation using amber codon suppression. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind amber codon suppression for pAzF incorporation?
Amber codon suppression is a technique used to site-specifically incorporate non-canonical amino acids (ncAAs), such as this compound (pAzF), into a protein of interest.[1][2][3] This is achieved by repurposing the amber stop codon (TAG). The system requires two key components: an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNACUA). The engineered aaRS specifically recognizes and attaches pAzF to the tRNACUA. This charged tRNA then recognizes the amber codon in the mRNA sequence during translation, inserting pAzF at that specific site instead of terminating protein synthesis.[1][3]
Q2: What are the essential plasmids required for pAzF incorporation in E. coli?
Typically, two plasmids are co-transformed into an E. coli expression strain like BL21(DE3).
-
Expression Plasmid: This plasmid contains the gene of interest with an in-frame amber (TAG) codon at the desired site for pAzF incorporation. It usually carries a selection marker, such as ampicillin (B1664943) resistance.[4]
-
pEVOL/pULTRA Plasmid: This plasmid encodes the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for pAzF and the corresponding suppressor tRNACUA.[1][4] It carries a different selection marker, like chloramphenicol (B1208) resistance, to ensure the maintenance of both plasmids.[4]
Q3: How can I verify the successful incorporation of pAzF into my target protein?
Successful incorporation can be confirmed through several methods:
-
SDS-PAGE Analysis: Comparing protein expression in the presence and absence of pAzF is a primary indicator.[4] Full-length protein should only be observed in the culture supplemented with pAzF. The lane without pAzF will show a truncated product if any protein is expressed.[4]
-
Mass Spectrometry (MS): This is the most definitive method to confirm the precise mass of the modified protein, which will be higher than the wild-type protein due to the addition of pAzF. MS can also quantify the incorporation efficiency.[5]
-
Click Chemistry Reaction: Successful conjugation to a fluorescent dye or other reporter molecule via click chemistry serves as indirect confirmation of pAzF incorporation.[1][6]
Q4: Is pAzF toxic to E. coli cells?
While pAzF is generally well-tolerated, high concentrations can sometimes exhibit toxicity, leading to reduced cell growth and lower protein yields. It is crucial to optimize the concentration of pAzF in the culture medium.
Q5: Can the azide (B81097) group of pAzF be reduced in vivo?
Yes, the azide moiety of pAzF can be reduced to an amine group (forming p-amino-phenylalanine, pAF) by cellular reducing agents in E. coli, yeast, and mammalian cells.[6] This reduction can significantly lower the efficiency of subsequent click chemistry reactions.[6]
Troubleshooting Guide
This guide addresses common problems encountered during pAzF incorporation experiments, offering potential causes and solutions.
Problem 1: Low or No Yield of Full-Length Protein
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Amber Suppression | - Optimize Inducer Concentrations: Titrate the concentrations of IPTG (for the protein of interest) and L-arabinose (for the aaRS/tRNA). A common starting point is 0.2-1 mM IPTG and 0.02% L-arabinose.[4]- Optimize Expression Temperature and Time: After induction, lower the temperature to 18-20°C and express for 16-24 hours.[4][7]- Check Plasmid Integrity: Sequence the expression plasmid to confirm the presence and correct location of the TAG codon. Verify the integrity of the pEVOL/pULTRA plasmid. |
| pAzF Availability/Uptake | - Optimize pAzF Concentration: Start with 1 mM pAzF in the culture medium and optimize as needed.[1][5] Some protocols use up to 5 mM.[8]- Improve Cell Permeability: The addition of organic solvents like DMSO or toluene (B28343) at low concentrations has been shown to improve pAzF uptake.[9]- Ensure pAzF Solubility: Prepare a fresh stock solution of pAzF. It may be necessary to adjust the pH to ~9-10 with NaOH to fully dissolve it.[1] |
| Toxicity Issues | - Reduce pAzF Concentration: If cell growth is significantly inhibited after adding pAzF, try lowering the concentration.- Use Minimal Media: Switching from rich media like LB to a minimal medium (e.g., M9) can sometimes reduce toxicity and improve incorporation efficiency.[4] |
| Premature Termination | - Use a Release Factor 1 (RF1) Deficient Strain: E. coli strains lacking RF1, which recognizes the UAG codon, can significantly reduce termination and improve pAzF incorporation.[5] |
Problem 2: High Levels of Truncated Protein
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Suppression | See solutions for "Inefficient Amber Suppression" under Problem 1. |
| Competition with Release Factor 1 (RF1) | As mentioned above, using an RF1-deficient E. coli strain is the most effective solution to prevent RF1 from terminating translation at the amber codon.[5] |
| Insufficient pAzF | Ensure an adequate concentration of pAzF is present in the medium throughout the expression period. |
Problem 3: Misincorporation of Canonical Amino Acids at the Amber Codon
Possible Causes & Solutions
| Cause | Recommended Solution |
| Promiscuous aaRS | - Use an Evolved Synthetase: Several generations of pAzF synthetases have been evolved for higher fidelity and efficiency.[5][10] Ensure you are using an optimized version.- Control Expression of aaRS: Fine-tune the L-arabinose concentration to avoid overexpression of the synthetase, which can sometimes lead to mis-acylation with endogenous amino acids. |
| Near-Cognate Suppression | This is the incorporation of a natural amino acid by an endogenous tRNA that can weakly recognize the amber codon.[11] Using an RF1-deficient strain can help, as can optimizing the expression levels of the orthogonal tRNA/synthetase pair. |
Problem 4: Low Efficiency in Subsequent Click Chemistry Reactions
Possible Causes & Solutions
| Cause | Recommended Solution |
| Reduction of Azide Group | The azide group of pAzF can be reduced to an amine in the cellular environment.[6] If this is suspected, consider using a diazotransfer reagent to chemically restore the azide on the purified protein.[6] |
| Poor Reagent Quality | Use high-purity, fresh click chemistry reagents (e.g., alkyne-probes, copper catalyst, reducing agents).[12] |
| Suboptimal Reaction Conditions | - Optimize pH: Ensure the reaction buffer is at an optimal pH (typically 7-8).[12]- Use a Copper Ligand: For copper-catalyzed reactions, include a ligand like THPTA to stabilize the Cu(I) oxidation state and reduce protein damage.[12]- Degas Solutions: To prevent oxidation of the copper catalyst, degas all buffers and solutions.[12] |
| Steric Hindrance | The pAzF incorporation site might be in a sterically hindered region of the protein, preventing efficient access of the click reagents. Consider redesigning the mutant to place the pAzF on a more accessible surface loop.[13][14] |
Experimental Protocols
General Protocol for pAzF Incorporation in E. coli
This protocol is a general guideline and may require optimization for specific proteins.
-
Transformation:
-
Co-transform chemically competent E. coli BL21(DE3) cells with the expression plasmid containing your gene of interest (with a TAG codon) and the pEVOL-pAzF plasmid.[4]
-
Plate the transformed cells on an LB-agar plate containing the appropriate antibiotics (e.g., 100 µg/mL ampicillin and 34 µg/mL chloramphenicol).
-
Incubate overnight at 37°C.
-
-
Starter Culture:
-
Pick a single colony and inoculate a 10-20 mL starter culture of LB medium with the same antibiotics.
-
Grow overnight at 37°C with shaking.
-
-
Expression Culture:
-
Induction:
-
Protein Expression and Harvest:
-
Purification and Analysis:
-
Purify the protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).[4]
-
Analyze the purified protein by SDS-PAGE and confirm incorporation by mass spectrometry.
-
Visualizations
Caption: Experimental workflow for pAzF incorporation in E. coli.
Caption: Troubleshooting decision tree for low protein yield issues.
References
- 1. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient incorporation of this compound into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Near-cognate suppression of amber, opal and quadruplet codons competes with aminoacyl-tRNAPyl for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing p-Azido-L-phenylalanine (AzF) for Cellular Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing p-Azido-L-phenylalanine (AzF) for site-specific protein labeling. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure the success of your cell labeling experiments.
Troubleshooting Guides
This section addresses common issues that may arise during AzF labeling and subsequent click chemistry reactions.
Issue 1: Low or No Incorporation of AzF into the Target Protein
| Potential Cause | Troubleshooting Steps |
| Suboptimal AzF Concentration | Perform a dose-response experiment to determine the optimal AzF concentration for your specific cell line. A concentration that is too low will result in insufficient incorporation.[1][2] Titrate AzF concentrations in your media, for example, at 0.1, 0.5, 1, and 2 mM for bacterial cultures, and 50, 100, 250, and 500 µM for mammalian cells. |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[1] Confirm cell viability using methods like the Trypan Blue exclusion assay. Stressed or unhealthy cells will have compromised protein synthesis machinery. |
| Inefficient Aminoacyl-tRNA Synthetase (aaRS) | Verify the expression and activity of the orthogonal aaRS. Consider using an evolved aaRS with enhanced activity for AzF.[3][4][5] Ensure the correct aaRS/tRNA pair is being used for your expression system (prokaryotic vs. eukaryotic). |
| Low AzF Uptake by Cells | For bacterial cultures, consider using organic solvents to improve cell permeability and AzF uptake.[6] For mammalian cells, ensure the AzF is fully dissolved in the medium. |
| Insufficient Incubation Time | Optimize the incubation time with AzF. For E. coli, overnight incubation at a reduced temperature (e.g., 18-20°C) is common after induction.[7] For mammalian cells, 24-48 hours of incubation is a typical starting point.[8] |
| Suboptimal Culture Medium | Use a minimal medium for bacterial expression to reduce competition from other amino acids.[7] For mammalian cells, ensure the medium supports robust protein expression. |
Issue 2: High Cell Toxicity or Decreased Proliferation
| Potential Cause | Troubleshooting Steps |
| AzF Concentration Too High | High concentrations of AzF can be cytotoxic.[2] Perform a dose-response curve to find the highest concentration that does not negatively impact cell viability.[2] Test a range of concentrations and monitor cell health and morphology.[1][2] |
| Prolonged Incubation Time | While longer incubation can increase labeling, it may also enhance toxicity.[2] Try reducing the incubation period (e.g., 24 hours instead of 48 hours for mammalian cells).[2] |
| Contamination | Ensure aseptic techniques are followed to prevent microbial contamination, which can cause cell death. |
Issue 3: Failed or Inefficient Click Chemistry Reaction
| Potential Cause | Troubleshooting Steps |
| Reduction of Azide (B81097) Group | The azide moiety of AzF can be reduced to an amine (p-amino-L-phenylalanine) in the reducing environment of the cell, which will not undergo a click reaction.[9] This can lead to a decrease in labeling efficiency of 50-60%.[9] Consider using a diazotransfer reaction to chemically restore the azide group post-purification if applicable.[9] |
| Inefficient Click Chemistry Reagents | Use fresh, high-quality click chemistry reagents. For copper-catalyzed reactions, use a copper(I)-stabilizing ligand like THPTA for aqueous solutions.[10] |
| Suboptimal Reaction Conditions | Ensure the pH of the reaction buffer is appropriate. Click chemistry is generally efficient over a wide pH range (4-11).[11] Optimize the concentration of the alkyne-probe; a 5- to 20-fold molar excess over the protein is a good starting point.[7] |
| Inaccessibility of the AzF Residue | The incorporated AzF may be buried within the protein structure, making it inaccessible to the click chemistry probe. Consider introducing the TAG codon at a more surface-exposed site in your protein of interest. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound (AzF) for cell labeling?
A1: The optimal concentration of AzF varies depending on the expression system. For E. coli, a final concentration of 1-2 mM in the culture medium is commonly used.[7] For mammalian cells, a starting range of 100-500 µM is recommended.[8] It is highly advisable to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental setup.[2]
Q2: How can I be sure that AzF is being incorporated into my protein of interest?
A2: The most definitive way to confirm AzF incorporation is through mass spectrometry. You should observe a mass shift corresponding to the addition of the azido-phenylalanine residue. Other methods include Western blotting to confirm the expression of the full-length protein in the presence of AzF, which would be absent or truncated in its absence.
Q3: My cells are dying after adding AzF. What can I do?
A3: Cell death is likely due to cytotoxicity from a high concentration of AzF or prolonged exposure.[2] You should perform a dose-response curve to find the maximum non-toxic concentration for your cells.[2] Also, consider reducing the incubation time.[2]
Q4: I see full-length protein expression, but the click chemistry reaction is not working. What could be the problem?
A4: There are several possibilities. The azide group of the incorporated AzF may have been reduced to an amine within the cell's reducing environment.[9] Another possibility is that the AzF residue is not accessible to the click probe. You should also verify the quality and freshness of your click chemistry reagents and optimize the reaction conditions.
Q5: What is the difference between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry?
A5: CuAAC requires a copper(I) catalyst, which can be toxic to living cells. SPAAC, on the other hand, uses a strained cyclooctyne (B158145) that reacts with the azide without the need for a catalyst, making it more suitable for live-cell labeling.[7][12]
Quantitative Data Summary
Table 1: Recommended this compound (AzF) Concentrations for Cell Labeling
| Expression System | Cell Type | Recommended AzF Concentration | Typical Incubation Time |
| Prokaryotic | E. coli | 1 - 2 mM[7] | Overnight at 18-20°C[7] |
| Eukaryotic | Mammalian (general) | 100 - 500 µM[8] | 24 - 48 hours[8] |
| Eukaryotic | HEK293 | 1 mM | 24 hours |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of AzF in Mammalian Cells
This protocol provides a general procedure for incorporating AzF into a protein of interest (POI) in mammalian cells using genetic code expansion.
Materials:
-
Mammalian cells (e.g., HEK293, CHO, HeLa)
-
Complete culture medium
-
Plasmid encoding the POI with an in-frame amber stop codon (TAG) at the desired site
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair for AzF
-
Transfection reagent
-
This compound (AzF)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed mammalian cells in a suitable culture vessel and allow them to reach 50-70% confluency.
-
Transfection: Co-transfect the cells with the plasmid for the POI-TAG and the plasmid for the orthogonal aaRS/tRNA pair using a suitable transfection reagent according to the manufacturer's instructions.
-
AzF Addition: At the time of transfection, supplement the culture medium with the optimized concentration of AzF (typically 100-500 µM).[8]
-
Protein Expression: Culture the cells for 24-48 hours to allow for the expression of the AzF-containing protein.[8]
-
Cell Harvesting: Wash the cells twice with PBS and proceed with cell lysis for protein purification or directly to live-cell labeling.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Labeling
This protocol describes the labeling of AzF-containing proteins on the surface of living mammalian cells.
Materials:
-
Cells expressing the AzF-containing protein of interest
-
Serum-free culture medium
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Fluor 488)
-
PBS
Procedure:
-
Cell Preparation: After the 24-48 hour expression period, gently wash the cells twice with pre-warmed PBS.
-
Labeling Reaction: Incubate the cells with the cyclooctyne-functionalized fluorescent dye in serum-free medium for 30-60 minutes at 37°C.[8] The optimal dye concentration should be determined empirically, but a starting point of 10-50 µM is common.
-
Washing: Wash the cells three times with PBS to remove any unbound dye.
-
Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Visualizations
Caption: Workflow for site-specific incorporation of this compound.
Caption: Workflow for SPAAC click chemistry labeling of AzF-containing proteins.
Caption: Troubleshooting flowchart for AzF labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Orthogonal Aminoacyl tRNA Synthetase Mutant with Enhanced Incorporation Ability with Para-azido-L-phenylalanine [bbe.or.kr]
- 6. Efficient incorporation of this compound into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. interchim.fr [interchim.fr]
- 12. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming p-Azido-L-phenylalanine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals leveraging the power of unnatural amino acid (UAA) incorporation, robust and accurate confirmation of the desired modification is paramount. The site-specific incorporation of p-Azido-L-phenylalanine (pAzF), a versatile UAA with a bioorthogonal azide (B81097) handle, opens up a myriad of possibilities in protein engineering, proteomics, and drug discovery. This guide provides an objective comparison of the gold-standard mass spectrometry-based methods and alternative techniques for verifying pAzF incorporation, supported by experimental data and detailed protocols.
Mass spectrometry stands as the most definitive method for confirming the successful incorporation of pAzF into a target protein. Its high sensitivity, precision, and ability to pinpoint the exact location of the modification make it an indispensable tool. However, other techniques can offer complementary information and may be more suitable for specific applications, such as high-throughput screening.
Comparative Analysis of Confirmation Techniques
The choice of method for confirming pAzF incorporation depends on several factors, including the required level of detail, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | Mass Spectrometry (LC-MS/MS) | Western Blot with Click Chemistry | FTIR Spectroscopy |
| Principle | Measures the mass-to-charge ratio of peptides to identify the mass shift corresponding to pAzF incorporation. | A reporter molecule (e.g., a fluorophore) is "clicked" onto the azide group of pAzF, and the labeled protein is detected by Western blot. | Detects the characteristic vibrational frequency of the azide group in pAzF. |
| Information Provided | Definitive confirmation of incorporation, precise localization of pAzF, and quantification of incorporation efficiency. | Confirmation of pAzF presence and semi-quantitative estimation of incorporation levels. | Confirmation of the presence of the azide group. |
| Sensitivity | High (femtomole to attomole range).[1] | Moderate to high, dependent on the antibody and detection system. | Moderate. |
| Throughput | Moderate to high.[1] | High.[1] | Low to moderate. |
| Quantitative Capability | High (with targeted methods like SRM/PRM).[1] | Semi-quantitative. | Low. |
| Limitations | Requires specialized instrumentation and expertise.[1] | Indirect detection; requires a reporter molecule and does not provide site-specific information.[1] | Does not provide site-specific information and can be affected by the local environment of the azide group.[2][3] |
Experimental Workflows and Protocols
A clear understanding of the experimental workflow is crucial for successful confirmation of pAzF incorporation. The following diagram illustrates the general process from protein expression to analysis.
Caption: General workflow for pAzF incorporation and confirmation.
Mass Spectrometry (LC-MS/MS) Protocol
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier method for confirming pAzF incorporation due to its ability to provide sequence-level evidence.
1. Protein Digestion:
-
The purified protein containing pAzF is denatured, reduced, and alkylated.
-
The protein is then digested into smaller peptides using a specific protease, most commonly trypsin.[4]
2. LC Separation:
-
The resulting peptide mixture is separated using reverse-phase liquid chromatography, which separates peptides based on their hydrophobicity.[4]
3. Mass Spectrometry Analysis:
-
Full Scan (MS1): As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and their mass-to-charge (m/z) ratios are measured in a high-resolution mass spectrometer. This allows for the identification of the precursor ion of the peptide containing pAzF, which will have a specific mass shift compared to the wild-type peptide.[1]
-
Tandem MS (MS/MS): The precursor ion of the pAzF-containing peptide is isolated and fragmented. The resulting fragment ions are analyzed to determine the amino acid sequence of the peptide and pinpoint the exact location of pAzF.[1]
4. Data Analysis:
-
The acquired MS/MS spectra are searched against a protein database that includes the sequence of the target protein with a modification corresponding to the mass of pAzF at the expected site.
-
Specialized software is used to identify the modified peptide and confirm the incorporation of pAzF.
Caption: Detailed workflow for LC-MS/MS confirmation of pAzF incorporation.
Western Blot with Click Chemistry Protocol
This method provides a higher throughput alternative for confirming the presence of pAzF, particularly useful for screening multiple samples.
1. Click Chemistry Reaction:
-
The purified protein is incubated with a reporter molecule containing a terminal alkyne or a strained cyclooctyne. Common reporters include fluorophores (e.g., TAMRA) or biotin (B1667282).[5][6]
-
The reaction is catalyzed by copper(I) (CuAAC) or proceeds via strain-promoted azide-alkyne cycloaddition (SPAAC). SPAAC is preferred for live-cell applications due to the cytotoxicity of copper.[5][6]
2. SDS-PAGE and Western Blotting:
-
The labeled protein is separated by SDS-PAGE.
-
The proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
3. Detection:
-
If a fluorescent reporter was used, the membrane can be directly imaged using a fluorescence scanner.[5]
-
If a biotin reporter was used, the membrane is incubated with streptavidin conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate for detection.
-
A parallel Western blot using an antibody against the protein of interest is recommended to confirm that the detected signal corresponds to the target protein.[5]
FTIR Spectroscopy Protocol
Fourier-transform infrared (FTIR) spectroscopy can be used to detect the azide group in pAzF, which has a characteristic vibrational absorption band around 2100 cm⁻¹.[2][3][7] This technique is particularly useful for studying the local environment of the incorporated UAA.
1. Sample Preparation:
-
The purified protein is concentrated and exchanged into a suitable buffer, often D₂O to minimize interference from water vibrations.
2. FTIR Measurement:
-
The FTIR spectrum of the protein sample is recorded.
-
A reference spectrum of the wild-type protein (without pAzF) is also recorded.
3. Data Analysis:
-
The difference spectrum is calculated by subtracting the wild-type spectrum from the pAzF-containing protein spectrum.
-
The presence of a peak around 2100 cm⁻¹ in the difference spectrum confirms the presence of the azide group. The exact position of this peak can provide information about the local electrostatic environment of the pAzF residue.[2][3]
Conclusion
The confirmation of this compound incorporation is a critical step in ensuring the success of subsequent experiments. Mass spectrometry, particularly LC-MS/MS, remains the gold standard, providing unambiguous identification and localization of the incorporated UAA.[1] For applications requiring higher throughput, Western blotting combined with click chemistry offers a robust and sensitive alternative for confirming the presence of the azide functionality.[1] FTIR spectroscopy, while less common for routine confirmation, provides unique insights into the local environment of the incorporated pAzF. For comprehensive and reliable validation, a multi-pronged approach, often combining the strengths of mass spectrometry with a higher-throughput method like click chemistry-enabled Western blotting, is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-by-site tracking of signal transduction in an azidophenylalanine-labeled bacteriophytochrome with step-scan FTIR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP06553F [pubs.rsc.org]
- 3. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: p-Azido-L-phenylalanine vs. p-Benzoyl-L-phenylalanine for Photo-Crosslinking
For researchers, scientists, and drug development professionals, the precise capture of protein-protein interactions (PPIs) is paramount for elucidating biological pathways and identifying novel therapeutic targets. Photo-crosslinking, utilizing genetically encoded unnatural amino acids (UAAs), has emerged as a powerful technique to covalently trap these transient interactions in their native cellular environment. Among the most widely used photo-crosslinkers are p-Azido-L-phenylalanine (AzF) and p-Benzoyl-L-phenylalanine (BpF). This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and visual workflows to aid in the selection of the optimal tool for your research needs.
Introduction to Photo-Crosslinking Amino Acids
Both AzF and BpF are analogs of the natural amino acid phenylalanine and can be site-specifically incorporated into a protein of interest (POI) using amber stop codon suppression technology.[1][2] Upon photoactivation with UV light, they generate highly reactive species that form covalent bonds with interacting molecules within a short radius, effectively "freezing" the interaction for subsequent analysis.
This compound (AzF) belongs to the aryl azide (B81097) class of photo-crosslinkers.[3] Upon irradiation, it releases molecular nitrogen to form a highly reactive nitrene intermediate.[3] This nitrene can insert into C-H, N-H, and O-H bonds, making it a versatile crosslinker.[3] However, this activation is irreversible; if the nitrene does not react with a nearby molecule, it is quenched by the solvent.[1]
p-Benzoyl-L-phenylalanine (BpF) is a benzophenone-based photo-crosslinker.[3] Activation with UV light excites the benzophenone (B1666685) moiety to a diradical triplet state.[4] This species can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent C-C bond upon radical recombination.[4] A key feature of BpF is the reversibility of its photoactivation; if no suitable reaction partner is in proximity, the excited state can relax back to the ground state, allowing for repeated excitation.[4]
Quantitative Performance Comparison
The choice between AzF and BpF often depends on the specific application, the nature of the PPI under investigation, and the experimental system. The following table summarizes key quantitative and qualitative performance metrics to guide this decision.
| Feature | This compound (AzF) | p-Benzoyl-L-phenylalanine (BpF) | References |
| Class | Aryl Azide | Benzophenone | [3] |
| Activation Wavelength | ~254 nm (can also be activated at 365 nm) | ~350-365 nm | [1][5] |
| Reactive Intermediate | Nitrene | Diradical (triplet state) | [3][4] |
| Activation | Irreversible | Reversible | [1][4] |
| Crosslinking Efficiency | Can readily crosslink in certain protein contexts where BpF fails. | 50% to >50% crosslinking of protein subunits. | [1] |
| Crosslinking Distance | ~3-5 Å | ~3-5 Å | [5] |
| Side Reactions | Can undergo intramolecular rearrangement to form benzazirine and dehydroazepine, which can react with nucleophiles. | Minimal side reactions with solvent, making it suitable for in vivo applications. | [4] |
| Key Advantages | Can be more reactive and capture interactions missed by BpF. | High crosslinking efficiency, reversible activation allows for longer irradiation times to capture transient interactions. | [1] |
| Considerations | Shorter wavelength UV can be more damaging to cells. Irreversible activation means a single chance for crosslinking upon excitation. | Can be less reactive in certain chemical environments compared to AzF. | [1] |
| Halogenated Analogs | Not commonly used. | Halogenated derivatives (e.g., 3-CF₃-pBpa) can increase crosslinking yield up to 49-fold. | [4] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible crosslinking results. Below are generalized protocols for the use of AzF and BpF in mammalian cells.
Protocol 1: Photo-Crosslinking with this compound (AzF)
-
Plasmid Construction and Transfection:
-
Prepare a plasmid encoding the protein of interest (POI) with an amber stop codon (TAG) at the desired crosslinking site.
-
Prepare a second plasmid encoding an engineered aminoacyl-tRNA synthetase/tRNA pair specific for AzF.
-
Co-transfect both plasmids into the target mammalian cell line.
-
-
Cell Culture and UAA Incorporation:
-
Culture the transfected cells in a suitable medium (e.g., DMEM).
-
Supplement the medium with 1 mM AzF.
-
Incubate for 24-48 hours to allow for expression of the POI and incorporation of AzF.[6]
-
-
UV Irradiation:
-
Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated AzF.
-
Expose the cells to UV light. While some protocols use 365 nm for 20 minutes on ice[6], others suggest shorter wavelengths (~254 nm) for a shorter duration (typically 5 minutes or less) to minimize cell damage[1]. The optimal condition should be determined empirically.
-
-
Cell Lysis and Analysis:
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Analyze the crosslinked products by SDS-PAGE and Western blotting.
-
For identification of unknown interacting partners, perform affinity purification of the bait protein followed by mass spectrometry analysis.
-
Protocol 2: Photo-Crosslinking with p-Benzoyl-L-phenylalanine (BpF)
-
Plasmid Construction and Transfection:
-
Prepare a plasmid for the POI with a TAG codon at the desired site.
-
Prepare a second plasmid for the BpF-specific engineered aminoacyl-tRNA synthetase/tRNA pair.
-
Co-transfect both plasmids into the target mammalian cell line.
-
-
Cell Culture and UAA Incorporation:
-
UV Irradiation:
-
Cell Lysis and Downstream Analysis:
-
Lyse the cells and analyze the crosslinked complexes via SDS-PAGE and Western blotting.
-
For interactome mapping, proceed with affinity purification of the bait protein and subsequent identification of co-purified proteins by mass spectrometry.[7]
-
Visualizing Workflows and Signaling Pathways
To further clarify the experimental process and its application, the following diagrams illustrate a general photo-crosslinking workflow and a representative signaling pathway that can be investigated using these techniques.
Conclusion
Both this compound and p-Benzoyl-L-phenylalanine are invaluable tools for the study of protein-protein interactions. The choice between them is not always straightforward and depends on a careful evaluation of their respective photochemical properties, the specific biological question at hand, and the experimental context. BpF, with its high efficiency and reversible activation, is a robust choice for many applications. AzF, with its different reactivity profile, provides a valuable alternative, particularly in cases where BpF fails to yield crosslinks. By understanding the nuances of each of these photo-crosslinkers and employing optimized experimental protocols, researchers can effectively capture and identify protein interactions, paving the way for new discoveries in cellular biology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Capture and mass spectrometry analysis of effector-substrate complexes using genetically incorporated photo-crosslinkers in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
A Head-to-Head Comparison of CuAAC and SPAAC for pAzF Labeling Efficiency
For researchers, scientists, and drug development professionals, the site-specific modification of proteins is a cornerstone of modern biotechnology. The incorporation of the non-canonical amino acid p-azidophenylalanine (pAzF) into a protein of interest provides a bioorthogonal azide (B81097) handle for precise downstream labeling.[1] Two of the most powerful "click chemistry" reactions for targeting this azide are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3]
This guide offers an objective, data-driven comparison of CuAAC and SPAAC to aid in selecting the optimal method for labeling pAzF-containing proteins. The primary distinction lies in their activation mechanism: CuAAC uses a copper(I) catalyst to react with terminal alkynes, while SPAAC employs a strained cyclooctyne (B158145) that reacts spontaneously with the azide, driven by the release of ring strain.[2][4] This difference profoundly impacts their kinetics, biocompatibility, and experimental design.[5]
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility.[6] CuAAC generally exhibits faster reaction kinetics, while SPAAC's catalyst-free nature makes it ideal for live-cell and in vivo applications.[4][7]
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) is required.[4] | None (strain-promoted).[4] |
| Biocompatibility | Lower, due to copper cytotoxicity.[8] | High, suitable for live cells and in vivo systems.[4][7] |
| Reaction Kinetics (k₂) * | Very fast (10² - 10³ M⁻¹s⁻¹).[4][9] | Fast, but generally slower than CuAAC (10⁻³ - 1 M⁻¹s⁻¹).[4][9] |
| Alkyne Reactant | Terminal Alkyne.[4] | Strained Cyclooctyne (e.g., DBCO, BCN, DIBAC).[4][10] |
| Specificity & Yield | High specificity and near-quantitative yields under optimal conditions.[4] | High specificity with high yields, though sometimes lower than CuAAC.[4] |
| Potential Side Reactions | Copper can generate reactive oxygen species (ROS).[4] | Some cyclooctynes can react with thiols (e.g., cysteine).[11][12] |
Second-order rate constants (k₂) are highly dependent on the specific alkyne, azide, ligands (for CuAAC), and reaction conditions.[5][9]
Visualizing the Labeling Process
The fundamental workflows for labeling a pAzF-containing protein are similar, with the critical difference being the requirement of a copper catalyst for CuAAC.
The chemical transformations underpinning these methods are distinct, leading to the formation of a stable triazole linkage.
Key Advantages and Disadvantages
CuAAC:
-
Advantages: Features very fast reaction rates, often leading to higher yields in shorter times.[4] The required terminal alkynes are generally less expensive and more synthetically accessible than strained cyclooctynes.[4]
-
Disadvantages: The primary drawback is the cytotoxicity of the copper(I) catalyst, which largely limits its use to in vitro applications with purified proteins or in cell lysates.[2][8]
SPAAC:
-
Advantages: Its catalyst-free nature makes it highly biocompatible and the preferred method for studies in living cells or whole organisms.[4][7] The absence of a catalyst also simplifies the experimental setup and purification process.[4]
-
Disadvantages: Reaction rates are generally slower than CuAAC.[10] The strained cyclooctyne reagents can be more complex to synthesize and more expensive.[5] Additionally, some strained alkynes have been shown to have off-target reactivity with cysteine residues.[11][12]
Detailed Experimental Protocols
The following are generalized protocols for labeling a pAzF-incorporated protein. Optimization is crucial for each specific protein and labeling reagent.[2]
Protocol 1: Incorporation of pAzF into Protein in E. coli
This protocol is adapted from established methods for site-specific unnatural amino acid incorporation.[13]
-
Transformation: Co-transform E. coli (e.g., BL21(DE3)) with two plasmids: one containing the gene for your protein of interest with an amber stop codon (TAG) at the desired labeling site, and a second plasmid (e.g., pEVOL-pAzF) that expresses the necessary aminoacyl-tRNA synthetase/tRNA pair for pAzF.[13]
-
Culture Growth: Grow the transformed cells in a suitable medium at 37°C until the OD₆₀₀ reaches 0.6–0.8.
-
Induction: Cool the culture, then add pAzF to a final concentration of 1-2 mM. Induce protein expression with IPTG and tRNA/synthetase expression with L-arabinose.[13]
-
Expression: Incubate the culture at a lower temperature (e.g., 18-20°C) overnight (16-20 hours) to allow for protein expression and pAzF incorporation.[13]
-
Purification: Harvest the cells by centrifugation and purify the pAzF-containing protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).
Protocol 2: CuAAC Labeling of pAzF-Protein (in vitro)
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-probe (e.g., 10 mM in DMSO).
-
Prepare a fresh stock solution of a Copper(I) source, such as copper(II) sulfate (B86663) (CuSO₄) (e.g., 50 mM in water).
-
Prepare a fresh stock solution of a reducing agent, like sodium ascorbate (B8700270) (e.g., 250 mM in water).
-
Prepare a stock solution of a copper-chelating ligand, such as THPTA (e.g., 100 mM in water), to stabilize the Cu(I) and improve reaction efficiency.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine your purified pAzF-protein (to a final concentration of 10-50 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the alkyne-probe to a final concentration of 100-500 µM.
-
Add the THPTA ligand to a final concentration of 500 µM.
-
Add CuSO₄ to a final concentration of 100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.
-
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-2 hours.
-
Analysis: Quench the reaction and/or remove excess reagents by buffer exchange or precipitation. Analyze the labeling efficiency by SDS-PAGE (visualizing the probe's fluorescence or via a biotin-streptavidin blot) and/or mass spectrometry.[2]
Protocol 3: SPAAC Labeling of pAzF-Protein (in vitro or on Live Cells)
-
Reagent Preparation:
-
Prepare a stock solution of your strained alkyne probe (e.g., DBCO-fluorophore, 10 mM in DMSO).
-
-
Reaction Setup (in vitro):
-
In a microcentrifuge tube, combine your purified pAzF-protein (10-50 µM) with the strained alkyne probe (100-500 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Reaction Setup (Live Cells):
-
For cells expressing the pAzF-protein on their surface or intracellularly, wash the cells with PBS.
-
Add the strained alkyne probe directly to the cell culture medium at a final concentration of 25-100 µM.
-
-
Incubation: Incubate the reaction for 1-4 hours (or longer, depending on the cyclooctyne's reactivity) at the appropriate temperature (room temperature to 37°C).[4]
-
Analysis:
-
In vitro: Purify the labeled protein to remove excess probe and analyze by SDS-PAGE or mass spectrometry.
-
Live Cells: Wash the cells multiple times with PBS to remove the unreacted probe before analysis by fluorescence microscopy or flow cytometry.
-
Conclusion
Both CuAAC and SPAAC are exceptionally powerful and specific methods for labeling proteins site-specifically modified with pAzF. The decision between them is contingent on the experimental context.[2] For in vitro applications where speed and cost-effectiveness are priorities, CuAAC is an excellent choice.[4] Conversely, for any application involving living cells or whole organisms where biocompatibility is paramount, the catalyst-free nature of SPAAC makes it the superior and more prudent option.[4][7] By considering the quantitative data and experimental requirements, researchers can confidently select the most suitable click chemistry reaction for their needs.
References
- 1. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Protein-Protein Interactions: A Comparative Look at pAzF and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a cornerstone of biological discovery. The in vivo photo-crosslinking method utilizing the non-canonical amino acid p-azido-L-phenylalanine (pAzF) has emerged as a powerful tool to capture transient and dynamic interactions within a native cellular environment. This guide provides an objective comparison of the pAzF method with established PPI validation techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
The study of PPIs is fundamental to elucidating cellular signaling pathways, understanding disease mechanisms, and identifying novel therapeutic targets. While numerous techniques exist to identify and validate these interactions, each possesses inherent strengths and weaknesses. This guide focuses on a critical comparison of the photo-crosslinking agent pAzF against widely used methods: Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET).
The pAzF Photo-Crosslinking Method: Capturing Interactions in their Native State
The pAzF method involves the site-specific incorporation of the photo-activatable amino acid pAzF into a protein of interest.[1] Upon exposure to UV light, the azido (B1232118) group of pAzF is converted into a highly reactive nitrene, which forms a covalent bond with interacting molecules in close proximity.[2][3] This "freezes" the interaction, allowing for the capture and subsequent identification of binding partners, often through mass spectrometry. This technique is particularly valuable for identifying weak or transient interactions that may be lost during the course of other biochemical assays.[2]
Comparative Analysis of PPI Validation Methods
The choice of a PPI validation method is a critical decision that depends on the specific research question, the nature of the interacting proteins, and the desired level of quantitative detail. The following table summarizes key performance metrics for pAzF and its alternatives. It is important to note that obtaining precise, universally applicable quantitative data for metrics like false positives and negatives is challenging, as these rates can be highly dependent on the specific experimental setup and the biological context. The values presented below are estimates based on available literature and should be considered as a general guide.
| Feature | This compound (pAzF) | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Surface Plasmon Resonance (SPR) | Förster Resonance Energy Transfer (FRET) |
| Interaction Environment | In vivo / In situ | In vitro (from cell lysates) | In vivo (in yeast nucleus) | In vitro | In vivo |
| Detection Principle | Covalent crosslinking | Antibody-based pulldown | Reconstitution of a transcription factor | Change in refractive index | Non-radiative energy transfer |
| Direct vs. Indirect | Primarily direct | Can be direct or indirect | Direct binary interactions | Direct | Direct |
| Transient Interactions | Excellent | Can be challenging | Often missed | Can be detected | Excellent |
| Quantitative Data | Semi-quantitative (crosslinking efficiency) | Semi-quantitative (Western blot) | Qualitative to semi-quantitative | Highly quantitative (affinity, kinetics) | Quantitative (FRET efficiency) |
| Estimated False Positive Rate | Low (FDR controlled by MS analysis) | Can be high (~60% in some contexts)[4] | High (can be up to 70%)[5] | Low, but susceptible to non-specific binding[6] | Low, but dependent on proper controls[7] |
| Estimated False Negative Rate | Moderate (dependent on pAzF position) | High for weak/transient interactions | High[8] | High for transient interactions[9] | Moderate (dependent on fluorophore distance/orientation)[7] |
| Throughput | Low to medium | Medium | High | Low to medium | Low to medium |
| Requires Protein Purification | No (for in vivo crosslinking) | No (uses cell lysate) | No | Yes (one protein is purified and immobilized) | No |
| Specialized Equipment | UV light source, Mass spectrometer | Standard lab equipment | Standard lab equipment | SPR instrument | Fluorescence microscope with FRET capabilities |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and interpretation of PPI validation experiments. Below are outlines of the key experimental protocols.
pAzF-Mediated Photo-Crosslinking and Mass Spectrometry Analysis
This protocol outlines the general steps for incorporating pAzF into a target protein in mammalian cells, followed by photo-crosslinking and identification of interacting partners by mass spectrometry.
1. Plasmid Construction and Transfection:
-
Site-specifically introduce an amber stop codon (TAG) at the desired position in the gene of interest (bait protein) using site-directed mutagenesis.
-
Co-transfect mammalian cells with the plasmid encoding the bait protein and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pAzF.[10]
2. pAzF Incorporation:
-
Culture the transfected cells in a medium supplemented with pAzF. The orthogonal tRNA synthetase will charge the corresponding tRNA with pAzF, which will then be incorporated at the amber stop codon during protein translation.[1]
3. In Vivo Photo-Crosslinking:
-
Wash the cells to remove excess pAzF.
-
Expose the cells to UV light (typically 365 nm) to activate the pAzF and induce crosslinking to interacting proteins.[2]
4. Cell Lysis and Protein Enrichment:
-
Lyse the cells under denaturing conditions to solubilize protein complexes.
-
Enrich the bait protein and its crosslinked partners using affinity purification (e.g., via an epitope tag on the bait protein).
5. Mass Spectrometry Analysis:
-
Elute the purified protein complexes.
-
Digest the proteins into peptides.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked peptides and, consequently, the interacting proteins.
Co-Immunoprecipitation (Co-IP)
1. Cell Lysis:
-
Harvest cells and lyse them in a non-denaturing lysis buffer to maintain protein-protein interactions.
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the bait protein.
-
Add protein A/G beads to capture the antibody-protein complex.
3. Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
4. Elution and Analysis:
-
Elute the bait protein and its interacting partners from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the putative interacting protein.
Yeast Two-Hybrid (Y2H)
1. Plasmid Construction:
-
Clone the bait protein into a vector containing a DNA-binding domain (DBD).
-
Clone the prey protein (or a library of potential interactors) into a vector containing a transcriptional activation domain (AD).
2. Yeast Transformation:
-
Co-transform yeast cells with the bait and prey plasmids.
3. Selection and Reporter Gene Assay:
-
Plate the transformed yeast on a selective medium lacking specific nutrients.
-
If the bait and prey proteins interact, the DBD and AD will be brought into proximity, reconstituting a functional transcription factor.
-
This will drive the expression of reporter genes, allowing the yeast to grow on the selective medium and often inducing a color change in the presence of a specific substrate (e.g., X-gal).
Surface Plasmon Resonance (SPR)
1. Ligand Immobilization:
-
Immobilize the purified bait protein (ligand) onto the surface of an SPR sensor chip.
2. Analyte Injection:
-
Inject a solution containing the purified prey protein (analyte) over the sensor chip surface at various concentrations.
3. Detection and Analysis:
-
Monitor the change in the refractive index at the sensor surface in real-time as the analyte binds to the immobilized ligand.
-
The resulting sensorgram provides quantitative data on the association and dissociation rates, allowing for the calculation of the binding affinity (KD).
Förster Resonance Energy Transfer (FRET)
1. Fluorophore Labeling:
-
Genetically fuse the bait and prey proteins with two different fluorescent proteins that constitute a FRET pair (e.g., CFP and YFP).
2. Cell Imaging:
-
Co-express the fusion proteins in living cells.
-
Excite the donor fluorophore with a specific wavelength of light.
3. FRET Detection and Analysis:
-
If the bait and prey proteins interact, the donor and acceptor fluorophores will be in close proximity (typically <10 nm).
-
This allows for non-radiative energy transfer from the excited donor to the acceptor, resulting in quenching of the donor fluorescence and emission of fluorescence from the acceptor.
-
The FRET efficiency can be measured and used to quantify the interaction.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for understanding complex biological processes and experimental designs. The following visualizations, created using the DOT language, illustrate key concepts related to PPI validation.
Caption: Workflow for pAzF-based protein-protein interaction identification.
Caption: Experimental workflow for Co-immunoprecipitation (Co-IP).
Caption: Principle of the Yeast Two-Hybrid (Y2H) system.
Caption: pAzF can map interactions in the EGFR signaling pathway.
Conclusion
The validation of protein-protein interactions is a multifaceted process that requires careful consideration of the available methodologies. The pAzF photo-crosslinking technique offers a unique advantage in its ability to capture interactions within the complex and dynamic environment of a living cell, making it an invaluable tool for studying transient or weak binding events. However, traditional methods such as Co-IP, Y2H, SPR, and FRET remain highly relevant and powerful for specific applications, particularly for high-throughput screening, quantitative binding analysis, and real-time visualization of interactions. By understanding the principles, advantages, and limitations of each technique, researchers can design a robust validation strategy that provides high-confidence insights into the intricate networks that govern cellular function.
References
- 1. benchchem.com [benchchem.com]
- 2. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 6. Real Time Measurements of Membrane Protein:Receptor Interactions Using Surface Plasmon Resonance (SPR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Azido-Containing Amino Acids: p-Azido-L-phenylalanine vs. Alternatives
In the rapidly advancing fields of chemical biology, drug development, and proteomics, the ability to precisely modify proteins is paramount. Azido-containing amino acids, a class of non-canonical amino acids (ncAAs), have emerged as powerful tools for protein engineering and labeling. Their bioorthogonal azide (B81097) group allows for specific chemical modifications within complex biological systems. This guide provides an objective comparison of p-Azido-L-phenylalanine (pAzF) with other commonly used azido-containing amino acids, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their studies.
At a Glance: Key Differences in Azido-Amino Acids
The primary distinction between various azido-containing amino acids lies in their method of incorporation into proteins and their structural similarity to natural amino acids. These differences dictate their suitability for specific applications.
| Feature | This compound (pAzF) | Azidohomoalanine (AHA) | Azidolysine (AzK) & Analogs |
| Incorporation Method | Site-specific (Genetic Code Expansion) | Residue-specific (Methionine surrogate) | Site-specific (Genetic Code Expansion) or Chemical Synthesis |
| Specificity | High, at a single, predetermined site | Global, replaces most methionine residues | High for site-specific, variable for chemical synthesis |
| Typical Application | Probing specific protein domains, creating homogenous antibody-drug conjugates (ADCs) | Global labeling of newly synthesized proteins (proteomics) | Site-specific labeling, peptide synthesis |
| Key Advantage | Precise control over modification site | High incorporation efficiency for proteome-wide analysis | Versatility in chemical synthesis and site-specific incorporation |
| Limitation | Can have lower protein yields compared to wild-type | Lack of site-specificity within a protein | Can be synthetically challenging |
Performance Comparison: Quantitative Insights
The efficiency of incorporating azido-amino acids and their subsequent reactivity are critical factors for experimental success. While direct comparative studies are limited and yields are often protein-dependent, the following table summarizes typical findings from the literature.
| Parameter | This compound (pAzF) | Azidohomoalanine (AHA) | Notes |
| Incorporation Efficiency/Yield | Highly variable, dependent on the protein, expression system, and the efficiency of the orthogonal synthetase/tRNA pair. Yields are generally lower than for wild-type proteins.[1][2] | Readily incorporated in various model systems. Efficiency can be influenced by cell type, metabolic state, and media composition.[3] | pAzF yields can be improved by optimizing expression conditions, such as using organic solvents to increase cell permeability.[4] |
| In Vivo Stability | The azide group can be reduced to an amino group (p-amino-L-phenylalanine) in the cellular environment, with reported reductions leading to 50-60% loss of the azide.[5] | Generally considered stable for metabolic labeling periods. | The reduction of pAzF can be chemically reversed post-purification.[5] |
| Toxicity | Generally well-tolerated in cell culture for protein expression.[6] Some amino acid analogs can induce toxicity, particularly in neuronal cultures.[7][8] | Can affect cell viability during prolonged incubation in the absence of methionine.[3] | The toxicity of the azide moiety itself is a consideration, with concentrations as low as 0.5 mM sodium azide showing effects in cell culture.[9] |
| Click Reaction Efficiency | The azide group of pAzF readily participates in highly efficient CuAAC and SPAAC reactions.[10][11][12] | The azide group of AHA also undergoes efficient click chemistry reactions.[3] | The efficiency of click chemistry is generally high for most azido-containing amino acids.[13][14] |
Experimental Methodologies
Detailed protocols are crucial for the successful application of these powerful techniques. Below are representative protocols for the incorporation of pAzF and subsequent bioorthogonal labeling.
Protocol 1: Site-Specific Incorporation of this compound (pAzF) in E. coli
This protocol is adapted from methodologies described for the expression of proteins containing ncAAs.[1]
1. Plasmid Preparation:
- Co-transform E. coli BL21(DE3) cells with two plasmids:
- An expression vector for the gene of interest with an amber stop codon (TAG) at the desired incorporation site.
- A pEVOL or similar plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pair specific for pAzF.[1]
2. Cell Culture and Induction:
- Grow a starter culture overnight in LB medium with appropriate antibiotics.
- Inoculate a larger volume of M9 minimal media with the starter culture.
- Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Add this compound to a final concentration of 1-2 mM.
- Induce protein expression with IPTG and aaRS/tRNA expression with L-arabinose.
- Incubate the culture at a reduced temperature (e.g., 18-20°C) overnight.
3. Protein Purification:
- Harvest the cells by centrifugation.
- Purify the protein containing pAzF using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
4. Confirmation of Incorporation:
- Confirm the incorporation of pAzF and determine the incorporation efficiency using mass spectrometry.[2]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling
This protocol describes the labeling of a pAzF-containing protein with a cyclooctyne-functionalized probe (e.g., DBCO-dye).[15]
1. Reaction Setup:
- Prepare the purified pAzF-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
- Prepare a stock solution of the DBCO-functionalized probe in an organic solvent like DMSO.
2. Labeling Reaction:
- Add a 10-20 fold molar excess of the DBCO probe to the protein solution.
- Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.
3. Removal of Excess Probe:
- Remove the unreacted probe using size-exclusion chromatography, dialysis, or spin filtration.[15]
4. Analysis of Labeling:
- Confirm successful conjugation by SDS-PAGE followed by in-gel fluorescence imaging (if a fluorescent dye was used) or by mass spectrometry.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
References
- 1. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient incorporation of this compound into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemoselective restoration of para-azido-phenylalanine at multiple sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site Specific Genetic Incorporation of Azidophenylalanine in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMINO ACID ANALOG TOXICITY IN PRIMARY RAT NEURONAL AND ASTROCYTE CULTURES: IMPLICATIONS FOR PROTEIN MISFOLDING AND TDP-43 REGULATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino acid analog toxicity in primary rat neuronal and astrocyte cultures: implications for protein misfolding and TDP-43 regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to p-Azido-L-phenylalanine (pAzF) Incorporation Across Expression Systems
For researchers, scientists, and drug development professionals, the site-specific incorporation of the non-canonical amino acid p-Azido-L-phenylalanine (pAzF) into proteins is a powerful tool for protein engineering, drug discovery, and understanding complex biological processes. The azide (B81097) moiety of pAzF allows for bioorthogonal "click chemistry" reactions, enabling the precise attachment of various functionalities such as fluorophores, crosslinkers, and therapeutic payloads.[1][2] The efficiency of pAzF incorporation, however, varies significantly depending on the chosen expression system. This guide provides an objective comparison of pAzF incorporation in E. coli, mammalian, and cell-free expression systems, supported by experimental data and detailed protocols.
Comparative Analysis of pAzF Incorporation Efficiency
The selection of an appropriate expression system is critical for maximizing the yield and fidelity of pAzF-containing proteins. Each system presents a unique set of advantages and challenges in terms of incorporation efficiency, protein yield, and experimental complexity.
| Expression System | Typical Protein Yield (pAzF-containing protein) | Suppression Efficiency (%) | Key Advantages | Key Disadvantages |
| E. coli | 0.1 - 10 mg/L | 10 - 60% | High cell density, rapid growth, cost-effective, well-established protocols. | Potential for protein misfolding and aggregation, lack of post-translational modifications. |
| Mammalian Cells | 0.1 - 5 mg/L | 5 - 40% | Proper protein folding, complex post-translational modifications, suitable for producing therapeutic proteins. | Slower growth, more complex and expensive culture conditions, lower transfection efficiency. |
| Cell-Free | 0.1 - 1.7 mg/mL | 50 - 96% | High speed, open system allowing for direct manipulation, reduced toxicity issues, high suppression efficiency. | Higher cost of reagents, smaller reaction volumes, potential for lower overall yield compared to in vivo systems. |
Note: The reported yields and suppression efficiencies can vary significantly based on the specific protein, the site of pAzF incorporation, the specific orthogonal synthetase/tRNA pair used, and the optimization of expression conditions.
Experimental Workflows and Methodologies
The successful incorporation of pAzF relies on the co-expression of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognizes a nonsense codon (typically the amber stop codon, UAG) engineered into the gene of interest.[3][4][5]
General Workflow for pAzF Incorporation
The following diagram illustrates the general workflow for site-specific pAzF incorporation into a target protein.
Detailed Experimental Protocols
This protocol is adapted for the expression of a target protein with a single pAzF incorporation site using the pEVOL-pAzF plasmid system in E. coli.[6]
-
Plasmid Preparation:
-
Introduce an amber stop codon (TAG) at the desired position in the target gene cloned into an expression vector (e.g., pET vector) via site-directed mutagenesis.
-
Co-transform the expression vector and the pEVOL-pAzF plasmid (encoding the pAzF-specific aminoacyl-tRNA synthetase and its cognate tRNA) into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Protein Expression:
-
Inoculate a starter culture in LB medium containing the appropriate antibiotics and grow overnight at 37°C.
-
Dilute the starter culture into a larger volume of 2xYT or M9 minimal media containing antibiotics and 1 mM pAzF.[6][7]
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.2 mM) and tRNA/aaRS expression with L-arabinose (e.g., 0.02%).[6]
-
Reduce the temperature to 18-20°C and continue to shake for 16-24 hours.[2][6]
-
-
Purification and Analysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verify the incorporation of pAzF by mass spectrometry or by performing a click reaction with an alkyne-functionalized fluorescent dye followed by in-gel fluorescence analysis.
-
This protocol provides a general framework for pAzF incorporation in mammalian cells, such as HEK293.[7]
-
Plasmid Preparation:
-
Introduce a TAG codon into the gene of interest within a mammalian expression vector (e.g., pcDNA3).
-
Acquire a mammalian expression vector containing the orthogonal pAzF-specific tRNA synthetase and multiple copies of the amber suppressor tRNA (e.g., pMAH vector).[7]
-
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Co-transfect the cells with the target protein expression vector and the tRNA/synthetase vector using a suitable transfection reagent.
-
-
pAzF Incorporation and Protein Expression:
-
Protein Extraction and Analysis:
-
Harvest the cells and lyse them to extract the total protein.
-
Analyze the incorporation of pAzF via Western blot and in-gel fluorescence after a click reaction with an alkyne-functionalized probe. For secreted proteins, the supernatant can be collected for purification.
-
This protocol outlines pAzF incorporation using an E. coli-based cell-free protein synthesis (CFPS) system.[8]
-
Reaction Setup:
-
Prepare a reaction mixture containing the S30 cell extract, amino acids (excluding the one to be replaced by pAzF if applicable), energy sources (e.g., ATP, GTP), the plasmid DNA encoding the target protein with the TAG codon, and the purified orthogonal pAzF-tRNA synthetase.
-
Add the orthogonal tRNA and pAzF to the reaction mixture.
-
-
Protein Synthesis:
-
Incubate the reaction mixture at 30-37°C for 2-16 hours. The open nature of the cell-free system allows for real-time monitoring of protein synthesis.
-
-
Analysis:
-
Directly analyze the reaction mixture by SDS-PAGE and in-gel fluorescence after a click reaction to quantify the yield of the pAzF-containing protein. High suppression efficiencies of 50-88% have been reported in optimized cell-free systems.[8]
-
Key Factors Influencing pAzF Incorporation
The efficiency of pAzF incorporation is influenced by several factors that can be optimized to improve protein yields.
-
Orthogonal Synthetase/tRNA Pair: The efficiency and specificity of the aaRS for pAzF are paramount. Evolved synthetases with improved catalytic activity and reduced recognition of canonical amino acids can significantly enhance incorporation fidelity.[3][9]
-
Competition with Release Factor 1 (RF1): In E. coli, RF1 recognizes the UAG stop codon and terminates translation, competing with the orthogonal tRNA. Using RF1-deficient E. coli strains can improve the yield of the pAzF-containing protein.[10]
-
Cellular Uptake of pAzF: Inefficient transport of pAzF into the cell can be a limiting factor. The use of organic solvents to increase cell permeability has been shown to improve incorporation efficiency.[11]
-
Codon Context: The nucleotide sequence surrounding the amber codon can influence the efficiency of suppression.
-
Expression Conditions: Optimization of inducer concentration, growth temperature, and media composition can have a substantial impact on the final yield of the target protein.
Conclusion
The choice of expression system for incorporating pAzF is a critical decision that depends on the specific research goals, the nature of the target protein, and available resources. E. coli remains a robust and cost-effective option for many applications, particularly for proteins that do not require complex post-translational modifications. Mammalian cells are indispensable when proper folding and post-translational modifications are essential, for instance, in the production of therapeutic proteins. Cell-free systems offer unparalleled speed and control, with very high suppression efficiencies, making them ideal for rapid screening and for proteins that are toxic to living cells. By carefully considering the comparative data and protocols presented in this guide, researchers can select and optimize the most suitable expression system to successfully produce pAzF-containing proteins for a wide range of applications.
References
- 1. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Engineered Aminoacyl-tRNA Synthetases with Improved Selectivity toward Noncanonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of Orthogonal Aminoacyl tRNA Synthetase Mutant with Enhanced Incorporation Ability with Para-azido-L-phenylalanine [bbe.or.kr]
- 10. Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient incorporation of this compound into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of p-Azido-L-phenylalanine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of p-Azido-L-phenylalanine is a critical safety and compliance issue. This unnatural amino acid, widely used in bioconjugation and proteomic studies, possesses an azide (B81097) functional group that presents potential explosive hazards. This guide provides essential safety information, operational plans, and step-by-step disposal procedures to ensure the safe management of this compound waste in a laboratory setting.
Immediate Safety and Handling
Before any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is harmful if swallowed and causes skin and eye irritation.[1] A study has also highlighted its previously undocumented explosive characteristics, underscoring the need for careful handling.[2][3]
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handle solid this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with heavy metals, as this can lead to the formation of highly shock-sensitive and explosive metal azides.[4] Do not use metal spatulas for handling.
-
Prevent contact with strong acids, which can produce the highly toxic and explosive hydrazoic acid.
-
Store this compound in a cool, dry, and dark place, away from heat, light, pressure, and shock.
Quantitative Safety Data
The following table summarizes key safety-related data for this compound, emphasizing its potential hazards.
| Parameter | Value | Source |
| Decomposition Energy | 1145 J/g | [2] |
| Exothermic Decomposition Temperature | 139 °C | [2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [1] |
| Explosion Hazard Warning | Exhibits explosive characteristics upon isolation. | [2][3] |
Disposal Plan: On-Site Neutralization and Waste Management
The recommended procedure for the disposal of this compound from a laboratory setting involves a two-stage process:
-
On-site chemical neutralization of the hazardous azide group to a more stable amine via a Staudinger reduction.
-
Collection and disposal of the neutralized chemical waste through a licensed hazardous waste disposal service.
Under no circumstances should this compound or its un-neutralized waste be disposed of down the drain. Azides can react with metals in the plumbing, such as lead and copper, to form highly explosive accumulations.[4]
Experimental Protocol: Staudinger Reduction for Disposal of this compound
This protocol details the conversion of this compound to the less hazardous p-Amino-L-phenylalanine using triphenylphosphine (B44618). This method is a mild and effective way to neutralize the azide functionality.[4]
Materials:
-
Waste this compound (solid or in a suitable solvent like THF or ethanol/water)
-
Triphenylphosphine (PPh₃)
-
A suitable solvent (e.g., Tetrahydrofuran (THF) or a mixture of Ethanol and Water)
-
Stir plate and stir bar
-
Round-bottom flask or beaker of appropriate size
-
Fume hood
Procedure:
-
Preparation: In a chemical fume hood, dissolve the waste this compound in a suitable solvent in a round-bottom flask or beaker equipped with a stir bar. The concentration should be kept low, ideally below 1M.
-
Addition of Triphenylphosphine: With stirring, slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of triphenylphosphine to the solution. The reaction is often accompanied by the evolution of nitrogen gas, so the addition should be done cautiously.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by the cessation of nitrogen gas evolution. For complete conversion, the reaction can be left to stir for several hours or overnight.
-
Waste Collection: Once the reaction is complete, the resulting solution containing p-Amino-L-phenylalanine and triphenylphosphine oxide should be transferred to a clearly labeled hazardous waste container.
-
Final Disposal: The container with the neutralized waste should be collected by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Disposal Workflow Diagram
By adhering to these procedures, researchers can effectively mitigate the risks associated with this compound and ensure the safe and compliant disposal of this valuable research chemical. Always prioritize safety and consult with your institution's EHS office for specific guidance.
References
Personal protective equipment for handling p-Azido-L-phenylalanine
For researchers, scientists, and drug development professionals, the safe handling and disposal of p-Azido-L-phenylalanine are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure laboratory safety and build trust in chemical handling protocols.
Chemical Identifier:
Hazard Assessment
This compound is an amino acid derivative that contains an azide (B81097) functional group. Organic azides are energetic compounds and must be handled with care due to their potential for explosive decomposition under certain conditions such as heat, shock, friction, or light.[3] While the risk can be reduced with a higher molecular weight and carbon-to-nitrogen ratio, all azide-containing compounds should be treated with caution.[3] The azide group also imparts toxicity comparable to cyanides.[3]
GHS Hazard Statements:
-
H335: May cause respiratory irritation[5]
-
H242: Heating may cause a fire
Personal Protective Equipment (PPE)
A stringent personal protective equipment protocol is mandatory when handling this compound.
| Task | Required PPE | Additional Recommendations |
| Receiving & Unpacking | • Safety glasses• Nitrile gloves• Lab coat | • Inspect the container for any signs of damage or leakage in a well-ventilated area. |
| Weighing & Aliquoting | • Safety goggles or glasses• Face shield• Double nitrile gloves• Flame-resistant lab coat | • Mandatory use of a chemical fume hood.• Use anti-static weighing boats and non-metal (plastic or ceramic) spatulas.[3][6]• A blast shield is recommended for larger quantities.[3] |
| Solution Preparation | • Chemical splash goggles• Double nitrile gloves• Flame-resistant lab coat | • Work within a certified chemical fume hood.[6]• Avoid using halogenated solvents which can form explosive compounds.[3] |
| Spill Cleanup | • Safety goggles• Face shield• Chemical-resistant gloves• Lab coat or chemical-resistant apron• Respiratory protection (as needed) | • Have a spill kit appropriate for azide-containing compounds readily available. |
| Waste Disposal | • Safety goggles• Chemical-resistant gloves• Lab coat | • Handle all waste in a designated and well-ventilated area, preferably within a fume hood. |
Experimental Protocols: Handling Procedures
Storage:
-
Store at -20°C in a dry place.[1]
-
Keep containers tightly closed and store in a cool, dry, well-ventilated area.[5][7]
-
Store away from incompatible materials such as heat, sparks, light, metals, and acids.[7][8] Do not store on metal shelves.[7][9]
-
Label containers clearly with the chemical name, hazard symbols, and date of receipt.[3]
Handling:
-
Avoid all personal contact, including inhalation.[5]
-
Use the smallest feasible quantity of the material.[10]
-
Work behind a blast shield, especially when heating or handling larger quantities.[8][10]
-
Do not use metal spatulas or ground glass joints to avoid the formation of shock-sensitive metal azides.[6] Use plastic or ceramic spatulas.[6]
-
Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place.[3]
-
When dissolving, add the solid to the solvent slowly.[3]
Spill Procedure:
-
Small Spills: For small spills, do not use metal instruments for cleanup.[9] Wipe up solutions with chemical absorbent pads.[9] Cover solids with sand, sweep up, and place in a non-metal container for disposal.[9] Clean the spill area with a soap and water solution.[3][9]
-
Large Spills: In case of a large spill, evacuate the laboratory immediately and alert your supervisor and the institutional safety office.[3]
Disposal Plan
Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.[6]
Waste Segregation:
-
All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated, clearly labeled, non-metal hazardous waste container.[6]
Aqueous Waste:
-
NEVER pour azide-containing solutions down the drain.[6] This can lead to the formation of highly explosive lead or copper azides in the pipes.[6]
-
Collect all aqueous waste in a designated, sealed, and labeled non-metal container.
Solid Waste:
-
Collect all contaminated solid waste (e.g., pipette tips, weighing paper, gloves) in a separate, sealed, and labeled plastic bag or container.[3]
Final Disposal:
-
Dispose of all waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[8]
Visual Safety Workflow
Caption: Workflow for safe handling, disposal, and spill response for this compound.
References
- 1. 4-Azido-L-phenylalanine, Azide-containing Amino Acids - Jena Bioscience [jenabioscience.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H10N4O2 | CID 3080772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. purdue.edu [purdue.edu]
- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 9. safety.duke.edu [safety.duke.edu]
- 10. 8.1 Explosives | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
